Product packaging for AG-041R(Cat. No.:CAS No. 159883-95-1)

AG-041R

Katalognummer: B1664416
CAS-Nummer: 159883-95-1
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: KOLPMNSDISYEBU-WJOKGBTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N4O5 B1664416 AG-041R CAS No. 159883-95-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPMNSDISYEBU-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430968
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159883-95-1, 199800-49-2
Record name (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159883-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-041R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chondrogenic Potential of AG-041R: A Technical Overview of its Mechanism of Action in Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AG-041R, an indolin-2-one derivative, was initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] Serendipitously, subsequent in vivo studies revealed its potent chondrogenic properties, demonstrating that oral administration induced systemic hyaline cartilage hyperplasia in rats.[1][2] This discovery shifted the focus of this compound research towards its potential as a therapeutic agent for articular cartilage disorders like osteoarthritis.[2] This technical guide delineates the molecular mechanisms through which this compound exerts its anabolic and anti-hypertrophic effects on chondrocytes, the resident cells of cartilage.

Core Mechanisms of Action: Anabolic and Anti-Differentiative Effects

The primary action of this compound on chondrocytes is a dual-pronged approach: it simultaneously stimulates the synthesis of essential cartilage matrix components while preventing the terminal differentiation of these cells into a hypertrophic state, a hallmark of osteoarthritis pathology.

Stimulation of Cartilage Matrix Synthesis

This compound demonstrates significant anabolic activity in articular chondrocytes.[2] It accelerates the production of proteoglycans, crucial molecules for the cartilage's compressive strength, and upregulates the gene expression of key structural proteins.

  • Increased Proteoglycan Synthesis: Studies using rat articular chondrocytes have shown that this compound accelerates proteoglycan synthesis, as measured by both [³⁵S]sulfate incorporation and the accumulation of Alcian blue stainable extracellular matrix.

  • Upregulation of Matrix Genes: The compound upregulates the gene expression of type II collagen and aggrecan, the primary collagen and proteoglycan components of hyaline cartilage, respectively. It also increases the expression of tenascin, a marker for articular cartilage.

Prevention of Chondrocyte Terminal Differentiation

A key finding is the ability of this compound to inhibit the progression of chondrocytes towards a hypertrophic phenotype, a process that leads to cartilage calcification and degradation.

  • Suppression of Hypertrophic Markers: this compound suppresses alkaline phosphatase (ALP) activity and subsequent mineralization, which are characteristic of hypertrophic chondrocytes.

  • Downregulation of Hypertrophic Genes: The expression of genes marking terminal differentiation, such as type X collagen and the transcription factor Cbfa1 (also known as Runx2), is significantly suppressed by this compound treatment.

Quantitative Data Summary

The effects of this compound on various chondrocyte activities have been documented, revealing a consistent pattern of anabolic promotion and hypertrophic inhibition. A dose-dependent effect has also been observed in studies using rabbit chondrocytes.

Parameter Effect of this compound Cell Type Reference
Anabolic Markers
Proteoglycan Synthesis▲ AcceleratedRat Articular Chondrocytes
Type II Collagen Gene Expression▲ UpregulatedRat Articular Chondrocytes
Aggrecan Gene Expression▲ UpregulatedRat Articular Chondrocytes
Tenascin Gene Expression▲ UpregulatedRat Articular Chondrocytes
Glycosaminoglycan (GAG) Synthesis▲ Stimulated (at 1 µM)Rabbit Primary Chondrocytes
Hypertrophic/Terminal Differentiation Markers
Alkaline Phosphatase (ALP) Activity▼ SuppressedRat Articular Chondrocytes
Mineralization▼ SuppressedRat Articular Chondrocytes
Type X Collagen Gene Expression▼ SuppressedRat Articular Chondrocytes
Cbfa1 (Runx2) Gene Expression▼ SuppressedRat Articular Chondrocytes
Cellular Activity
Chondrocyte Proliferation▲ Stimulated (at 1 µM)Rabbit Primary Chondrocytes

Table 1: Summary of this compound Effects on Chondrocyte Anabolism and Differentiation.

This compound Concentration Effect on Proliferation Effect on GAG Synthesis Effect on C6S/C4S Ratio *Cell Type Reference
1 µM▲ Stimulated▲ Stimulated▲ IncreasedRabbit Primary Chondrocytes
10 µM▼ Suppressed▼ Suppressed▼ DecreasedRabbit Primary Chondrocytes

*The ratio of chondroitin-6-sulfate to chondroitin-4-sulfate is an indicator of cartilage maturation. Table 2: Dose-Dependent Effects of this compound on Rabbit Chondrocytes.

Signaling Pathways

The mechanism of this compound is not mediated by its original target, the CCK2/gastrin receptor, but rather through the modulation of key signaling pathways integral to chondrocyte homeostasis. Research points to the involvement of the Bone Morphogenetic Protein (BMP) and MEK1/Erk pathways.

  • BMP Pathway Activation: this compound treatment leads to an increase in BMP-2 mRNA. The crucial role of this pathway was confirmed when the stimulatory effects of this compound on cartilage matrix synthesis were reversed by the application of a neutralizing soluble receptor for BMPs. This indicates that this compound's anabolic effects are mediated, at least in part, by endogenous BMPs.

  • MEK1/Erk Pathway Activation: The compound also activates the MEK1/Erk signaling cascade. This pathway was shown to be responsible for preventing the terminal differentiation of chondrocytes.

AG041R_Signaling cluster_anabolic Anabolic Effects cluster_antidiff Anti-Differentiation Effects AG041R This compound BMP2 BMP-2 mRNA AG041R->BMP2 increases MEK1_Erk MEK1/Erk Pathway AG041R->MEK1_Erk activates Matrix_Synthesis Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) BMP2->Matrix_Synthesis stimulates Terminal_Diff Terminal Differentiation (Type X Collagen, Cbfa1, ALP) MEK1_Erk->Terminal_Diff prevents

Caption: this compound Signaling Pathway in Chondrocytes.

Experimental Protocols

The findings described are based on a series of well-defined in vitro experiments using primary chondrocytes.

Chondrocyte Isolation and Culture
  • Source: Chondrocytes were isolated from the knee joints of 5-week-old Sprague-Dawley rats or from rabbit proximal humeri.

  • Culture System: For some studies, rabbit primary chondrocytes were cultured in type I collagen gel composites to study proliferation, matrix formation, and gene expression in a three-dimensional environment.

Assessment of Cartilage Matrix Synthesis
  • Proteoglycan Synthesis: Measured by the incorporation of [³⁵S]sulfate into proteoglycans over a specified period.

  • Extracellular Matrix Accumulation: Visualized and quantified using Alcian blue staining, which specifically binds to glycosaminoglycans.

  • Gene Expression: Analyzed via Northern blotting or Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) to measure mRNA levels of genes such as type II collagen, aggrecan, and tenascin.

Assessment of Terminal Differentiation
  • Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of hypertrophy, was biochemically assayed in cell lysates.

  • Mineralization: Mineral deposition by chondrocytes was assessed, likely using methods such as Alizarin Red S staining to detect calcium deposits.

  • Gene Expression: mRNA levels for hypertrophic markers like type X collagen and Cbfa1 were quantified using Northern blotting.

Investigation of Signaling Pathways
  • BMP Pathway: The role of BMPs was investigated by using a neutralizing soluble receptor for BMPs to block the pathway and observe the impact on this compound's effects.

  • MEK1/Erk Pathway: The involvement of the MEK1/Erk pathway was confirmed through the use of a specific MEK1 inhibitor.

Experimental_Workflow cluster_assays Assessments start Isolate Primary Chondrocytes (e.g., Rat Knee) culture Culture Chondrocytes + / - this compound start->culture anabolic Anabolic Effects ([35S]sulfate, Alcian Blue, RT-PCR for Col2a1/Aggrecan) culture->anabolic hypertrophic Hypertrophic Effects (ALP Activity, Mineralization, RT-PCR for Col10a1/Cbfa1) culture->hypertrophic signaling Signaling Pathways (Use of specific inhibitors for MEK1/BMPR) culture->signaling end Conclusion on Mechanism of Action anabolic->end Data Analysis hypertrophic->end Data Analysis signaling->end Data Analysis

Caption: Experimental Workflow for Assessing this compound Effects.

Conclusion

This compound represents a novel small molecule with significant potential for cartilage repair. Its mechanism of action in chondrocytes is distinct from its original design as a CCK2/gastrin antagonist. By activating endogenous BMP signaling, it promotes the synthesis of critical cartilage matrix components like type II collagen and aggrecan. Simultaneously, through the activation of the MEK1/Erk pathway, it actively suppresses the shift towards a destructive, hypertrophic phenotype. This dual functionality—promoting anabolism while inhibiting catabolic differentiation—makes this compound a promising candidate for a disease-modifying drug for osteoarthritis and other cartilage disorders.

References

AG-041R: A Technical Overview of a Potent CCK2/Gastrin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a potent and selective non-peptide antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2][3] The CCK2 receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological and pathological processes. It is prominently expressed in the brain and the gastrointestinal tract, where it mediates anxiety, nociception, gastric acid secretion, and histamine (B1213489) release.[4][5] Furthermore, the receptor's involvement in the growth of certain gastrointestinal cancers has made it a significant target for therapeutic intervention. This compound, an indoline-2-one derivative, has been instrumental as a pharmacological tool to investigate the roles of the gastrin-ECL cell-parietal cell axis and shows potential in gastrin-related disorders. This document provides a comprehensive technical guide on the pharmacology, mechanism of action, and experimental evaluation of this compound.

Pharmacological Profile of this compound

The antagonist activity of this compound has been characterized through various in vitro and in vivo studies. Its potency is demonstrated by its ability to inhibit gastrin-induced physiological responses at nanomolar concentrations.

Data Presentation

Quantitative data from pharmacological evaluations are summarized below for clarity and comparative analysis.

Table 1: In Vitro Antagonist Potency of this compound

Assay TypeCell/Tissue PreparationAgonistPotency MetricValueReference
Pancreastatin SecretionIsolated Rat Stomach ECL CellsGastrinIC502.2 nM
Pancreastatin SecretionIsolated Rat Stomach ECL CellsGastrinApparent pKB10.4

IC50: Half maximal inhibitory concentration. pKB: The negative logarithm of the antagonist dissociation constant.

Table 2: Comparative Potency of Various CCK2 Receptor Antagonists

CompoundIC50 (nM) for Gastrin-Evoked Pancreastatin SecretionReference
YM0220.5
This compound 2.2 ****
YF4762.7
L-740,0937.8
JB931829.3
RP738709.8

Mechanism of Action and Signaling Pathways

The CCK2 receptor is primarily coupled to Gq/11 and Gα12/13 proteins. Upon activation by agonists like gastrin or cholecystokinin (B1591339) (CCK), the receptor initiates a cascade of intracellular signaling events. This compound acts as a competitive antagonist, binding to the CCK2 receptor and blocking these agonist-induced pathways.

Key Signaling Pathways Activated by the CCK2 Receptor:

  • Gq Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is fundamental to processes like gastric acid secretion.

  • Downstream Effectors: The activation of these primary pathways leads to the stimulation of further signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, which are crucial for regulating cell proliferation and survival. Src kinase has also been shown to be activated downstream of the CCK2 receptor.

Visualization of Signaling Pathways

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Gastrin / CCK CCK2R CCK2 Receptor Ligand->CCK2R Activates AG041R This compound AG041R->CCK2R Blocks G_protein Gq / G12/13 CCK2R->G_protein Activates PLC PLC G_protein->PLC Src Src G_protein->Src PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK (ERK) PKC->MAPK Src->MAPK PI3K_AKT PI3K/AKT Src->PI3K_AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation

Caption: CCK2 Receptor Signaling Cascade and Point of this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CCK2 receptor antagonists like this compound. The following sections outline standard protocols for key assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound (e.g., this compound) for the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing CCK2 receptors (e.g., guinea pig brain cortex, A431-CCK2R cells) in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).

    • Wash the pellet by resuspension in fresh buffer and repeat centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-CCK-8), and varying concentrations of the unlabeled test compound (this compound).

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., gastrin).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem 1. Prepare Membranes from CCK2R-expressing cells/tissue incubate 3. Incubate: Membranes + Radioligand + this compound prep_mem->incubate prep_ligand 2. Prepare Radioligand and Test Compound (this compound) dilutions prep_ligand->incubate filter_wash 4. Filter & Wash to separate bound/free ligand incubate->filter_wash count 5. Scintillation Counting of filter-bound radioactivity filter_wash->count calc_ic50 6. Calculate IC₅₀ from competition curve count->calc_ic50 calc_ki 7. Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to block agonist-induced activation of the Gq/PLC pathway by quantifying the accumulation of inositol phosphates.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells expressing the CCK2 receptor (e.g., HEK293-CCK2R) in multi-well plates.

    • Label the cells by incubating them overnight in a medium containing myo-[3H]inositol, which is incorporated into cellular phosphoinositides.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IPs upon receptor stimulation.

    • Add the antagonist (this compound) at various concentrations and incubate for a defined period.

    • Stimulate the cells by adding a fixed concentration of a CCK2 receptor agonist (e.g., gastrin).

    • Incubate for an appropriate time (e.g., 30-60 minutes) to allow for IP accumulation.

  • Extraction and Quantification:

    • Terminate the reaction by adding a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), to lyse the cells and precipitate proteins.

    • Separate the soluble inositol phosphates from the insoluble fraction by centrifugation.

    • Isolate the total [3H]IPs from the supernatant using anion-exchange chromatography (e.g., Dowex columns).

    • Elute the [3H]IPs and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]IP accumulation against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced IP accumulation.

IP_Accumulation_Workflow label_cells 1. Label CCK2R cells with [³H]inositol pre_incubate 2. Pre-incubate with LiCl and varying [this compound] label_cells->pre_incubate stimulate 3. Stimulate with CCK2R agonist (Gastrin) pre_incubate->stimulate terminate 4. Terminate reaction & Extract soluble IPs stimulate->terminate isolate 5. Isolate IPs via Anion-Exchange Chromatography terminate->isolate quantify 6. Quantify [³H]IPs by Scintillation Counting isolate->quantify analyze 7. Plot data and determine IC₅₀ quantify->analyze

Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.

In Vivo Efficacy Model: Tumor Xenograft

This model evaluates the anti-tumor activity of this compound in live animals bearing tumors derived from human cancer cell lines that express the CCK2 receptor.

Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line known to express CCK2 receptors (e.g., certain colon or gastric cancer lines).

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).

    • Subcutaneously inoculate a specific number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm3).

    • Randomize the animals into treatment and control groups.

    • Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule. The control group receives a vehicle.

    • Optionally, a positive control group could be treated with a known chemotherapeutic agent.

  • Monitoring and Endpoint:

    • Monitor animal health and body weight regularly to assess toxicity.

    • Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: V = (Width2 x Length) / 2.

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).

    • Compare the tumor growth curves, final tumor weights, and biomarker expression between the control and this compound-treated groups to determine efficacy.

Xenograft_Workflow inject 1. Inject CCK2R-expressing cancer cells into mice grow 2. Allow tumors to reach palpable size inject->grow randomize 3. Randomize mice into Control & Treatment groups grow->randomize treat 4. Administer this compound (or vehicle) on schedule randomize->treat monitor 5. Monitor tumor volume and animal health regularly treat->monitor endpoint 6. Study Endpoint: Euthanize & Excise tumors monitor->endpoint analyze 7. Analyze tumor weight, histology, & biomarkers endpoint->analyze

Caption: Workflow for a Human Tumor Xenograft Model.

Conclusion

This compound is a well-characterized, high-potency antagonist of the CCK2/gastrin receptor. Its utility in elucidating the complex signaling and physiological roles of this receptor is evident from numerous studies. The detailed protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound as a tool in studies ranging from basic receptor pharmacology to preclinical evaluation of its therapeutic potential in hypergastrinemic states and oncology. The continued investigation of selective antagonists like this compound is vital for advancing our understanding of CCK2 receptor biology and developing novel therapeutic strategies.

References

The Discovery and Initial Synthesis of AG-041R: A Potent Gastrin/CCK-B Receptor Antagonist with Novel Chondrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Drug Development

Abstract

AG-041R is a novel, potent, and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, initially developed for applications related to the modulation of gastric acid secretion and the growth of certain tumors. Structurally, it is an indoline-2-one derivative. During its preclinical development, an unexpected and significant off-target activity was discovered: the induction of systemic cartilage hyperplasia. This chondrogenic effect was found to be independent of its CCK2/gastrin receptor antagonism, opening new avenues for its potential therapeutic use in cartilage repair and regeneration. This document provides a comprehensive overview of the discovery, initial synthesis, and key biological findings related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, gastrointestinal motility, and cell proliferation in the gastrointestinal tract. Its involvement in the growth of certain cancers has made it an attractive target for therapeutic intervention. This compound emerged from research efforts aimed at developing potent and selective antagonists for this receptor.

The initial discovery of this compound as a CCK2/gastrin receptor antagonist was followed by a serendipitous finding of its potent chondrogenic properties. This dual activity profile makes this compound a molecule of significant interest, both as a tool for studying CCK2 receptor biology and as a potential lead compound for the development of novel treatments for cartilage disorders.

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized in terms of its potency as a CCK2/gastrin receptor antagonist and its effects on chondrocyte proliferation and matrix synthesis.

CCK2/Gastrin Receptor Antagonism

This compound is a highly potent antagonist of the CCK2/gastrin receptor. Its efficacy has been demonstrated by its ability to inhibit gastrin-evoked physiological responses.

ParameterValueAssayReference
IC50 (Inhibition of gastrin-evoked pancreastatin (B1591218) secretion)2.2 nMIsolated rat stomach ECL cells[1]

Table 1: Potency of this compound as a CCK2/Gastrin Receptor Antagonist

Chondrogenic Activity

The chondrogenic properties of this compound have been investigated in vitro using primary rabbit chondrocytes. The studies revealed a dose-dependent effect on chondrocyte proliferation and glycosaminoglycan (GAG) synthesis.

ConcentrationEffect on Chondrocyte ProliferationEffect on Glycosaminoglycan (GAG) SynthesisReference
1 µMStimulationStimulation[2]
10 µMSuppressionSuppression[2]

Table 2: Dose-Dependent Effects of this compound on Chondrocytes

Further studies have indicated that the chondrogenic activity of this compound is not mediated by its interaction with the CCK2/gastrin receptor but through a distinct signaling pathway involving the induction of transforming growth factor-beta (TGF-β) and the activation of mitogen-activated protein kinases (MAPK).

Signaling Pathways

CCK2/Gastrin Receptor Antagonism

As an antagonist, this compound competitively binds to the CCK2 receptor, preventing the binding of its endogenous ligands, gastrin and cholecystokinin. This blockade inhibits the downstream signaling cascades typically activated by these peptides, such as the Gq/11 pathway leading to phospholipase C activation and subsequent increases in intracellular calcium.

cluster_receptor CCK2 Receptor Signaling Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R This compound This compound This compound->CCK2R Gq/11 Gq/11 CCK2R->Gq/11 PLC Phospholipase C Gq/11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺] / PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (e.g., Acid Secretion) Ca_PKC->Response

CCK2/Gastrin Receptor Signaling Pathway and Inhibition by this compound
Chondrogenic Signaling Pathway

The chondrogenic effect of this compound is initiated through a mechanism independent of the CCK2 receptor. It has been shown to induce the production of TGF-β1 and TGF-β2, which then activate their own receptors, leading to the phosphorylation and activation of the Erk and p38 MAP kinases. This signaling cascade ultimately results in increased chondrocyte proliferation and extracellular matrix synthesis.

cluster_chondro This compound-Induced Chondrogenesis This compound This compound TGF_induction Induction of TGF-β1 / TGF-β2 This compound->TGF_induction TGF_receptor TGF-β Receptor TGF_induction->TGF_receptor MAPK_activation MAP Kinase Activation TGF_receptor->MAPK_activation Erk_p38 Erk (p44/42) p38 MAPK_activation->Erk_p38 Chondrogenesis Chondrocyte Proliferation & Matrix Synthesis Erk_p38->Chondrogenesis

Proposed Signaling Pathway for the Chondrogenic Activity of this compound

Initial Synthesis of this compound

The initial synthesis of this compound has been approached through various asymmetric strategies to establish the chiral center at the C3 position of the oxindole (B195798) core. Two prominent methods are the stereoselective alkylation of oxindole enolates and an organocatalytic Mannich/denitration reaction.

Asymmetric Synthesis via Stereoselective Alkylation of Oxindole Enolates

An efficient method for the asymmetric synthesis of this compound involves the stereoselective alkylation of oxindole enolates.[3] This approach utilizes a chiral auxiliary to direct the stereochemistry of the key alkylation step, which generates the tetrasubstituted chiral center with high diastereoselectivity.

cluster_synthesis1 Stereoselective Alkylation Workflow Start Oxindole Precursor Enolate Enolate Formation Start->Enolate Alkylation Asymmetric Alkylation (with Chiral Auxiliary) Enolate->Alkylation Intermediate Tetrasubstituted Chiral Intermediate Alkylation->Intermediate Final This compound Intermediate->Final

Workflow for the Asymmetric Synthesis of this compound via Stereoselective Alkylation
Formal Synthesis via Organocatalytic Mannich/Denitration Reaction

A formal synthesis of this compound has been achieved through a highly enantioselective organocatalytic addition of ethyl nitroacetate (B1208598) to isatin-derived N-Boc ketimines, followed by the removal of the nitro group.[4] This scalable reaction sequence provides access to key intermediates for the synthesis of this compound and related compounds.

cluster_synthesis2 Organocatalytic Mannich/Denitration Workflow Ketimine Isatin-derived N-Boc Ketimine Mannich Organocatalytic Mannich Reaction (with Ethyl Nitroacetate) Ketimine->Mannich Adduct Nitro Adduct Mannich->Adduct Denitration Denitration Adduct->Denitration Intermediate 3-Amino-2-oxindole Intermediate Denitration->Intermediate Final Formal Synthesis of this compound Intermediate->Final

Workflow for the Formal Synthesis of this compound via Organocatalytic Mannich/Denitration

Experimental Protocols

Representative Protocol for Asymmetric Synthesis (Conceptual)

Note: The following is a conceptual protocol based on the principles of stereoselective alkylation of oxindole enolates. Specific reagents, conditions, and purification methods would require detailed consultation of the primary literature.

  • Enolate Formation: To a solution of the N-protected oxindole precursor in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong base (e.g., lithium diisopropylamide, LDA) is added dropwise to generate the corresponding enolate.

  • Asymmetric Alkylation: A solution of an alkylating agent (e.g., a bromoacetate (B1195939) ester of a chiral alcohol like l-menthol) in the same solvent is then added to the enolate solution. The reaction is stirred at low temperature for a specified period, allowing for the diastereoselective formation of the C-C bond.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the desired diastereomer.

  • Subsequent Transformations: The chiral auxiliary is removed, and further functional group manipulations are carried out to complete the synthesis of this compound.

Chondrocyte Proliferation Assay (MTT Assay)
  • Cell Seeding: Primary rabbit chondrocytes are seeded into 96-well plates at a predetermined density in a suitable culture medium and allowed to adhere.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control.

  • Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for cell proliferation.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, proliferating cells.

Glycosaminoglycan (GAG) Synthesis Assay (DMMB Assay)
  • Sample Preparation: The supernatant from the chondrocyte cultures treated with this compound is collected. For cell-associated GAGs, the cell layer can be digested with a protease (e.g., papain).

  • DMMB Reaction: An aliquot of the sample is mixed with a solution of 1,9-dimethylmethylene blue (DMMB) dye. The sulfated GAGs in the sample will bind to the DMMB, causing a color change that can be measured spectrophotometrically.

  • Absorbance Measurement: The absorbance of the mixture is read at approximately 525 nm.

  • Quantification: The amount of GAG in the sample is determined by comparing the absorbance to a standard curve generated using known concentrations of a GAG standard (e.g., chondroitin (B13769445) sulfate).

Western Blot Analysis for TGF-β and MAP Kinases
  • Cell Lysis: Chondrocytes treated with this compound are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of Erk and p38 MAP kinases, as well as TGF-β.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the signaling pathways.

Conclusion

This compound is a fascinating molecule with a dual pharmacological profile. Its high potency as a CCK2/gastrin receptor antagonist makes it a valuable tool for studying the roles of this receptor in health and disease. More surprisingly, its novel chondrogenic activity, which operates through a distinct TGF-β and MAP kinase-dependent pathway, presents a promising new direction for the development of therapeutics for cartilage regeneration. The asymmetric synthesis of its chiral oxindole core has been successfully addressed through elegant chemical strategies. Further investigation into the precise molecular mechanisms of its chondrogenic action and optimization of its structure to separate its two activities could lead to the development of a new class of drugs for treating debilitating cartilage disorders. This whitepaper provides a foundational overview for researchers interested in exploring the multifaceted nature of this compound and its potential applications.

References

Chondrogenic Potential of Indoline-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for cartilage degeneration and osteoarthritis has led to the exploration of small molecules capable of promoting chondrogenesis. Among these, indoline-2-one derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the chondrogenic properties of these derivatives, with a particular focus on the well-studied compound AG-041R. It details the experimental evidence, underlying molecular mechanisms, and comprehensive protocols for assessing chondrogenic activity.

Introduction to Indoline-2-one Derivatives and Chondrogenesis

Indoline-2-one, also known as oxindole, is a heterocyclic aromatic compound that serves as a scaffold for a diverse range of biologically active molecules.[1] Derivatives of this core structure have been investigated for various therapeutic applications, including anticancer and anti-inflammatory activities. Notably, certain indoline-2-one derivatives have demonstrated significant potential in stimulating the differentiation of progenitor cells into chondrocytes, the specialized cells responsible for producing and maintaining the cartilage matrix. This process, known as chondrogenesis, is critical for both skeletal development and the repair of damaged cartilage.

A key example is the compound this compound, an indoline-2-one derivative that has been shown to induce chondrogenesis in vitro and promote cartilage formation in vivo.[2][3] This guide will delve into the quantitative data supporting these claims, the signaling pathways through which these effects are mediated, and the detailed experimental procedures used to elucidate these properties.

Quantitative Assessment of Chondrogenic Activity

The chondrogenic efficacy of indoline-2-one derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings for the representative compound this compound.

Table 1: In Vitro Chondrogenic Effects of this compound on CL-1 Chondroprogenitor Cells

ParameterConcentration of this compoundResultReference
Alcian Blue Staining (Proteoglycan Content)1 µMSignificant increase in staining intensityKitamura et al., 2005
Collagen Type II (COL2A1) mRNA Expression1 µMUpregulationKitamura et al., 2005
Aggrecan (ACAN) mRNA Expression1 µMUpregulationKitamura et al., 2005

Table 2: Effects of this compound on Rat Articular Chondrocytes

ParameterConcentration of this compoundResultReference
Proteoglycan Synthesis ([³⁵S]sulfate incorporation)1 µMIncreased synthesisOkazaki et al., 2003
Type II Collagen (COL2A1) mRNA Expression1 µMUpregulationOkazaki et al., 2003
Aggrecan (ACAN) mRNA Expression1 µMUpregulationOkazaki et al., 2003
Alkaline Phosphatase (ALP) Activity1 µMSuppressionOkazaki et al., 2003
Type X Collagen (COL10A1) mRNA Expression1 µMSuppressionOkazaki et al., 2003

Signaling Pathways in Indoline-2-one-Mediated Chondrogenesis

The chondrogenic effects of indoline-2-one derivatives like this compound are orchestrated through the modulation of key signaling pathways that govern cell differentiation and matrix production. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of chondrogenesis.[4][5] this compound has been shown to induce the production of TGF-β1 and TGF-β2. This induction leads to the activation of downstream signaling molecules, ultimately promoting the expression of key chondrogenic transcription factors such as SOX9.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indoline-2-one Derivative (this compound) Indoline-2-one Derivative (this compound) TGF-beta TGF-beta Indoline-2-one Derivative (this compound)->TGF-beta Induces Production TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds SMADs SMADs TGF-beta Receptor->SMADs Activates SOX9 SOX9 SMADs->SOX9 Activates Chondrogenic Gene Expression Chondrogenic Gene Expression SOX9->Chondrogenic Gene Expression Promotes MAPK_signaling cluster_extracellular Extracellular Stimulus cluster_intracellular Intracellular Signaling Cascade Indoline-2-one Derivative (this compound) Indoline-2-one Derivative (this compound) MAPKKK MAPKKK Indoline-2-one Derivative (this compound)->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Erk (p44/42) Erk (p44/42) MAPKK->Erk (p44/42) Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates Erk (p44/42)->Transcription Factors Modulates Chondrogenesis Chondrogenesis Transcription Factors->Chondrogenesis Promotes experimental_workflow Seed CL-1 cells in culture plates Seed CL-1 cells in culture plates Culture in Growth Medium until confluent Culture in Growth Medium until confluent Seed CL-1 cells in culture plates->Culture in Growth Medium until confluent Treat with Chondrogenic Differentiation Medium Treat with Chondrogenic Differentiation Medium Culture in Growth Medium until confluent->Treat with Chondrogenic Differentiation Medium Incubate for desired time points (e.g., 7, 14, 21 days) Incubate for desired time points (e.g., 7, 14, 21 days) Treat with Chondrogenic Differentiation Medium->Incubate for desired time points (e.g., 7, 14, 21 days) Harvest cells/supernatant for analysis Harvest cells/supernatant for analysis Incubate for desired time points (e.g., 7, 14, 21 days)->Harvest cells/supernatant for analysis

References

The AG-041R Signaling Pathway: A Deep Dive into Cartilage Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AG-041R, a novel indolin-2-one derivative, has emerged as a promising small molecule for the therapeutic intervention of cartilage disorders. Initially identified as a cholecystokinin-B/gastrin receptor antagonist, its unexpected chondrogenic properties have garnered significant interest in the field of regenerative medicine.[1][2] This technical guide provides a comprehensive overview of the this compound signaling pathway in cartilage regeneration, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Promoting Anabolism and Preventing Hypertrophy

This compound exerts its pro-chondrogenic effects through a dual mechanism: stimulating the synthesis of essential cartilage matrix components and simultaneously preventing the terminal differentiation of chondrocytes into a hypertrophic state, a critical step in maintaining the integrity of articular cartilage.

Stimulation of Extracellular Matrix Synthesis

In vitro studies utilizing rat and rabbit articular chondrocytes have demonstrated that this compound significantly enhances the production of key extracellular matrix (ECM) molecules. Treatment with this compound leads to an upregulation of proteoglycan and type II collagen synthesis, the primary components responsible for the compressive strength and structural integrity of cartilage.[1]

Inhibition of Chondrocyte Terminal Differentiation

A crucial aspect of this compound's mechanism is its ability to prevent chondrocyte hypertrophy, a hallmark of osteoarthritis progression. This compound has been shown to suppress the activity of alkaline phosphatase (ALP) and mineralization, both markers of chondrocyte terminal differentiation. Furthermore, it downregulates the gene expression of type X collagen and Cbfa1 (also known as Runx2), a key transcription factor in chondrocyte hypertrophy.[1]

Quantitative Effects of this compound on Chondrocyte Function

The biological activity of this compound is dose-dependent, with a clear optimal concentration for its chondrogenic effects.

ParameterSpeciesConcentrationEffectReference
Chondrocyte Proliferation Rabbit1 µMStimulated[2]
Rabbit10 µMSuppressed
Glycosaminoglycan Synthesis Rabbit1 µMStimulated
Rabbit10 µMSuppressed
Gene Expression
Type II CollagenRatNot SpecifiedUpregulated
AggrecanRatNot SpecifiedUpregulated
TenascinRatNot SpecifiedUpregulated
Type X CollagenRatNot SpecifiedSuppressed
Cbfa1 (Runx2)RatNot SpecifiedSuppressed
BMP-2 mRNARatNot SpecifiedIncreased
In Vivo Cartilage Repair
Histological ScoreRabbit1 µM (local admin.)Significantly Higher vs. Untreated
Glycosaminoglycan QuantityRabbit1 µM (local admin.)Significantly Higher vs. Untreated

The this compound Signaling Cascade

The chondrogenic and anti-hypertrophic effects of this compound are mediated through the activation of specific intracellular signaling pathways. The primary pathways implicated are the MEK1/Erk pathway and the endogenous Bone Morphogenetic Protein (BMP) signaling axis.

AG041R_Signaling_Pathway This compound Signaling Pathway in Chondrocytes cluster_MEK_ERK MEK1/Erk Pathway cluster_BMP BMP Signaling AG041R This compound MEK1 MEK1 AG041R->MEK1 Activates BMP2_mRNA BMP-2 mRNA AG041R->BMP2_mRNA Increases Chondrocyte_Proliferation Chondrocyte Proliferation AG041R->Chondrocyte_Proliferation Erk Erk MEK1->Erk Activates Inhibit_Hypertrophy ↓ Type X Collagen ↓ Cbfa1 (Runx2) ↓ ALP Activity ↓ Mineralization Erk->Inhibit_Hypertrophy BMP2_Protein BMP-2 Protein BMP2_mRNA->BMP2_Protein Translation BMP_Receptor BMP Receptor BMP2_Protein->BMP_Receptor Binds & Activates Matrix_Synthesis ↑ Type II Collagen ↑ Aggrecan ↑ Tenascin BMP_Receptor->Matrix_Synthesis

This compound signaling cascade in chondrocytes.

This compound treatment leads to an increase in BMP-2 mRNA, which in turn stimulates the production of BMP-2 protein. BMP-2 then acts in an autocrine or paracrine manner to stimulate the synthesis of cartilage matrix proteins like type II collagen and aggrecan. Concurrently, this compound activates the MEK1/Erk signaling pathway, which has been shown to be instrumental in preventing the terminal differentiation of chondrocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's effects on cartilage regeneration.

In Vitro Chondrocyte Culture and Treatment

A typical workflow for in vitro studies of this compound involves the isolation and culture of primary chondrocytes, followed by treatment with the compound and subsequent analysis.

In_Vitro_Workflow In Vitro Experimental Workflow Start Start: Cartilage Tissue (e.g., Rat/Rabbit Knee Joints) Isolation Chondrocyte Isolation (Enzymatic Digestion) Start->Isolation Culture Primary Chondrocyte Culture (Monolayer or 3D) Isolation->Culture Treatment This compound Treatment (e.g., 1 µM) Culture->Treatment Analysis Analysis Treatment->Analysis Proliferation Proliferation Assay Analysis->Proliferation Matrix_Synthesis Matrix Synthesis Assays ([35S]sulfate, Alcian Blue) Analysis->Matrix_Synthesis Gene_Expression Gene Expression Analysis (RT-PCR, Northern Blot) Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot for p-MEK/p-Erk) Analysis->Protein_Analysis Differentiation Terminal Differentiation Markers (ALP, Mineralization) Analysis->Differentiation

Workflow for in vitro analysis of this compound.

1. Chondrocyte Isolation and Culture:

  • Source: Articular cartilage is harvested from the knee joints of young adult rats (e.g., 5-week-old Sprague-Dawley) or rabbits.

  • Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to release the chondrocytes.

  • Culture: Isolated chondrocytes are plated in monolayer culture or in a 3D culture system (e.g., alginate beads or collagen gels) in a suitable culture medium such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

2. This compound Treatment:

  • Chondrocytes are treated with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration, depending on the endpoint being measured.

3. Analysis of Chondrocyte Proliferation:

  • Cell proliferation can be assessed using various methods, including direct cell counting, or assays that measure DNA synthesis, such as BrdU incorporation.

4. Assessment of Extracellular Matrix Synthesis:

  • Proteoglycan Synthesis: Measured by the incorporation of radiolabeled sulfate (B86663) ([³⁵S]sulfate) into newly synthesized proteoglycans.

  • Extracellular Matrix Accumulation: Visualized and quantified by Alcian blue staining, which specifically stains sulfated glycosaminoglycans.

5. Gene Expression Analysis:

  • RNA Isolation: Total RNA is extracted from chondrocyte cultures.

  • Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA levels of genes of interest, such as type II collagen, aggrecan, type X collagen, and BMP-2.

  • Northern Blotting: A traditional method to detect and quantify specific RNA molecules.

6. Western Blot Analysis of Signaling Pathways:

  • Protein Extraction: Whole-cell lysates are prepared from chondrocytes.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of MEK1 and Erk (p-MEK, p-Erk) to assess the activation of the signaling pathway. Total MEK1 and Erk levels are also measured as loading controls.

In Vivo Model of Cartilage Repair

The efficacy of this compound in promoting cartilage regeneration has been evaluated in a rabbit model of osteochondral defects.

1. Creation of Osteochondral Defect:

  • A cylindrical osteochondral defect (e.g., 4 mm in diameter) is created in the patellar groove of the rabbit knee joint.

2. Administration of this compound:

  • This compound is administered locally to the defect site. For example, an initial injection of 100 µl of 1 µM this compound can be followed by continuous delivery of 200 µl over 14 days using an osmotic pump.

3. Evaluation of Cartilage Repair:

  • Histological Analysis: At specified time points (e.g., 12 and 24 weeks) post-surgery, the joints are harvested, and the repair tissue is processed for histology. Sections are typically stained with Safranin-O to assess proteoglycan content and overall tissue morphology. A standardized histological scoring system is used to quantitatively evaluate the quality of the repaired tissue.

  • Biochemical Analysis: The repaired tissue is analyzed for its glycosaminoglycan (GAG) content using assays such as the dimethylmethylene blue (DMMB) assay. The ratio of chondroitin (B13769445) sulfate isomers can also be determined as an indicator of cartilage maturation.

Conclusion

This compound represents a promising therapeutic agent for cartilage repair and regeneration. Its ability to promote the synthesis of a hyaline-like extracellular matrix while preventing the detrimental effects of chondrocyte hypertrophy positions it as a unique disease-modifying candidate for conditions like osteoarthritis. The elucidation of its signaling pathway, primarily through the MEK1/Erk and BMP-2 pathways, provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined in this guide offer a standardized framework for researchers to further investigate the potential of this compound and other novel compounds in the challenging field of cartilage regeneration.

References

Unveiling AG-041R: A Novel Inducer of Chondrogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R, an indoline-2-one derivative, has emerged as a significant small molecule of interest in the field of cartilage biology and regenerative medicine. Initially synthesized as a cholecystokinin-2 (CCK-2)/gastrin receptor antagonist, subsequent research unexpectedly revealed its potent chondrogenic properties.[1] This technical guide provides a comprehensive overview of the primary research surrounding the discovery and initial characterization of this compound, focusing on its biological effects, mechanism of action, and the key experimental findings that have defined its potential as a therapeutic agent for cartilage disorders.

In Vivo Discovery of Chondrogenic Activity

The serendipitous discovery of this compound's effect on cartilage occurred during preclinical toxicology studies. Oral administration of high doses of this compound to rats over a four-week period led to a surprising and marked systemic cartilage hyperplasia.[1] This effect was observed in various cartilaginous tissues, including the auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks.[1] Further investigation confirmed that this chondrogenic activity is an intrinsic property of the compound and is independent of its CCK-2/gastrin receptor antagonism.[1]

Key In Vivo Experimental Findings

To further elucidate the localized effects of this compound, direct intra-articular injections were administered into the knee joints of rats.

Table 1: Summary of In Vivo Effects of this compound on Rat Cartilage

Administration RouteDosageDurationKey FindingsReference
OralHigh dose4 weeksSystemic cartilage hyperplasia observed in auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks.[1]
Intra-articularNot specified3 weeks (daily)Localized cartilage hyperplasia in the marginal region of the femoral condyle; no systemic effects observed.

In Vitro Characterization of this compound's Anabolic Effects

Subsequent in vitro studies using primary chondrocytes have provided a more detailed understanding of the cellular and molecular mechanisms underlying this compound's chondrogenic activity. These studies have consistently demonstrated that this compound stimulates cartilage matrix synthesis and chondrocyte proliferation without inducing terminal differentiation, a crucial aspect for maintaining healthy articular cartilage.

Quantitative Analysis of In Vitro Efficacy

The anabolic effects of this compound on chondrocytes have been quantified through various assays, as summarized below.

Table 2: In Vitro Effects of this compound on Rat Articular Chondrocytes

ParameterAssayConcentrationResultReference
Proteoglycan Synthesis[³⁵S]sulfate incorporation1 µMIncreased
Extracellular Matrix AccumulationAlcian blue staining1 µMIncreased
Gene Expression (Cartilage Matrix)Northern blotting1 µMUpregulation of Type II collagen, aggrecan, and tenascin
Terminal Differentiation MarkersALP activity, mineralization, Northern blotting1 µMSuppression of ALP activity, mineralization, and expression of Type X collagen and Cbfa1

Table 3: Dose-Dependent Effects of this compound on Rabbit Primary Chondrocytes

ParameterAssay1 µM this compound10 µM this compoundReference
Chondrocyte ProliferationNot specifiedStimulatedSuppressed
Glycosaminoglycan (GAG) SynthesisNot specifiedStimulatedSuppressed
Cartilage MaturationRatio of chondroitin-6-sulfate to chondroitin-4-sulfateIncreasedDecreased
Gene Expression (Chondrocyte Markers)Not specifiedNo change in Type II collagen and AggrecanNo change in Type II collagen and Aggrecan

Mechanism of Action: Signaling Pathways

Research into the molecular mechanisms of this compound has revealed its influence on key signaling pathways that govern chondrocyte function and cartilage homeostasis. The chondrogenic effects of this compound are mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK/Erk pathway.

AG041R_Signaling_Pathway cluster_cell Chondrocyte cluster_matrix Cartilage Matrix Synthesis cluster_diff Terminal Differentiation AG041R This compound BMP2_mRNA BMP-2 mRNA AG041R->BMP2_mRNA increases MEK1 MEK1 AG041R->MEK1 activates BMPs Endogenous BMPs BMP2_mRNA->BMPs Proteoglycan Proteoglycan Synthesis BMPs->Proteoglycan CollagenII Type II Collagen Expression BMPs->CollagenII Aggrecan Aggrecan Expression BMPs->Aggrecan Erk Erk MEK1->Erk ALP ALP Activity Erk->ALP prevents Mineralization Mineralization Erk->Mineralization prevents CollagenX Type X Collagen Expression Erk->CollagenX prevents

Caption: this compound Signaling Pathway in Chondrocytes.

Experimental Protocols

This section details the key methodologies employed in the primary research articles to characterize the effects of this compound.

In Vivo Studies: Systemic and Local Administration in Rats
  • Animal Model: Male Sprague-Dawley rats were used in the initial in vivo studies.

  • Oral Administration: this compound was administered orally at a high dose for a period of four weeks to assess systemic effects.

  • Intra-articular Injections: For localized administration, this compound was injected daily into the knee joints of rats for three weeks.

  • Histological Analysis: Following the treatment period, various cartilaginous tissues were harvested, fixed, and processed for histological examination to observe changes in cartilage morphology and thickness.

InVivo_Experimental_Workflow cluster_oral Oral Administration cluster_ia Intra-articular Injection start Start: Sprague-Dawley Rats oral_admin High Dose this compound (4 weeks) start->oral_admin ia_injection Daily this compound Injection into Knee Joint (3 weeks) start->ia_injection oral_tissues Harvest Auricles, Trachea, Femoral Condyle, etc. oral_admin->oral_tissues histology Histological Analysis oral_tissues->histology ia_tissues Harvest Femoral Condyle ia_injection->ia_tissues ia_tissues->histology

References

In-depth Technical Guide: The Chondrogenic and Anti-Hypertrophic Effects of AG-041R on Articular Cartilage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-041R, a novel indolin-2-one derivative, has emerged as a potent modulator of chondrocyte activity, demonstrating significant potential for the therapeutic intervention of articular cartilage disorders. This technical guide provides a comprehensive analysis of the effects of this compound on articular cartilage hyperplasia, focusing on its molecular mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction

Articular cartilage, with its limited capacity for self-repair, remains a significant challenge in the treatment of degenerative joint diseases such as osteoarthritis. The discovery of molecules that can promote cartilage matrix synthesis while preventing the pathological terminal differentiation of chondrocytes is a key objective in the development of disease-modifying osteoarthritis drugs. This compound has been identified as one such molecule, inducing systemic hyaline cartilage hyperplasia in preclinical rat models.[1][2] This document synthesizes the available data on this compound's effects on chondrocyte proliferation, matrix production, and phenotype maintenance.

Quantitative Effects of this compound on Chondrocyte Function

The anabolic and anti-catabolic effects of this compound on articular chondrocytes have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Dose-Dependent Effects of this compound on Rabbit Articular Chondrocytes

ConcentrationEffect on ProliferationEffect on Glycosaminoglycan (GAG) SynthesisChondroitin-6-Sulfate to Chondroitin-4-Sulfate Ratio
1 µMStimulatedStimulatedIncreased
10 µMSuppressedSuppressedDecreased

Data sourced from Tsunoda et al. (2001)[3]

Table 2: Effects of this compound on Rat Articular Chondrocyte Matrix Synthesis and Hypertrophy Markers

ParameterMethodEffect of this compound
Proteoglycan Synthesis[35S]sulfate incorporationAccelerated
Extracellular Matrix AccumulationAlcian blue stainingIncreased
Gene Expression (Northern Blotting)
Type II CollagenNorthern BlottingUp-regulated
AggrecanNorthern BlottingUp-regulated
TenascinNorthern BlottingUp-regulated
Hypertrophic Markers
Alkaline Phosphatase (ALP) ActivityBiochemical AssaySuppressed
MineralizationStainingSuppressed
Type X Collagen ExpressionNorthern BlottingSuppressed
Cbfa1 ExpressionNorthern BlottingSuppressed

Data sourced from Okazaki et al. (2003)[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects on chondrocytes through the modulation of specific signaling pathways that govern cell proliferation, matrix synthesis, and differentiation. The primary mechanism involves the upregulation of Bone Morphogenetic Protein-2 (BMP-2) and the subsequent activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[1]

Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway initiated by this compound in articular chondrocytes.

AG041R_Signaling cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Cellular Response AG041R This compound BMP2 BMP-2 mRNA (Upregulation) AG041R->BMP2 Upregulates BMPR BMP Receptor BMP2->BMPR Activates MEK1 MEK1 BMPR->MEK1 Activates ERK ERK (Phosphorylation) MEK1->ERK Phosphorylates Proliferation Chondrocyte Proliferation ERK->Proliferation Matrix_Synthesis Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) ERK->Matrix_Synthesis Terminal_Differentiation Terminal Differentiation (Suppression) ERK->Terminal_Differentiation

Caption: Proposed signaling pathway of this compound in articular chondrocytes.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the effects of this compound.

Chondrocyte Isolation and Culture
  • Source: Articular cartilage from the knee joints of 5-week-old Sprague-Dawley rats or rabbit proximal humeri.

  • Isolation: Cartilage slices are digested with a protease (e.g., Pronase) followed by collagenase to release chondrocytes.

  • Culture:

    • Monolayer Culture (Rat Chondrocytes): Cells are plated at a high density in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • 3D Collagen Gel Culture (Rabbit Chondrocytes): Primary chondrocytes are suspended in a type I collagen gel matrix to maintain their differentiated phenotype.

Assessment of Proteoglycan Synthesis
  • Method: [35S]sulfate incorporation assay.

  • Procedure:

    • Chondrocyte cultures are incubated with this compound at various concentrations for a specified period.

    • [35S]sulfate is added to the culture medium for the final hours of incubation.

    • The extracellular matrix is digested (e.g., with papain), and the incorporated radioactivity in the resulting glycosaminoglycan fraction is measured using a scintillation counter.

Gene Expression Analysis
  • Method: Northern Blotting.

  • Procedure:

    • Total RNA is extracted from chondrocytes treated with this compound or vehicle control.

    • RNA is separated by agarose (B213101) gel electrophoresis and transferred to a nylon membrane.

    • The membrane is hybridized with radiolabeled cDNA probes specific for genes of interest (e.g., Type II Collagen, Aggrecan, Type X Collagen, Cbfa1, BMP-2).

    • The hybridized signals are detected by autoradiography and quantified by densitometry.

Western Blotting for Signaling Pathway Analysis
  • Method: Western Blotting for phosphorylated proteins.

  • Procedure:

    • Chondrocytes are treated with this compound for various time points.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., phospho-ERK) and total protein as a loading control.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for assessing the impact of this compound on chondrocyte function.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Chondrocyte_Isolation Chondrocyte Isolation (Rat/Rabbit Articular Cartilage) Culture_Establishment Establish Monolayer or 3D Collagen Gel Culture Chondrocyte_Isolation->Culture_Establishment AG041R_Treatment Incubate with this compound (Various Concentrations and Durations) Culture_Establishment->AG041R_Treatment Proliferation_Assay Proliferation Assay AG041R_Treatment->Proliferation_Assay Matrix_Synthesis_Assay Matrix Synthesis ([35S]sulfate incorporation) AG041R_Treatment->Matrix_Synthesis_Assay Gene_Expression_Analysis Gene Expression (Northern Blot) AG041R_Treatment->Gene_Expression_Analysis Signaling_Pathway_Analysis Signaling Pathway (Western Blot) AG041R_Treatment->Signaling_Pathway_Analysis

Caption: General experimental workflow for studying this compound effects.

Conclusion

The collective evidence strongly indicates that this compound is a promising small molecule for the treatment of articular cartilage defects. Its dual action of promoting cartilage matrix synthesis and inhibiting chondrocyte terminal differentiation, mediated through the BMP-2 and MEK/ERK signaling pathways, addresses key pathological features of osteoarthritis. The dose-dependent nature of its effects highlights the importance of optimizing therapeutic concentrations. Further research, including in vivo studies in larger animal models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for cartilage repair and regeneration. This technical guide provides a foundational resource for scientists and researchers to design and execute further investigations into this promising compound.

References

AG-041R: A Dual-Function Molecule for Cartilage Regeneration and Gastrin Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AG-041R, a novel indoline-2-one derivative, presents a fascinating case of dual pharmacological functionality. Initially synthesized as a potent and selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist, subsequent investigations unexpectedly revealed its intrinsic ability to stimulate chondrogenesis, the process of cartilage formation.[1] This discovery has positioned this compound as a promising therapeutic agent for cartilage disorders, independent of its effects on the gastrin receptor system. This technical guide provides a comprehensive overview of the dual functions of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used to elucidate its properties.

Dual Functions of this compound: A Quantitative Overview

The two distinct activities of this compound are summarized below, highlighting the quantitative metrics that define its potency in each role.

FunctionParameterValueCell/System
CCK2/Gastrin Receptor Antagonist IC502.2 nMIsolated Rat Stomach ECL Cells
Apparent pKB10.4Isolated Rat Stomach ECL Cells
Chondrogenesis Stimulation Effective Concentration1 µMRabbit Primary Chondrocytes

Table 1: Quantitative data for the dual functions of this compound. The IC50 and apparent pKB values demonstrate its high affinity for the CCK2 receptor. The effective concentration for chondrogenesis indicates its potent ability to stimulate cartilage matrix synthesis.

Chondrogenic Activity: Signaling Pathways and Mechanism

The chondrogenic properties of this compound are not a downstream effect of its CCK2/gastrin receptor antagonism but rather an intrinsic characteristic of the molecule.[1] Studies have shown that other CCK2/gastrin receptor antagonists do not exhibit similar chondrogenic activity.[2] The mechanism of action for this effect involves the modulation of key signaling pathways crucial for cartilage development and homeostasis.

This compound has been shown to stimulate the synthesis of essential cartilage matrix components, including proteoglycans and type II collagen.[1][3] This anabolic effect is mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Protein-2 (BMP-2) and Transforming Growth Factor-beta (TGF-β). Furthermore, this compound activates the MEK1/Erk and p38 MAP kinase pathways. The activation of the MEK1/Erk pathway is particularly noteworthy as it has been shown to prevent the terminal differentiation of chondrocytes, thereby maintaining a healthy cartilage phenotype. The p38 MAP kinase pathway is also essential for the observed chondrogenic activity.

chondrogenesis_pathway AG041R This compound BMP2 BMP-2 mRNA Increase AG041R->BMP2 TGF_beta TGF-β Induction AG041R->TGF_beta MEK1_Erk MEK1/Erk Pathway Activation AG041R->MEK1_Erk p38_MAPK p38 MAP Kinase Activation AG041R->p38_MAPK Chondrogenesis Stimulation of Cartilage Matrix Synthesis (Proteoglycans, Type II Collagen) BMP2->Chondrogenesis TGF_beta->Chondrogenesis Terminal_Differentiation Prevention of Chondrocyte Terminal Differentiation MEK1_Erk->Terminal_Differentiation p38_MAPK->Chondrogenesis

Signaling pathways involved in this compound-mediated chondrogenesis.

CCK2/Gastrin Receptor Antagonism: Mechanism and Implications

As a CCK2/gastrin receptor antagonist, this compound effectively blocks the binding of gastrin to its receptor. This action has been demonstrated to inhibit gastrin-evoked secretion of pancreastatin (B1591218) from isolated rat stomach enterochromaffin-like (ECL) cells. The antagonism does not appear to be purely competitive, as increasing concentrations of this compound resulted in a flattening of the gastrin dose-response curve. This suggests a more complex interaction with the receptor. The blockade of the CCK2 receptor has implications for regulating gastric acid secretion and the growth of certain gastrointestinal cells.

cck2_antagonism Gastrin Gastrin CCK2R CCK2/Gastrin Receptor Gastrin->CCK2R ECL_Cell ECL Cell CCK2R->ECL_Cell Activates Pancreastatin Pancreastatin Secretion ECL_Cell->Pancreastatin AG041R This compound AG041R->CCK2R

Mechanism of this compound as a CCK2/gastrin receptor antagonist.

Experimental Protocols

The dual functions of this compound have been characterized through a series of in vitro experiments. The following provides a summary of the key methodologies employed.

Assessment of CCK2/Gastrin Receptor Antagonist Activity
  • Cell System: Isolated and purified (approximately 80%) enterochromaffin-like (ECL) cells from rat oxyntic mucosa.

  • Culture: Cells are cultured for 48 hours in the presence of 0.1 nM gastrin.

  • Assay:

    • Cultured ECL cells are washed and incubated with varying concentrations of this compound, with or without a maximally effective concentration of gastrin (10 nM), for 30 minutes.

    • The amount of pancreastatin secreted into the medium is quantified using a radioimmunoassay.

    • Dose-response curves for gastrin are generated in the absence and presence of different concentrations of this compound to determine the inhibitory effect and calculate IC50 and apparent pKB values.

Evaluation of Chondrogenic Activity
  • Cell Systems:

    • Primary articular chondrocytes isolated from the knee joints of 5-week-old Sprague-Dawley rats.

    • Rabbit primary chondrocytes cultured in type I collagen gel composites.

    • CL-1, a bipotent chondroprogenitor cell line.

  • Key Methodologies:

    • Proteoglycan Synthesis: Measured by the incorporation of [³⁵S]sulfate into proteoglycans.

    • Cartilage Matrix Accumulation: Assessed by Alcian blue staining of the extracellular matrix.

    • Gene Expression Analysis: Northern blotting is used to measure the mRNA levels of key cartilage matrix genes such as type II collagen and aggrecan, as well as markers for hypertrophic chondrocytes like type X collagen.

    • MAP Kinase Activation: Western blotting is used to detect the phosphorylation and thus activation of Erk (p44/42) and p38 MAP kinases.

    • Role of Signaling Pathways: The involvement of specific pathways is confirmed using neutralizing soluble receptors for BMPs and TGF-β, as well as specific inhibitors for MEK1 (e.g., PD98059) and p38 (e.g., SB202190).

experimental_workflow cluster_cck2 CCK2 Antagonism cluster_chondro Chondrogenesis ECL_cells Isolate Rat ECL Cells Culture_ECL Culture with Gastrin ECL_cells->Culture_ECL Incubate_AG041R_CCK2 Incubate with this compound +/- Gastrin Culture_ECL->Incubate_AG041R_CCK2 RIA Radioimmunoassay for Pancreastatin Incubate_AG041R_CCK2->RIA Chondrocytes Isolate Primary Chondrocytes or use Chondroprogenitor Cell Line Culture_Chondro Culture with this compound Chondrocytes->Culture_Chondro S35_incorporation [³⁵S]Sulfate Incorporation Culture_Chondro->S35_incorporation Alcian_Blue Alcian Blue Staining Culture_Chondro->Alcian_Blue Northern_Blot Northern Blotting Culture_Chondro->Northern_Blot Western_Blot Western Blotting Culture_Chondro->Western_Blot start This compound start->ECL_cells start->Chondrocytes

References

Methodological & Application

Application Notes and Protocols for AG-041R in In Vitro Chondrogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a novel indolin-2-one derivative that has demonstrated significant potential as a therapeutic agent for articular cartilage disorders.[1] Initially identified as a gastrin/CCK-B antagonist, this compound has been shown to stimulate cartilage matrix synthesis and promote chondrocyte proliferation without inducing terminal differentiation.[1][2][3][4] These properties make it a compelling molecule for research in cartilage regeneration and drug development for conditions such as osteoarthritis.

This document provides detailed protocols for utilizing this compound in in vitro chondrogenesis assays, along with a summary of its effects on key chondrogenic markers and signaling pathways.

Mechanism of Action

This compound exerts its pro-chondrogenic effects through a dual mechanism involving the Bone Morphogenetic Protein (BMP) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (Erk) signaling pathways. It increases the expression of BMP-2 mRNA, leading to enhanced cartilage matrix synthesis. Simultaneously, it activates the MEK1/Erk pathway, which plays a crucial role in preventing the terminal differentiation of chondrocytes into a hypertrophic state.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on chondrocyte function at an optimal concentration of 1 µM. It is important to note that concentrations of 10 µM have been shown to suppress chondrocyte proliferation and glycosaminoglycan synthesis.

Table 1: Effect of this compound (1 µM) on Chondrocyte Proliferation and Matrix Synthesis

ParameterEffectMethod of Assessment
Chondrocyte ProliferationStimulatedNot specified
Proteoglycan SynthesisAccelerated[³⁵S]sulfate incorporation, Alcian blue staining
Glycosaminoglycan (GAG) SynthesisStimulatedGAG assay
Chondroitin-6-sulfate to Chondroitin-4-sulfate RatioIncreasedNot specified

Table 2: Effect of this compound (1 µM) on Gene Expression in Chondrocytes

GeneEffectFunction
Type II CollagenUp-regulatedMajor collagenous component of hyaline cartilage
AggrecanUp-regulatedMajor proteoglycan in articular cartilage
TenascinUp-regulatedMarker for articular cartilage
BMP-2Increased mRNAInduces cartilage formation
Type X CollagenSuppressedMarker for hypertrophic (terminally differentiated) chondrocytes
Cbfa1 (Runx2)SuppressedTranscription factor associated with chondrocyte hypertrophy
Alkaline Phosphatase (ALP) activitySuppressedMarker for chondrocyte terminal differentiation
MineralizationSuppressedCharacteristic of hypertrophic chondrocytes

Experimental Protocols

The following are detailed protocols for performing in vitro chondrogenesis assays to evaluate the effects of this compound.

Protocol 1: Primary Chondrocyte Micromass Culture for Chondrogenesis Assay

This protocol describes the establishment of high-density micromass cultures of primary chondrocytes to assess the chondrogenic potential of this compound.

Materials:

  • Primary chondrocytes (e.g., isolated from rat or rabbit articular cartilage)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Chondrogenic differentiation medium (serum-free)

  • This compound (to be dissolved in a suitable solvent like DMSO)

  • 24-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture primary chondrocytes in complete culture medium until they reach 80-90% confluency. Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

  • Cell Pellet and Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in chondrogenic differentiation medium at a concentration of 1 x 10⁷ cells/mL.

  • Micromass Plating: Carefully pipette 20 µL droplets of the cell suspension into the center of each well of a 24-well plate.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-3 hours to allow the cells to adhere and form a high-density micromass.

  • Treatment Initiation: Gently add 500 µL of chondrogenic differentiation medium to each well. For the experimental group, supplement the medium with this compound to a final concentration of 1 µM. For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

  • Culture and Maintenance: Culture the micromass cultures for a desired period (e.g., 7, 14, or 21 days). Change the medium every 2-3 days with fresh medium containing this compound or vehicle.

  • Analysis: At the end of the culture period, the micromass cultures can be harvested for analysis of proteoglycan content (Alcian Blue staining), gene expression (RT-qPCR), or protein expression (Western blotting).

Protocol 2: Alcian Blue Staining for Proteoglycan Visualization

This protocol details the staining of micromass or pellet cultures with Alcian blue to visualize the accumulation of sulfated proteoglycans, a hallmark of chondrogenesis.

Materials:

  • Micromass or pellet cultures

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1 N HCl

  • Alcian Blue solution (1% in 0.1 N HCl, pH 1.0)

  • Distilled water

Procedure:

  • Fixation: Gently wash the cultures with PBS. Fix the cultures with 4% PFA for 20-30 minutes at room temperature.

  • Washing: Wash the fixed cultures three times with distilled water.

  • Acidification: Incubate the cultures in 0.1 N HCl for 5 minutes.

  • Staining: Remove the HCl and add the Alcian Blue solution. Stain for 30 minutes at room temperature.

  • Destaining: Remove the staining solution and wash the cultures with 0.1 N HCl to remove excess stain.

  • Final Wash: Wash the cultures with distilled water.

  • Visualization: The cultures can be visualized and imaged using a microscope. The intensity of the blue color corresponds to the amount of proteoglycan accumulation.

Protocol 3: Quantification of Proteoglycan Synthesis using [³⁵S]Sulfate Incorporation

This protocol provides a quantitative method to measure the rate of new proteoglycan synthesis by chondrocytes treated with this compound.

Materials:

  • Chondrocyte cultures (monolayer, micromass, or pellet)

  • Sulfate-free culture medium

  • [³⁵S]Sodium sulfate

  • This compound

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Pre-incubation: Culture chondrocytes with or without 1 µM this compound for the desired duration.

  • Sulfate Starvation: Replace the culture medium with sulfate-free medium and incubate for 1-2 hours.

  • Radiolabeling: Add [³⁵S]sulfate (e.g., 5-10 µCi/mL) to the sulfate-free medium, along with 1 µM this compound or vehicle. Incubate for 4-6 hours.

  • Harvesting:

    • For monolayer cultures: Lyse the cells and collect the cell lysate.

    • For micromass/pellet cultures: Digest the cultures with papain or a similar enzyme.

  • Precipitation: Precipitate the sulfated proteoglycans from the lysate/digest using a suitable method (e.g., cetylpyridinium (B1207926) chloride precipitation).

  • Quantification: Wash the precipitate and dissolve it in a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the counts per minute (CPM) to the total protein or DNA content of the culture to determine the rate of proteoglycan synthesis.

Visualizations

Signaling Pathway of this compound in Chondrocytes```dot

AG041R_Signaling AG041R This compound BMP2 BMP-2 mRNA AG041R->BMP2 increases MEK1_Erk MEK1/Erk Pathway AG041R->MEK1_Erk activates CartilageMatrix Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) BMP2->CartilageMatrix stimulates TerminalDifferentiation Terminal Differentiation (Type X Collagen, ALP) MEK1_Erk->TerminalDifferentiation prevents

Caption: Workflow for this compound In Vitro Chondrogenesis Assay.

References

Application Notes and Protocols for AG-041R in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of AG-041R, a potent and selective gastrin/cholecystokinin B (CCK-B) receptor antagonist, for use in cell culture experiments. Adherence to these guidelines is crucial for maintaining the compound's activity and ensuring experimental reproducibility.

Product Information

ParameterDescription
Compound Name This compound
Target Gastrin/CCK-B Receptor
Primary Use In vitro cell-based assays
Typical Working Concentration Varies by cell line and experimental design. A dose-response experiment is recommended to determine the optimal concentration.

Solubility and Recommended Solvents

This compound is sparingly soluble in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 10 mMIt is recommended to prepare a concentrated stock solution in DMSO.
Ethanol Limited DataNot recommended as the primary solvent.
Water InsolubleDo not attempt to dissolve this compound directly in water or aqueous buffers.

Storage and Stability

Proper storage of this compound in both solid and solution form is critical to prevent degradation and loss of activity.

FormStorage TemperatureShelf LifeNotes
Solid (Lyophilized Powder) -20°C or -80°CRefer to the manufacturer's certificate of analysis.Protect from light and moisture.
Stock Solution in DMSO -80°CUp to 6 monthsIt is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage, -20°C is acceptable.
Working Solution in Cell Culture Medium 2-8°CUse immediatelyThis compound is less stable in aqueous media. Prepare fresh dilutions for each experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (Molecular Weight: Please refer to the specific lot's certificate of analysis for the exact molecular weight and adjust calculations accordingly), you would add the calculated volume of DMSO.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization if necessary.

  • Aliquoting: Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 10-50 µL) in microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): It is recommended to perform an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous cell culture medium to prevent precipitation. For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add the desired volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final working concentration. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store working solutions in cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.

Signaling Pathway and Experimental Workflow

Gastrin/CCK-B Receptor Signaling Pathway

This compound is an antagonist of the Gastrin/CCK-B receptor, a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, gastrin, the receptor activates downstream signaling cascades, primarily through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events trigger a cascade of downstream effectors, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and differentiation. This compound blocks the initial binding of gastrin to the receptor, thereby inhibiting these downstream signaling events.

Gastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin Gastrin CCKBR Gastrin/CCK-B Receptor Gastrin->CCKBR Binds & Activates AG041R This compound AG041R->CCKBR Binds & Inhibits Gq11 Gq/11 CCKBR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) PKC->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Gastrin/CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Preparation

The following diagram illustrates the logical flow for preparing this compound for cell culture experiments, from the lyophilized powder to the final working solution.

AG041R_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound (Lyophilized Powder) equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO (to 10 mM) equilibrate->add_dmso dissolve Vortex/Warm to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -80°C (long-term) or -20°C (short-term) aliquot->store_stock thaw_stock Thaw Single Aliquot of Stock Solution store_stock->thaw_stock For Experiment intermediate_dilution Optional: Intermediate Dilution in DMSO thaw_stock->intermediate_dilution add_to_medium Dilute in Pre-warmed Cell Culture Medium to Final Concentration thaw_stock->add_to_medium Direct Dilution intermediate_dilution->add_to_medium mix Mix Gently add_to_medium->mix use_now Use Immediately for Cell Treatment mix->use_now

Caption: Workflow for the preparation of this compound stock and working solutions.

Application Notes and Protocols for AG-041R in Chondrocyte Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-041R, a novel indolin-2-one derivative, has been identified as a potent stimulator of chondrocyte proliferation and cartilage matrix synthesis. These application notes provide a comprehensive overview of the optimal concentration of this compound for stimulating chondrocytes, its mechanism of action, and detailed protocols for relevant in vitro assays. The optimal concentration for promoting chondrocyte proliferation and glycosaminoglycan (GAG) synthesis has been determined to be 1 µM, while concentrations as high as 10 µM have been shown to have an inhibitory effect. This compound exerts its effects through the activation of the Bone Morphogenetic Protein (BMP) and Mitogen-activated protein kinase kinase (MEK1)/Extracellular signal-regulated kinase (Erk) signaling pathways. This document serves as a valuable resource for researchers investigating cartilage regeneration and developing therapeutic agents for cartilage disorders.

Introduction

Articular cartilage has a limited capacity for self-repair, making cartilage defects a significant clinical challenge. This compound has emerged as a promising small molecule that promotes the synthesis of essential cartilage matrix components, such as proteoglycans and type II collagen, while simultaneously preventing the terminal differentiation of chondrocytes.[1] This dual action makes this compound a compelling candidate for therapeutic interventions in conditions like osteoarthritis. Understanding the optimal concentration and the underlying molecular mechanisms is crucial for its effective application in research and drug development.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on chondrocyte functions based on available literature.

Table 1: Effect of this compound on Chondrocyte Proliferation and Glycosaminoglycan (GAG) Synthesis

This compound ConcentrationEffect on ProliferationEffect on GAG SynthesisReference
1 µMStimulatedStimulated[2][3][4]
10 µMSuppressedSuppressed[2]

Table 2: Effect of this compound on Cartilage Matrix Gene Expression and Hypertrophic Markers

Gene/MarkerEffect of this compound (1 µM)FunctionReference
Type II CollagenUp-regulatedMajor structural protein of cartilage
AggrecanUp-regulatedMajor proteoglycan in cartilage, provides compressive stiffness
TenascinUp-regulatedArticular cartilage marker
Type X CollagenSuppressedMarker for hypertrophic (terminally differentiated) chondrocytes
Cbfa1/Runx2SuppressedTranscription factor essential for chondrocyte hypertrophy
Alkaline Phosphatase (ALP) ActivitySuppressedMarker for chondrocyte terminal differentiation and mineralization
MineralizationSuppressedCharacteristic of hypertrophic chondrocytes

Signaling Pathways

This compound stimulates chondrocytes through the activation of specific signaling pathways that promote anabolism and inhibit catabolism and terminal differentiation.

AG041R_Signaling AG041R This compound Chondrocyte Chondrocyte AG041R->Chondrocyte BMP2_mRNA BMP-2 mRNA Increase Chondrocyte->BMP2_mRNA MEK1_Erk MEK1/Erk Pathway Activation Chondrocyte->MEK1_Erk BMPs Endogenous BMPs BMP2_mRNA->BMPs Matrix_Synthesis Cartilage Matrix Synthesis (Proteoglycan, Collagen II, Aggrecan) BMPs->Matrix_Synthesis Terminal_Differentiation Terminal Differentiation (ALP activity, Mineralization, Collagen X) MEK1_Erk->Terminal_Differentiation Inhibition

Caption: this compound signaling cascade in chondrocytes.

Experimental Workflows

The following diagram illustrates a general workflow for studying the effects of this compound on chondrocytes.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Chondrocyte_Isolation Isolate Chondrocytes (e.g., from rat knee joints) Cell_Culture Culture Chondrocytes (Monolayer or 3D culture) Chondrocyte_Isolation->Cell_Culture AG041R_Treatment Treat with this compound (e.g., 1 µM) Cell_Culture->AG041R_Treatment Proliferation_Assay Proliferation Assay AG041R_Treatment->Proliferation_Assay GAG_Assay GAG Synthesis Assay ([35S]sulfate incorporation, Alcian Blue) AG041R_Treatment->GAG_Assay Gene_Expression Gene Expression Analysis (Northern Blot, RT-qPCR) AG041R_Treatment->Gene_Expression Differentiation_Assay Differentiation Marker Assay (ALP Activity, Mineralization) AG041R_Treatment->Differentiation_Assay

Caption: Workflow for this compound chondrocyte studies.

Experimental Protocols

Chondrocyte Isolation and Culture

This protocol is adapted from standard procedures for isolating primary chondrocytes.

Materials:

  • Articular cartilage source (e.g., knee joints of 5-week-old SD rats)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase D

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Aseptically dissect articular cartilage from the source tissue.

  • Mince the cartilage into small pieces (1-2 mm³).

  • Wash the cartilage pieces with PBS containing antibiotics.

  • Digest the cartilage with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

  • Remove the trypsin solution and wash the cartilage pieces with DMEM.

  • Perform a sequential digestion with 0.2% Collagenase D in DMEM at 37°C with gentle agitation. The first digestion of 1 hour can be discarded to further remove fibroblasts. The second digestion of 3-4 hours should yield chondrocytes.

  • Collect the cell suspension and filter it through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the chondrocytes at a desired density (e.g., 2 x 10⁵ cells/cm²) in culture flasks or plates.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

This compound Treatment

Materials:

  • Cultured chondrocytes

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

Procedure:

  • Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 1 µM and 10 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • When chondrocytes reach the desired confluency (e.g., 80-90%), replace the existing medium with the medium containing this compound or a vehicle control.

  • Incubate the cells for the desired period depending on the subsequent assay (e.g., 24-72 hours for proliferation and matrix synthesis assays).

Proteoglycan Synthesis Assay ([³⁵S]sulfate Incorporation)

This method measures the synthesis of new proteoglycans.

Materials:

  • This compound treated chondrocytes

  • Sulfate-free DMEM

  • [³⁵S]sulfate

  • Scintillation counter and fluid

Procedure:

  • After treating chondrocytes with this compound for the desired time, replace the medium with sulfate-free DMEM containing [³⁵S]sulfate (e.g., 5 µCi/mL).

  • Incubate for 4-24 hours at 37°C.

  • Collect the culture medium (containing secreted proteoglycans) and lyse the cells (containing cell-associated proteoglycans).

  • Precipitate the radiolabeled proteoglycans from the medium and cell lysate using a suitable method (e.g., cetylpyridinium (B1207926) chloride precipitation).

  • Wash the precipitate to remove unincorporated [³⁵S]sulfate.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the total protein or DNA content of the cell lysate.

Alcian Blue Staining for Glycosaminoglycans

This staining method visualizes the accumulation of sulfated GAGs in the extracellular matrix.

Materials:

  • This compound treated chondrocytes in culture plates

  • PBS

  • 3% Acetic Acid

  • 1% Alcian Blue 8GX in 3% acetic acid (pH 2.5)

  • Distilled water

Procedure:

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.

  • Wash the fixed cells three times with distilled water.

  • Incubate the cells with 1% Alcian Blue solution for 30 minutes at room temperature.

  • Aspirate the staining solution and wash the cells extensively with distilled water until the wash water is clear.

  • The sulfated proteoglycans in the extracellular matrix will be stained blue. The staining can be visualized and quantified by microscopy and image analysis, or by eluting the dye and measuring its absorbance.

Gene Expression Analysis (Northern Blotting)

This protocol provides a general framework for analyzing the expression of chondrocyte-specific genes.

Materials:

  • This compound treated chondrocytes

  • RNA extraction kit

  • Formaldehyde, formamide, MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled probes for Type II Collagen, Aggrecan, and a housekeeping gene (e.g., GAPDH)

  • Phosphorimager or X-ray film

Procedure:

  • Lyse the this compound treated chondrocytes and extract total RNA using a commercial kit.

  • Quantify the RNA and assess its integrity.

  • Separate the RNA by size using denaturing formaldehyde-agarose gel electrophoresis.

  • Transfer the RNA from the gel to a nylon membrane via capillary transfer.

  • UV crosslink the RNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer.

  • Hybridize the membrane overnight with a radiolabeled cDNA probe specific for the gene of interest (e.g., Type II Collagen).

  • Wash the membrane to remove unbound probe.

  • Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands.

  • Strip the membrane and re-probe with other probes (e.g., Aggrecan, GAPDH) for normalization.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of an enzyme associated with chondrocyte terminal differentiation.

Materials:

  • This compound treated chondrocytes

  • Cell lysis buffer (e.g., Triton X-100 based)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., NaOH)

  • Microplate reader

Procedure:

  • Wash the this compound treated chondrocytes with PBS.

  • Lyse the cells with cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add a portion of the cell lysate to a microplate well.

  • Add the pNPP substrate solution to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the ALP activity based on a p-nitrophenol standard curve.

  • Normalize the activity to the total protein content of the cell lysate.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cartilage repair by promoting matrix synthesis and preventing chondrocyte terminal differentiation. The optimal concentration for these anabolic effects in vitro is 1 µM. The provided protocols offer a standardized framework for researchers to investigate the effects of this compound and other potential chondro-stimulatory compounds. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

Application Notes and Protocols for AG-041R Administration in In Vivo Cartilage Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R, a novel indolin-2-one derivative, has emerged as a promising small molecule for the treatment of articular cartilage disorders.[1] Initially identified as a gastrin/CCK-B antagonist, this compound has demonstrated significant anabolic effects on chondrocytes, promoting cartilage matrix synthesis while preventing terminal differentiation.[1] These characteristics make it a compelling candidate for in vivo cartilage repair studies.

This document provides detailed application notes and protocols for the administration of this compound in preclinical in vivo models of cartilage repair. It is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound stimulates cartilage matrix synthesis through a dual signaling pathway mechanism. It upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2) and activates the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (Erk) pathway.[1] This concerted action leads to an increase in the production of key cartilage matrix components, including proteoglycans, type II collagen, and aggrecan, while simultaneously suppressing markers of chondrocyte hypertrophy and terminal differentiation, such as type X collagen and alkaline phosphatase (ALP) activity.[1]

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response AG041R This compound Receptor Target Receptor (Putative) AG041R->Receptor Chondrocyte Chondrocyte BMP2 BMP-2 mRNA Expression ↑ Receptor->BMP2 Upregulates MEK1 MEK1 Activation Receptor->MEK1 Activates Matrix_Synthesis Cartilage Matrix Synthesis ↑ (Proteoglycan, Type II Collagen, Aggrecan) BMP2->Matrix_Synthesis Promotes Erk Erk Activation MEK1->Erk Terminal_Differentiation Terminal Differentiation ↓ (Type X Collagen, ALP) Erk->Terminal_Differentiation Prevents

Figure 1: this compound Signaling Pathway in Chondrocytes.

Data Presentation

The following tables summarize the quantitative effects of this compound on chondrocyte function as reported in in vitro studies. This data provides a basis for expected outcomes in in vivo models.

Table 1: Effect of this compound on Chondrocyte Proliferation and Matrix Synthesis (In Vitro)

ConcentrationProliferationGlycosaminoglycan (GAG) SynthesisChondroitin-6-Sulfate to Chondroitin-4-Sulfate Ratio
1 µMStimulatedStimulatedIncreased
10 µMSuppressedSuppressedDecreased

Data derived from studies on rabbit primary chondrocytes.

Table 2: Effect of this compound on Cartilage-Related Gene Expression (In Vitro)

GeneEffect of this compound
Anabolic Markers
Type II CollagenUpregulated
AggrecanUpregulated
TenascinUpregulated
BMP-2Upregulated
Hypertrophic Markers
Type X CollagenSuppressed
Cbfa1 (Runx2)Suppressed

Data derived from studies on rat articular chondrocytes.[1]

Experimental Protocols

The following protocols are provided as a guide for in vivo studies. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Osteochondral Defect Model in Rabbits

This model is suitable for evaluating the regenerative potential of this compound in a surgically created cartilage defect.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in sterile saline or phosphate-buffered saline (PBS). Note: The original study does not specify the vehicle; therefore, solubility and stability testing is highly recommended.)

  • Osmotic pumps (e.g., ALZET®) with a delivery duration appropriate for the study (e.g., 14 days)

  • Surgical instruments for orthopedic surgery

  • Anesthesia and analgesics

  • Sterile saline or PBS

Experimental Workflow:

Figure 2: Experimental Workflow for the Osteochondral Defect Model.

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh this compound and dissolve in a minimal amount of a suitable vehicle (e.g., DMSO).

    • Further dilute the stock solution with sterile saline or PBS to the final concentration of 1 µM.

    • Prepare the solution under sterile conditions.

  • Osmotic Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic pumps with the 1 µM this compound solution.

    • Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate and consistent delivery.

  • Surgical Procedure:

    • Anesthetize the rabbit according to your IACUC-approved protocol.

    • Surgically expose the knee joint.

    • Create a full-thickness osteochondral defect (e.g., 4 mm in diameter) in the patellar groove.

    • Administer a single intra-articular injection of 100 µL of the 1 µM this compound solution directly into the joint space.

    • Implant the primed osmotic pump subcutaneously on the dorsal side of the animal, with the delivery catheter tunneled to the knee joint.

    • Close the surgical incisions in layers.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Monitor the animals for any signs of distress or infection.

  • Endpoint Analysis (12 and 24 weeks post-surgery):

    • Euthanize the animals and harvest the knee joints.

    • Perform macroscopic evaluation of the cartilage repair.

    • Process the tissue for histological and biochemical analysis.

Protocol 2: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is suitable for evaluating the disease-modifying effects of this compound in a chemically-induced model of osteoarthritis.

Materials:

  • This compound

  • Vehicle for dissolution

  • Monoiodoacetate (MIA)

  • Sterile saline

  • Anesthesia and analgesics

  • Insulin syringes with 29-30G needles

Procedure:

  • Induction of Osteoarthritis:

    • Anesthetize the rat.

    • Inject a single intra-articular dose of MIA (e.g., 1-2 mg in 50 µL of sterile saline) into the knee joint.

  • This compound Administration:

    • Prepare the this compound solution at the desired concentration.

    • Administration can begin prophylactically (before or at the time of MIA injection) or therapeutically (after the onset of OA symptoms).

    • Administer this compound via a suitable route, such as daily oral gavage, subcutaneous injection, or continuous infusion with an osmotic pump. The optimal dose and administration route for this model need to be determined empirically.

  • Outcome Measures:

    • Pain and Lameness: Assess using methods like von Frey filaments for mechanical allodynia or a weight-bearing apparatus.

    • Histopathology: At the study endpoint (e.g., 4-8 weeks post-MIA injection), harvest the knee joints and process for histological staining (Safranin O, Masson's Trichrome) to evaluate cartilage degradation, subchondral bone changes, and synovitis.

    • Biochemical Analysis: Analyze cartilage tissue for GAG and collagen content.

Outcome Assessment

Histological Evaluation:

  • Safranin O and Fast Green Staining: To visualize proteoglycan content (stains red) and non-collagenous tissue (stains green).

  • Masson's Trichrome Staining: To differentiate between collagen (stains blue/green) and other tissues.

  • Histological Scoring: Utilize a validated scoring system (e.g., O'Driscoll score, Wakitani score) to semi-quantitatively assess the quality of the repaired tissue.

Biochemical Analysis:

  • Glycosaminoglycan (GAG) Assay: Quantify the GAG content in the repaired tissue using a dimethylmethylene blue (DMMB) assay.

  • Collagen Content: Determine the total collagen content and the ratio of type II to type I collagen using techniques like ELISA or Western blotting.

Conclusion

This compound presents a promising therapeutic strategy for cartilage repair by promoting matrix synthesis and preventing chondrocyte terminal differentiation. The protocols outlined in this document provide a framework for conducting in vivo studies to further elucidate its efficacy in preclinical models of cartilage injury and osteoarthritis. Careful experimental design, including appropriate controls and validated outcome measures, will be crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for AG-041R in Osteoarthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a novel small molecule, initially identified as a cholecystokinin-B/gastrin receptor antagonist. Subsequent research has unexpectedly revealed its potent chondrogenic properties, making it a promising therapeutic candidate for cartilage repair and the treatment of osteoarthritis (OA).[1][2] Studies in various animal models have demonstrated that this compound stimulates cartilage matrix synthesis, promotes the repair of osteochondral defects, and prevents the terminal differentiation of chondrocytes.[1][3]

These application notes provide a comprehensive overview of the use of this compound in preclinical osteoarthritis research, detailing its mechanism of action, and providing protocols for its application in established animal models.

Mechanism of Action

This compound exerts its chondroprotective and regenerative effects through the modulation of key signaling pathways in chondrocytes. The primary mechanism involves the stimulation of cartilage matrix synthesis and the prevention of chondrocyte hypertrophy. This is achieved, at least in part, through the activation of the Mitogen-activated protein kinase kinase 1 (MEK1)/Extracellular signal-regulated kinase (Erk) pathway and an increase in Bone Morphogenetic Protein 2 (BMP-2) expression.[3]

The chondrogenic activity of this compound is an intrinsic property of the compound and is independent of its cholecystokinin-2 (CCK2)/gastrin receptor antagonist actions.

Signaling Pathway Diagram

AG041R_Signaling AG041R This compound Chondrocyte Articular Chondrocyte AG041R->Chondrocyte BMP2 BMP-2 mRNA (Increased) Chondrocyte->BMP2 Upregulates MEK1 MEK1 Chondrocyte->MEK1 Activates Matrix_Synthesis Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) (Upregulated) BMP2->Matrix_Synthesis Erk Erk MEK1->Erk Erk->Matrix_Synthesis Promotes Terminal_Differentiation Terminal Differentiation (Type X Collagen, Cbfa1) (Suppressed) Erk->Terminal_Differentiation Prevents

Caption: this compound signaling pathway in chondrocytes.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in animal models of osteoarthritis.

Table 1: In Vivo Efficacy of this compound in a Rabbit Osteochondral Defect Model

ParameterTreatment GroupOutcomeReference
Animal Model New Zealand White Rabbit-
Defect 4 mm diameter osteochondral defect in the patellar groove-
Treatment 100 µL of 1 µM this compound at surgery, followed by 200 µL via osmotic pump for 14 days-
Histological Score This compoundSignificantly higher than untreated group
Glycosaminoglycan (GAG) Quantity This compoundSignificantly higher than untreated group
Chondroitin (B13769445) Sulfate (B86663) Ratio This compoundSignificantly higher than untreated group
Cartilage Degeneration (around defect) This compoundSuppressed compared to untreated group

Table 2: In Vitro Effects of this compound on Articular Chondrocytes

ParameterCell TypeThis compound ConcentrationEffectReference
Proteoglycan Synthesis Rat Articular ChondrocytesNot specifiedAccelerated
Gene Expression (Type II Collagen, Aggrecan, Tenascin) Rat Articular ChondrocytesNot specifiedUpregulated
Terminal Differentiation Markers (ALP activity, mineralization, Type X Collagen, Cbfa1) Rat Articular ChondrocytesNot specifiedSuppressed
Proliferation Rabbit Primary Chondrocytes1 µMStimulated
10 µMSuppressed
Glycosaminoglycan (GAG) Synthesis Rabbit Primary Chondrocytes1 µMStimulated
10 µMSuppressed
Chondroitin-6-sulfate to Chondroitin-4-sulfate Ratio Rabbit Primary Chondrocytes1 µMIncreased
10 µMDecreased

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rabbit Osteochondral Defect Model

This protocol is based on the methodology described in the study by Kitamura et al. (2002).

1. Animal Model:

  • Species: Male New Zealand White rabbits.

  • Housing: Standard laboratory conditions.

2. Surgical Procedure to Create Osteochondral Defect:

  • Anesthetize the rabbit using standard procedures.

  • Prepare the surgical site on the knee joint.

  • Perform a medial parapatellar arthrotomy to expose the patellar groove of the femur.

  • Create a single, full-thickness cylindrical osteochondral defect (4 mm in diameter) in the center of the patellar groove using a dental drill.

  • Thoroughly irrigate the defect to remove any debris.

3. This compound Administration:

  • At the time of surgery, administer 100 µL of 1 µM this compound solution directly into the defect.

  • Implant a pre-filled osmotic pump subcutaneously, connected to a catheter delivering a continuous infusion of 200 µL of this compound solution over 14 days into the joint capsule.

  • For the control group, administer a vehicle solution using the same procedure.

4. Post-Operative Care:

  • Administer appropriate analgesics and monitor the animals for any signs of distress.

  • Allow unrestricted movement in their cages.

5. Endpoint Analysis (at 12 and 24 weeks post-surgery):

  • Euthanize the animals and harvest the distal femur.

  • Histological Evaluation:

    • Fix the samples in 10% neutral buffered formalin.

    • Decalcify, embed in paraffin, and section the tissue.

    • Stain with Safranin O-fast green for assessment of cartilage morphology and proteoglycan content.

    • Evaluate the repair tissue based on a standardized histological scoring system (e.g., OARSI histopathology grading).

  • Biochemical Analysis:

    • Excise the repair tissue from the defect site.

    • Lyophilize and weigh the tissue.

    • Digest the tissue with papain.

    • Quantify the total glycosaminoglycan (GAG) content using a dimethylmethylene blue (DMMB) assay.

    • Determine the ratio of chondroitin sulfate isomers by high-performance liquid chromatography (HPLC).

Experimental Workflow: Rabbit Osteochondral Defect Model

Rabbit_Model_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Endpoint Analysis (12 & 24 weeks) Anesthesia Anesthesia Arthrotomy Arthrotomy Anesthesia->Arthrotomy Defect_Creation Create 4mm Osteochondral Defect Arthrotomy->Defect_Creation AG041R_Injection Intra-articular Injection (100 µL, 1 µM this compound) Defect_Creation->AG041R_Injection Osmotic_Pump Implant Osmotic Pump (200 µL over 14 days) Harvest Harvest Distal Femur Osmotic_Pump->Harvest Post-operative Care Histology Histological Evaluation (Safranin O) Harvest->Histology Biochemistry Biochemical Analysis (GAG, Chondroitin Sulfate) Harvest->Biochemistry

Caption: Workflow for this compound in a rabbit model.

Protocol 2: In Vitro Culture and Treatment of Rat Articular Chondrocytes

This protocol is based on the methodology described in the study by Okazaki et al. (2003).

1. Chondrocyte Isolation:

  • Source: Knee joints of 5-week-old Sprague-Dawley rats.

  • Aseptically dissect the articular cartilage from the femoral condyles and tibial plateaus.

  • Mince the cartilage into small pieces.

  • Digest the cartilage pieces with 0.25% trypsin for 30 minutes, followed by 0.2% collagenase type II in DMEM/F12 medium overnight at 37°C.

  • Filter the cell suspension through a cell strainer (70 µm) to remove undigested tissue.

  • Wash the isolated chondrocytes with PBS and resuspend in culture medium.

2. Chondrocyte Culture:

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the chondrocytes at a high density in culture flasks or plates.

  • Culture at 37°C in a humidified atmosphere of 5% CO2.

  • Use primary or first-passage chondrocytes for experiments to maintain their phenotype.

3. This compound Treatment:

  • Once the chondrocytes reach the desired confluency, replace the culture medium with a serum-free medium for 24 hours to synchronize the cells.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) in a low-serum or serum-free medium for the desired duration (e.g., 24, 48, 72 hours).

  • Include a vehicle-treated control group.

4. Endpoint Assays:

  • Proteoglycan Synthesis:

    • During the last 4-6 hours of treatment, add [35S]-sulfate to the culture medium.

    • Lyse the cells and quantify the incorporation of [35S]-sulfate into proteoglycans using a scintillation counter.

    • Alternatively, perform Alcian blue staining to visualize and quantify proteoglycan accumulation in the extracellular matrix.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the chondrocytes.

    • Synthesize cDNA by reverse transcription.

    • Perform quantitative PCR to measure the mRNA levels of target genes, including Type II Collagen (Col2a1), Aggrecan (Acan), Tenascin, Type X Collagen (Col10a1), and Cbfa1. Normalize to a housekeeping gene (e.g., GAPDH).

  • Alkaline Phosphatase (ALP) Activity and Mineralization:

    • Measure ALP activity in cell lysates using a colorimetric assay.

    • Assess mineralization by Alizarin Red S staining.

Experimental Workflow: In Vitro Chondrocyte Culture

Chondrocyte_Workflow cluster_isolation Chondrocyte Isolation cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays Dissection Dissect Articular Cartilage (Rat Knee Joints) Digestion Enzymatic Digestion (Trypsin, Collagenase) Dissection->Digestion Isolation Isolate & Wash Chondrocytes Digestion->Isolation Plating Plate Chondrocytes Isolation->Plating Synchronization Serum Starvation Plating->Synchronization Treatment Treat with this compound Synchronization->Treatment Proteoglycan Proteoglycan Synthesis ([35S]-sulfate, Alcian Blue) Treatment->Proteoglycan Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Differentiation Differentiation Markers (ALP, Alizarin Red S) Treatment->Differentiation

Caption: Workflow for in vitro chondrocyte experiments.

References

Application Notes and Protocols: Assaying the Effects of AG-041R on Gene Expression in Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of AG-041R, a novel indolin-2-one derivative, on gene expression in chondrocytes. This document includes detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows. This compound has been identified as a potential therapeutic agent for articular cartilage disorders due to its ability to stimulate cartilage matrix synthesis and prevent chondrocyte terminal differentiation.

Introduction

This compound is a small molecule that was initially synthesized as a cholecystokinin-B/gastrin receptor antagonist.[1][2] Unexpectedly, in vivo studies revealed its potent chondrogenic activity, leading to systemic cartilage hyperplasia in rats.[2] Subsequent research has shown that this compound directly stimulates chondrocyte proliferation and the synthesis of essential cartilage matrix components, such as proteoglycans and type II collagen.[1][3] Notably, its mechanism of action is independent of its CCK-2/gastrin receptor antagonism.

The anabolic effects of this compound on chondrocytes are mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Protein-2 (BMP-2) and the activation of the MEK1/Erk signaling pathway. This pathway stimulation promotes the expression of key cartilage matrix genes while simultaneously suppressing markers associated with chondrocyte hypertrophy and terminal differentiation, such as type X collagen and alkaline phosphatase (ALP).

These characteristics make this compound a promising candidate for the development of disease-modifying drugs for osteoarthritis and other cartilage-related pathologies. The following protocols and resources provide a framework for researchers to further elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential.

Data Presentation

The following tables summarize the quantitative effects of this compound on chondrocyte gene expression and function as reported in the literature.

Table 1: Effect of this compound on Anabolic Gene Expression in Chondrocytes

Gene/ProteinMethod of AnalysisCell TypeThis compound ConcentrationObserved EffectReference
Type II CollagenNorthern BlottingRat Articular ChondrocytesNot SpecifiedUpregulation
AggrecanNorthern BlottingRat Articular ChondrocytesNot SpecifiedUpregulation
TenascinNorthern BlottingRat Articular ChondrocytesNot SpecifiedUpregulation
BMP-2Northern BlottingRat Articular ChondrocytesNot SpecifiedIncreased mRNA
Proteoglycan Synthesis[³⁵S]sulfate IncorporationRat Articular ChondrocytesNot SpecifiedAccelerated
Glycosaminoglycan SynthesisNot SpecifiedRabbit Primary Chondrocytes1 µMStimulated

Table 2: Effect of this compound on Hypertrophic and Catabolic Gene Expression in Chondrocytes

Gene/ProteinMethod of AnalysisCell TypeThis compound ConcentrationObserved EffectReference
Type X CollagenNorthern BlottingRat Articular ChondrocytesNot SpecifiedSuppressed Expression
Cbfa1 (RUNX2)Northern BlottingRat Articular ChondrocytesNot SpecifiedSuppressed Expression
Alkaline Phosphatase (ALP) ActivityBiochemical AssayRat Articular ChondrocytesNot SpecifiedSuppressed
MineralizationNot SpecifiedRat Articular ChondrocytesNot SpecifiedSuppressed

Table 3: Dose-Dependent Effects of this compound on Chondrocyte Function

FunctionCell Type1 µM this compound10 µM this compoundReference
ProliferationRabbit Primary ChondrocytesStimulatedSuppressed
Glycosaminoglycan SynthesisRabbit Primary ChondrocytesStimulatedSuppressed
Chondroitin-6-sulfate to Chondroitin-4-sulfate RatioRabbit Primary ChondrocytesIncreasedDecreased

Signaling Pathway

The proposed signaling pathway for this compound's action on chondrocytes involves the induction of BMP-2 and subsequent activation of the MEK1/Erk pathway, leading to a pro-anabolic and anti-hypertrophic response.

AG041R_Signaling_Pathway AG041R This compound Chondrocyte Chondrocyte AG041R->Chondrocyte BMP2 BMP-2 mRNA Upregulation Chondrocyte->BMP2 MEK1_Erk MEK1/Erk Pathway Activation Chondrocyte->MEK1_Erk Anabolic Anabolic Response (Type II Collagen, Aggrecan ↑) BMP2->Anabolic AntiHypertrophic Anti-Hypertrophic Response (Type X Collagen, Cbfa1 ↓) MEK1_Erk->AntiHypertrophic

Proposed signaling pathway of this compound in chondrocytes.

Experimental Protocols

The following protocols provide a detailed methodology for studying the effects of this compound on gene expression in primary chondrocytes.

Protocol 1: Primary Chondrocyte Isolation and Culture

This protocol is adapted from standard procedures for isolating primary chondrocytes from articular cartilage.

Materials:

  • Articular cartilage source (e.g., knee joints from young rats or rabbits)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Pronase solution (2 mg/mL in DMEM)

  • Collagenase D solution (3 mg/mL in DMEM)

  • Cell strainers (70 µm)

  • Centrifuge

  • Culture flasks/plates

Procedure:

  • Aseptically dissect articular cartilage from the source tissue.

  • Wash the cartilage pieces three times with sterile PBS.

  • Mince the cartilage into small pieces (approximately 1 mm³).

  • Digest the minced cartilage with Pronase solution for 1 hour at 37°C with gentle agitation.

  • Wash the tissue twice with PBS to remove the Pronase.

  • Digest the tissue with Collagenase D solution overnight (12-18 hours) at 37°C with gentle agitation.

  • Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in DMEM with 10% FBS.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Seed the chondrocytes in culture flasks or plates at a density of 1-2 x 10⁵ cells/cm².

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow the cells to adhere and reach 70-80% confluency before treatment.

Protocol 2: this compound Treatment

Materials:

  • Primary chondrocyte cultures (70-80% confluent)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Serum-free DMEM

Procedure:

  • Prepare working solutions of this compound in serum-free DMEM at desired concentrations (e.g., 0.1, 1, and 10 µM). Include a vehicle control (DMEM with the same concentration of solvent as the highest this compound concentration).

  • Aspirate the culture medium from the chondrocyte cultures and wash once with sterile PBS.

  • Add the this compound working solutions or vehicle control to the respective wells/flasks.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 3: RNA Isolation

This protocol is based on a TRI-reagent-based method for total RNA extraction.

Materials:

Procedure:

  • Lyse the cells directly in the culture dish by adding 1 mL of TRI Reagent per 10 cm² of culture area.

  • Pipette the cell lysate up and down several times to ensure complete lysis. Transfer the lysate to an RNase-free microcentrifuge tube.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRI Reagent used. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing the RNA) to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent used. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a pellet at the bottom of the tube.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Store the RNA at -80°C.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Total RNA from Protocol 3

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Forward and reverse primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a reaction mix containing the qRT-PCR master mix, forward and reverse primers, and diluted cDNA.

    • Run each sample in triplicate.

    • Include a no-template control for each primer set.

  • Thermal Cycling:

    • Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, and extension). An example protocol is:

      • Initial denaturation: 95°C for 10 minutes

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60-65°C for 60 seconds

      • Melt curve analysis

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., GAPDH, ACTB).

Table 4: Suggested Target Genes for qRT-PCR Analysis

Gene CategoryTarget GeneGene SymbolFunction
AnabolicCollagen, Type II, Alpha 1COL2A1Major collagenous component of cartilage
AggrecanACANMajor proteoglycan in cartilage
SRY-Box Transcription Factor 9SOX9Master regulator of chondrogenesis
HypertrophicCollagen, Type X, Alpha 1COL10A1Marker of chondrocyte hypertrophy
Runt-Related Transcription Factor 2RUNX2Key transcription factor for osteogenesis
Alkaline PhosphataseALPLEnzyme associated with mineralization
CatabolicMatrix Metallopeptidase 13MMP13Collagenase involved in cartilage degradation
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5ADAMTS5Aggrecanase involved in cartilage degradation
ReferenceGlyceraldehyde-3-Phosphate DehydrogenaseGAPDHHousekeeping gene
Beta-ActinACTBHousekeeping gene

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assaying the effects of this compound on chondrocyte gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis Isolation 1. Isolate Primary Chondrocytes Culture 2. Culture to 70-80% Confluency Isolation->Culture Treatment 3. Treat with this compound (0.1, 1, 10 µM) and Vehicle Culture->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation RNA_Isolation 5. Isolate Total RNA Incubation->RNA_Isolation cDNA_Synthesis 6. Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR 7. Perform qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 8. Analyze Relative Gene Expression (2-ΔΔCt) qPCR->Data_Analysis

Experimental workflow for gene expression analysis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Chondrocytes Treated with AG-041R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guideline for research purposes. The experimental protocol is a representative example for assessing the effects of AG-041R on chondrocytes using flow cytometry and is based on standard laboratory procedures. Currently, there is a lack of published literature that has specifically employed flow cytometry for the analysis of chondrocytes treated with this compound. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel indolin-2-one derivative, initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] Unexpectedly, in vivo studies revealed that this compound induces systemic cartilage hyperplasia, suggesting its potential as a therapeutic agent for cartilage disorders.[1] Subsequent in vitro studies have shown that this compound stimulates the proliferation of chondrocytes and the synthesis of the cartilage matrix.[2][3] The compound has been observed to up-regulate the gene expression of type II collagen and aggrecan.[4] Furthermore, this compound appears to prevent the terminal differentiation of chondrocytes by suppressing alkaline phosphatase (ALP) activity and the expression of type X collagen. The mechanism of action is believed to be mediated, at least in part, by endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK1/Erk signaling pathway.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It allows for the rapid, quantitative measurement of multiple cellular properties, including viability, apoptosis, cell cycle status, and protein expression. This document provides a detailed protocol for the use of flow cytometry to assess the effects of this compound on chondrocyte viability and apoptosis, which can provide valuable insights into its mechanism of action and dose-dependent effects.

Potential Applications of Flow Cytometry for this compound Treated Chondrocytes

  • Viability and Cytotoxicity Assessment: Determine the dose-dependent effects of this compound on chondrocyte viability and identify potential cytotoxic concentrations.

  • Apoptosis Analysis: Quantify the induction of early and late apoptosis in chondrocytes following treatment with this compound to understand its impact on cell survival pathways.

  • Cell Proliferation Assays: In conjunction with cell-permeant dyes, monitor the proliferative effects of this compound on chondrocytes.

  • Cell Cycle Analysis: Investigate the influence of this compound on the progression of chondrocytes through the different phases of the cell cycle.

  • Intracellular Signaling Pathway Analysis: Utilize phospho-specific antibodies to analyze the activation state of key signaling proteins, such as Erk, in response to this compound treatment.

Data Presentation: Hypothetical Flow Cytometry Data

The following tables represent hypothetical data that could be obtained from a flow cytometry experiment assessing the viability and apoptosis of chondrocytes treated with varying concentrations of this compound for 48 hours.

Table 1: Chondrocyte Viability after 48-hour Treatment with this compound

Treatment GroupConcentration (µM)Percentage of Viable Cells (%)
Vehicle Control095.2 ± 2.1
This compound0.196.1 ± 1.8
This compound194.5 ± 2.5
This compound1085.3 ± 3.4
This compound10062.7 ± 4.1

Table 2: Chondrocyte Apoptosis after 48-hour Treatment with this compound

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control02.5 ± 0.82.3 ± 0.7
This compound0.12.2 ± 0.61.7 ± 0.5
This compound13.1 ± 0.92.4 ± 0.6
This compound108.9 ± 1.55.8 ± 1.1
This compound10025.4 ± 3.211.9 ± 2.3

Signaling Pathway and Experimental Workflow

AG041R_Signaling_Pathway AG041R This compound Chondrocyte Chondrocyte AG041R->Chondrocyte BMPs Endogenous BMPs Chondrocyte->BMPs increases mRNA MEK1_Erk MEK1/Erk Pathway Chondrocyte->MEK1_Erk activates Matrix_Synthesis Cartilage Matrix Synthesis (Collagen II, Aggrecan) BMPs->Matrix_Synthesis stimulates Proliferation Chondrocyte Proliferation MEK1_Erk->Proliferation promotes Terminal_Differentiation Terminal Differentiation (Collagen X, ALP) MEK1_Erk->Terminal_Differentiation prevents

Caption: this compound Signaling Pathway in Chondrocytes.

Flow_Cytometry_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Culture Culture Chondrocytes Treatment Treat with this compound (and controls) Culture->Treatment Harvest Harvest Cells (e.g., Trypsinization) Treatment->Harvest Wash Wash Cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Add_Dyes Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Dyes Incubate Incubate in the Dark Add_Dyes->Incubate Acquire Acquire Samples on Flow Cytometer Incubate->Acquire Analyze Analyze Data: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic  (Annexin V+/PI+) Acquire->Analyze

Caption: Experimental Workflow for Flow Cytometry.

Experimental Protocols

Materials and Reagents
  • Primary human or animal-derived chondrocytes

  • Chondrocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and L-ascorbic acid)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

Cell Culture and Treatment
  • Culture chondrocytes in appropriate flasks or plates until they reach approximately 80% confluency.

  • Prepare serial dilutions of this compound in chondrocyte growth medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Aspirate the old medium from the chondrocyte cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Staining for Viability and Apoptosis (Annexin V/PI Assay)
  • Following the treatment period, collect the culture medium from each well or flask, as it may contain detached, non-viable cells.

  • Wash the adherent cells once with PBS.

  • Add Trypsin-EDTA to detach the cells. Incubate for a few minutes at 37°C until the cells have detached.

  • Neutralize the trypsin with an equal volume of complete growth medium and combine this with the collected culture medium from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter configurations for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically detected with a >670 nm longpass filter).

  • Use unstained and single-stained control samples to set up the appropriate compensation and gating strategies.

  • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.

  • Define four quadrants to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant, though this population is often small in apoptosis assays).

  • Calculate the percentage of cells in each quadrant for each treatment condition.

References

AG-041R: Application Notes and Protocols for Targeted Cartilage Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R, a novel indolin-2-one derivative, has emerged as a promising small molecule for the treatment of cartilage disorders.[1][2] Initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, subsequent in vivo studies revealed its unexpected and potent chondrogenic activity, leading to systemic hyaline cartilage hyperplasia in rats.[2] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in targeted cartilage therapy. This compound stimulates cartilage matrix synthesis while preventing the terminal differentiation of chondrocytes, suggesting its potential as a disease-modifying agent for conditions like osteoarthritis.[1]

Mechanism of Action

This compound exerts its chondroprotective and regenerative effects through a multi-faceted mechanism. It stimulates the synthesis of key cartilage matrix components, including proteoglycans and type II collagen.[1] This anabolic activity is coupled with the suppression of chondrocyte terminal differentiation, a hallmark of osteoarthritis progression. The signaling pathways implicated in the action of this compound involve the upregulation of endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK1/Erk pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a reference for dose-response relationships and cellular effects.

ParameterConcentrationEffectCell TypeReference
Chondrocyte Proliferation 1 µMStimulatedRabbit Primary Chondrocytes
10 µMSuppressedRabbit Primary Chondrocytes
Glycosaminoglycan (GAG) Synthesis 1 µMStimulatedRabbit Primary Chondrocytes
10 µMSuppressedRabbit Primary Chondrocytes
Chondroitin-6-sulfate to Chondroitin-4-sulfate Ratio 1 µMIncreasedRabbit Primary Chondrocytes
10 µMDecreasedRabbit Primary Chondrocytes
Gene Expression (Type II Collagen, Aggrecan) Not specifiedUpregulatedRat Articular Chondrocytes
Gene Expression (Type X Collagen, Cbfa1) Not specifiedSuppressedRat Articular Chondrocytes
Alkaline Phosphatase (ALP) Activity & Mineralization Not specifiedSuppressedRat Articular Chondrocytes

Signaling Pathway

AG041R_Signaling_Pathway cluster_cell Chondrocyte AG041R This compound BMP2_mRNA BMP-2 mRNA AG041R->BMP2_mRNA MEK1_Erk MEK1/Erk Pathway AG041R->MEK1_Erk BMPs Endogenous BMPs BMP2_mRNA->BMPs Matrix_Synthesis Cartilage Matrix Synthesis (Proteoglycans, Type II Collagen) BMPs->Matrix_Synthesis Terminal_Differentiation Terminal Differentiation (ALP, Type X Collagen) MEK1_Erk->Terminal_Differentiation Inhibits

Caption: Signaling pathway of this compound in chondrocytes.

Experimental Protocols

In Vitro Chondrocyte Proliferation and Metabolism Assay

This protocol is designed to assess the dose-dependent effects of this compound on chondrocyte proliferation and matrix synthesis.

Materials:

  • This compound (3R-1-(2,2-Diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one)

  • Primary chondrocytes (e.g., from rabbit or rat articular cartilage)

  • Type I collagen gel

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS, antibiotics)

  • [³⁵S]sulfate

  • Alcian Blue stain

  • Reagents for DNA quantification (e.g., PicoGreen)

  • Reagents for glycosaminoglycan (GAG) quantification (e.g., DMMB dye)

Procedure:

  • Chondrocyte Isolation and Culture: Isolate primary chondrocytes from articular cartilage of the chosen animal model following standard enzymatic digestion protocols. Culture the cells in monolayer until sufficient numbers are obtained.

  • 3D Culture in Collagen Gel: Resuspend the chondrocytes in a neutralized Type I collagen solution at a desired cell density. Cast the cell-collagen mixture into culture plates and allow it to polymerize.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add this compound to the culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) should be included.

  • Proliferation Assessment: After a defined culture period (e.g., 7-14 days), digest the collagen gels and quantify the total DNA content to determine cell proliferation.

  • Matrix Synthesis Assessment ([³⁵S]sulfate Incorporation): During the last 24 hours of culture, add [³⁵S]sulfate to the medium. After incubation, digest the gels and measure the incorporated radioactivity to assess proteoglycan synthesis.

  • Matrix Accumulation Assessment (Alcian Blue Staining): Fix the collagen gel cultures and stain with Alcian Blue to visualize the accumulation of sulfated glycosaminoglycans in the extracellular matrix.

  • GAG Quantification: Digest the gels and quantify the total GAG content using a DMMB assay.

Experimental Workflow

In_Vitro_Workflow cluster_assays Assays start Start isolate Isolate Primary Chondrocytes start->isolate culture_3d Culture in Type I Collagen Gel isolate->culture_3d treat Treat with this compound (Varying Concentrations) culture_3d->treat prolif Proliferation (DNA Quantification) treat->prolif matrix_synth Matrix Synthesis ([³⁵S]sulfate Inc.) treat->matrix_synth matrix_accum Matrix Accumulation (Alcian Blue) treat->matrix_accum end End prolif->end matrix_synth->end matrix_accum->end

Caption: In vitro experimental workflow for this compound.

In Vivo Model of Cartilage Hyperplasia

This protocol describes the in vivo administration of this compound to induce cartilage hyperplasia in a rat model, which can be adapted to study cartilage repair.

Materials:

  • This compound

  • Sprague-Dawley rats (male, specific pathogen-free)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) solution)

  • Vehicle for intra-articular injection (e.g., saline)

  • Histological processing reagents (formalin, decalcifying solution, paraffin, etc.)

  • Stains for cartilage analysis (e.g., Safranin O, Toluidine Blue)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.

  • Administration Routes:

    • Oral Administration: Prepare a suspension of this compound in the vehicle. Administer a high dose of this compound daily via oral gavage for a period of 4 weeks. A control group should receive the vehicle only.

    • Intra-articular Injection: Prepare a sterile solution of this compound in a suitable vehicle. Anesthetize the rats and administer daily intra-articular injections of this compound into the knee joint for 3 weeks. The contralateral knee can be injected with the vehicle as a control.

  • Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and dissect the relevant tissues (e.g., knee joints, auricles, trachea, xiphoid process). Fix the tissues in formalin, decalcify bone-containing samples, and embed in paraffin.

  • Histological Analysis: Section the paraffin-embedded tissues and stain with Safranin O or Toluidine Blue to visualize proteoglycan content and assess cartilage morphology and hyperplasia.

Logical Relationship of Administration and Effect

In_Vivo_Administration cluster_admin Administration Route cluster_effect Observed Effect AG041R This compound oral Oral Administration (High Dose, 4 weeks) AG041R->oral ia Intra-articular Injection (Daily, 3 weeks) AG041R->ia systemic Systemic Cartilage Hyperplasia (Auricles, Trachea, Joints) oral->systemic local Localized Cartilage Hyperplasia (Injected Joint Only) ia->local

Caption: Administration routes and resulting effects of this compound.

Delivery Systems for Targeted Cartilage Therapy

While the primary literature on this compound focuses on direct administration (oral and intra-articular), the development of targeted delivery systems could enhance its therapeutic efficacy and minimize potential systemic side effects. Future research could explore the formulation of this compound into various delivery platforms, such as:

  • Intra-articular depots: Injectable hydrogels or microparticles that provide sustained release of this compound within the joint space.

  • Nanoparticle-based carriers: Liposomes or polymeric nanoparticles functionalized with cartilage-targeting moieties (e.g., collagen-binding peptides) to improve drug localization and penetration into the cartilage matrix.

Conclusion

This compound represents a promising therapeutic agent for cartilage repair and the treatment of osteoarthritis. Its dual action of promoting matrix synthesis and inhibiting chondrocyte terminal differentiation addresses key pathological features of the disease. The protocols and data presented in these application notes provide a foundation for further research into the efficacy and delivery of this compound for targeted cartilage therapy. Future investigations into advanced delivery systems will be crucial for translating the potential of this molecule into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Stability of AG-041R in DMSO and Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the cholecystokinin-2 (CCK2)/gastrin receptor antagonist, AG-041R, in common experimental solvents like DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound in DMSO?

A1: Proper preparation and storage of DMSO stock solutions are critical for maintaining the integrity of this compound. For optimal stability, dissolve this compound in anhydrous, high-purity DMSO to your desired concentration, typically 10 mM. To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials.[1][2][3] Store these aliquots at -20°C or -80°C for long-term stability.[1][4]

Q2: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. To address this, you can try decreasing the final concentration of this compound in your assay. It is also recommended to make serial dilutions in DMSO first before adding the final dilution to your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and many robust lines can tolerate 0.1% - 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: What factors can affect the stability of this compound in cell culture media?

A3: Several factors can influence the stability of a compound in cell culture media. These include:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive molecules.

  • Media Components: Ingredients in the media such as amino acids (e.g., cysteine), vitamins, and metal ions can interact with and degrade the compound.

  • Serum: Fetal Bovine Serum (FBS) contains enzymes like esterases and proteases that can metabolize small molecules.

  • Light and Oxygen: Exposure to light can cause photodegradation, and dissolved oxygen can lead to oxidation.

Q4: How can I determine if this compound is degrading in my cell culture experiment?

A4: To confirm degradation, you can perform a time-course experiment. Incubate this compound in your cell culture medium (with and without cells) and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the parent compound in these samples using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time indicates instability.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of this compound Activity.
Possible Cause Suggested Solution
Degradation of this compound in DMSO stock solution. Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. Use anhydrous DMSO.
Degradation of this compound in cell culture medium. Perform a stability study of this compound in the specific cell culture medium being used. Consider if media components or serum enzymes are causing degradation. Prepare fresh working solutions for each experiment.
Precipitation of this compound in aqueous solution. Visually inspect for precipitates after dilution. Lower the final concentration of this compound. Optimize the DMSO concentration in the final solution (typically <0.5%).
Adsorption to plasticware. Use low-binding microplates and tubes.
Issue 2: Precipitate observed in this compound DMSO stock solution upon thawing.
Possible Cause Suggested Solution
Exceeded solubility limit at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve. Visually confirm complete dissolution before use.
Water absorption in DMSO. Use anhydrous DMSO and handle in a low-humidity environment. Aliquot stock solutions to minimize exposure to air.
High concentration of stock solution. Consider preparing and storing a slightly lower concentration stock solution.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution under different storage conditions.

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting: Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.

  • Storage Conditions: Store aliquots under the conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1 week, 1 month, 3 months).

  • Sample Analysis: Analyze the concentration and purity of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Compare the results to the sample from time zero (T=0) to determine the percentage of the compound remaining.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.

  • Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.1%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).

  • Control: Include a control with this compound in a simple buffer (e.g., PBS) to assess its inherent chemical stability.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of the parent this compound in each sample using LC-MS/MS or another sensitive and specific analytical method.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile.

Signaling Pathway and Experimental Workflow

Since this compound is an antagonist of the Gastrin/CCK-B receptor, understanding the downstream signaling of this receptor is crucial for interpreting experimental results.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound CCK-B Receptor CCK-B Receptor (GPCR) This compound->CCK-B Receptor Gastrin Gastrin Gastrin->CCK-B Receptor Gq Gq CCK-B Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., CREB, AP-1) MAPK_Pathway->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Leads to

Caption: Gastrin/CCK-B receptor signaling pathway antagonized by this compound.

experimental_workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in Anhydrous DMSO Start->Prepare_Stock Aliquot_Store Aliquot and Store at -20°C or -80°C Prepare_Stock->Aliquot_Store Prepare_Media Prepare and Pre-warm Cell Culture Medium Aliquot_Store->Prepare_Media Spike_Compound Spike this compound into Medium (Final DMSO < 0.1%) Prepare_Media->Spike_Compound Incubate Incubate at 37°C, 5% CO₂ Spike_Compound->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Quench_Store Quench with Acetonitrile and Store at -80°C Collect_Samples->Quench_Store Analyze Analyze by LC-MS/MS Quench_Store->Analyze Determine_Stability Determine Stability Profile Analyze->Determine_Stability End End Determine_Stability->End

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Optimizing AG-041R Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AG-041R while minimizing potential cytotoxic effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide

Encountering unexpected cell death or lack of desired effects during your experiments with this compound can be challenging. This guide provides a structured approach to troubleshoot common issues related to its concentration and potential cytotoxicity.

Issue: High levels of cell death observed after treatment with this compound.

Possible Cause Suggested Solution
Concentration is too high Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Based on existing research in rabbit articular chondrocytes, concentrations around 1 µM have been shown to be effective in stimulating proliferation, while 10 µM has demonstrated suppressive effects[1][2]. A broad range of concentrations (e.g., 0.1 µM to 20 µM) is recommended for initial screening.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of solvent used to dissolve this compound) to assess solvent-induced toxicity.
Cell line sensitivity Your specific cell line may be particularly sensitive to this compound. Consider reducing the exposure time or using a lower concentration range in your dose-response experiments.
Compound degradation Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue: Inconsistent or unexpected results between experiments.

Possible Cause Suggested Solution
Variability in cell density Ensure consistent cell seeding density across all wells and experiments. Cells should be in the logarithmic growth phase at the time of treatment.
Inaccurate compound concentration Double-check all calculations for dilutions and ensure the stock solution concentration is accurate.
Assay interference Some compounds can interfere with certain viability assays. For example, colorimetric assays like the MTT assay can be affected by compounds that alter the redox state of the cells. Consider using an orthogonal assay to confirm your results (e.g., a membrane integrity assay like the LDH assay if you are using a metabolic assay like MTT).

Below is a workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cell Death Observed check_concentration Is the concentration optimized? start->check_concentration dose_response Perform Dose-Response (e.g., 0.1 - 20 µM) check_concentration->dose_response No check_solvent Is solvent toxicity ruled out? check_concentration->check_solvent Yes dose_response->check_solvent solvent_control Run Vehicle Control (e.g., DMSO < 0.1%) check_solvent->solvent_control No check_cell_line Is the cell line known to be sensitive? check_solvent->check_cell_line Yes solvent_control->check_cell_line optimize_exposure Reduce Exposure Time or Lower Concentration Range check_cell_line->optimize_exposure Yes check_compound Is the compound stock stable? check_cell_line->check_compound No optimize_exposure->check_compound fresh_stock Prepare Fresh Aliquots check_compound->fresh_stock No end_issue Issue Resolved check_compound->end_issue Yes fresh_stock->end_issue AG041R_Signaling_Pathway This compound Induced Chondrogenesis Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AG041R This compound TGFB TGF-β AG041R->TGFB Induces BMP BMP AG041R->BMP Induces TGFBR TGF-β Receptor p38 p38 MAPK TGFBR->p38 MEK MEK TGFBR->MEK BMPR BMP Receptor BMPR->p38 BMPR->MEK TGFB->TGFBR BMP->BMPR Chondrogenesis Chondrogenesis (Increased Matrix Synthesis, Decreased Terminal Differentiation) p38->Chondrogenesis Erk Erk MEK->Erk Erk->Chondrogenesis TGF_Beta_Signaling TGF-β Signaling Pathway TGFB_ligand TGF-β Ligand TBRII Type II Receptor TGFB_ligand->TBRII TBRI Type I Receptor TBRII->TBRI Recruits & Activates SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus gene_expression Target Gene Expression nucleus->gene_expression Regulates BMP_Signaling BMP Signaling Pathway BMP_ligand BMP Ligand BMPRII Type II Receptor BMP_ligand->BMPRII BMPRI Type I Receptor BMPRII->BMPRI Recruits & Activates SMAD158 p-SMAD1/5/8 BMPRI->SMAD158 Phosphorylates SMAD_complex SMAD1/5/8/4 Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus gene_expression Target Gene Expression nucleus->gene_expression Regulates MAPK_Signaling MEK/Erk and p38 MAPK Signaling upstream Upstream Signals (e.g., from TGF-β/BMP Receptors) MAPKKK MAPKKK upstream->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MAPK MKK36->p38 Phosphorylates cellular_response Cellular Response (Chondrogenesis) p38->cellular_response Erk12 Erk1/2 MEK12->Erk12 Phosphorylates Erk12->cellular_response

References

How to prevent AG-041R precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-041R. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in culture media and to troubleshoot common issues, such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel indoline-2-one derivative. It was initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist. However, subsequent research has revealed its potent chondrogenic activity, meaning it can stimulate the formation of cartilage. While it antagonizes the CCK2 receptor, its chondrogenic effects are considered an intrinsic property of the compound itself.

Q2: Why is my this compound precipitating in the culture medium?

Precipitation of small molecules like this compound in aqueous culture media is a common issue, often due to its hydrophobic nature. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, the compound can "crash out" or precipitate if its solubility limit is exceeded. Other factors such as the temperature of the medium, the final concentration of the compound, and the pH can also contribute to precipitation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For many sparingly soluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds.

Q4: What is the maximum concentration of DMSO that my cells can tolerate?

The tolerance of cell lines to DMSO can vary. Generally, a final concentration of DMSO in the culture medium of less than 0.5% (v/v) is considered safe for most cell lines, with concentrations below 0.1% being ideal to minimize any potential off-target effects. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to determine the specific tolerance of your cell line.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Addition to Media 1. High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit. 2. "Solvent Shock": Rapid dilution of a highly concentrated DMSO stock into the aqueous medium. 3. Low Media Temperature: Adding the compound to cold media can decrease its solubility.1. Optimize Concentration: Determine the maximum soluble concentration of this compound in your specific culture medium through a solubility test (see Experimental Protocols). Start with a lower working concentration if possible. 2. Step-wise Dilution: Perform a serial dilution of the DMSO stock solution. First, create an intermediate dilution of this compound in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final culture volume. Add the compound dropwise while gently swirling the medium. 3. Use Pre-warmed Media: Always use culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
Precipitation Over Time in Culture 1. Media Evaporation: Evaporation from culture plates or flasks can increase the concentration of all components, including this compound, leading to precipitation. 2. Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. 3. Instability of the Compound: this compound may degrade or aggregate over time in the aqueous environment of the culture medium.1. Maintain Humidity: Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. 2. Minimize Handling: Minimize the time that culture vessels are outside the incubator. Plan your experiments to reduce the frequency of observation. 3. Fresh Media Changes: For long-term cultures, replace the medium containing this compound every 2-3 days to ensure its stability and maintain the desired concentration.
General Poor Solubility Suboptimal Stock Solution: The initial stock solution in DMSO may not be fully dissolved or may be too concentrated.Proper Stock Preparation: Ensure the this compound is completely dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Prepare a fresh stock solution if you suspect degradation of the old one. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-quality, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube thoroughly to dissolve the compound. If necessary, gently warm the solution to 37°C and sonicate briefly in a water bath to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.

  • Add to Media: In a multi-well plate, add a small, fixed volume of each DMSO dilution to your complete cell culture medium pre-warmed to 37°C. For example, add 1 µL of each DMSO stock dilution to 1 mL of medium. Include a DMSO-only control.

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2, 6, and 24 hours) using a microscope.

  • Determine Maximum Solubility: The highest concentration of this compound that remains clear and free of precipitate is the maximum working concentration you should use in your experiments under these conditions.

Signaling Pathways and Experimental Workflow

This compound and the CCK2 Receptor Signaling Pathway

This compound acts as an antagonist to the Cholecystokinin B Receptor (CCKBR), also known as the Gastrin receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligands (gastrin or cholecystokinin), can activate several downstream signaling cascades. By blocking this receptor, this compound can inhibit these pathways.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AG041R This compound CCK2R CCK2 Receptor (GPCR) AG041R->CCK2R Inhibits Gastrin Gastrin / CCK Gastrin->CCK2R Activates Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PI3K_AKT PI3K/AKT Pathway Gq->PI3K_AKT PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK CellResponse Cellular Responses (e.g., Proliferation, Acid Secretion) MAPK->CellResponse PI3K_AKT->CellResponse

CCK2 Receptor signaling pathway antagonized by this compound.
This compound and the Chondrogenesis Signaling Pathway

The chondrogenic (cartilage-forming) properties of this compound are of significant interest. While its direct molecular target for this effect is not fully elucidated, it is known to influence key signaling pathways involved in chondrocyte proliferation and differentiation.

Chondrogenesis_Signaling cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways AG041R This compound Proliferation Chondrocyte Proliferation AG041R->Proliferation Differentiation Chondrocyte Differentiation AG041R->Differentiation Matrix Extracellular Matrix Production AG041R->Matrix TGFb_BMP TGF-β / BMP Signaling Proliferation->TGFb_BMP Wnt Wnt/β-catenin Signaling Differentiation->Wnt Hedgehog Hedgehog Signaling Differentiation->Hedgehog FGF FGF Signaling Matrix->FGF TGFb_BMP->Proliferation Wnt->Differentiation FGF->Matrix Hedgehog->Differentiation

Overview of this compound's influence on chondrogenesis.
Experimental Workflow for Preventing this compound Precipitation

The following diagram illustrates a logical workflow to minimize the risk of this compound precipitation in your cell culture experiments.

Precipitation_Workflow start Start stock Prepare Concentrated This compound Stock in DMSO start->stock solubility Determine Max Soluble Concentration in Media stock->solubility dilution Perform Serial Dilution in Pre-warmed Media (37°C) solubility->dilution add_to_cells Add Final Dilution Dropwise to Cells dilution->add_to_cells incubate Incubate at 37°C, 5% CO₂ with Proper Humidity add_to_cells->incubate monitor Monitor for Precipitation and Cellular Effects incubate->monitor end End monitor->end

Workflow to prevent this compound precipitation.

Inconsistent results in AG-041R chondrogenesis experiments

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered more specific information regarding AG-041R and chondrogenesis experiments. I found details on the cell types used (rabbit primary chondrocytes, rat articular chondrocytes, and a bipotent chondroprogenitor cell line CL-1), effective concentrations of this compound (stimulation at 1 µM and suppression at 10 µM), and key signaling pathways involved (TGF-beta, BMP-2, MEK1/Erk, and p38 MAP kinase). The search results also provided information on the effects of this compound on gene expression (upregulation of type II collagen and aggrecan; suppression of type X collagen), proteoglycan synthesis, and ALP activity.

However, I still lack specific quantitative data (e.g., fold changes in gene expression, percentage increase in proteoglycan synthesis) to create comprehensive tables. I also need more detailed, step-by-step experimental protocols for chondrogenesis assays using this compound, including reagent concentrations, incubation times, and specific troubleshooting tips related to this compound. While I have a general idea of the signaling pathways, a more detailed map of the interactions between the molecules would be beneficial for creating an accurate Graphviz diagram.

Therefore, I will update my plan to focus on obtaining these missing details.I have gathered some valuable information but still face challenges in finding specific quantitative data and detailed, this compound-centric protocols. I have confirmed that this compound stimulates chondrogenesis by up-regulating genes like type II collagen and aggrecan while suppressing markers of terminal differentiation such as type X collagen and ALP. The key signaling pathways involved are TGF-beta, BMP-2, MEK1/Erk, and p38 MAP kinase. I also know that a concentration of 1 µM is generally stimulatory, while 10 µM can be inhibitory.

However, I lack precise fold-change values for gene expression, specific activity units for ALP, or percentage increases in proteoglycan synthesis. The experimental protocols I've found are for general chondrogenesis, and while helpful, they don't provide the specific nuances of working with this compound, such as optimal cell seeding densities or specific troubleshooting steps related to this compound. The information on the signaling pathway is still at a relatively high level, and a more detailed interaction map is needed for an accurate diagram.

Therefore, I need to adjust my plan to focus on extracting more granular, quantitative data and this compound-specific experimental details. I will also need to synthesize the signaling pathway information to create a coherent diagram.I have gathered some relevant information but still lack the specific quantitative data and detailed AG-0-41R-focused protocols necessary to fully address the user's request. I have confirmed that this compound promotes chondrogenesis by upregulating type II collagen and aggrecan, while suppressing terminal differentiation markers like type X collagen and ALP. The key signaling pathways involved are TGF-beta, BMP-2, MEK1/Erk, and p38 MAP kinase. A concentration of 1 µM this compound appears to be optimal for stimulation.

However, I have not been able to find specific fold-change values for gene expression, precise units of ALP activity, or percentage increases in proteoglycan synthesis in studies using this compound. The experimental protocols discovered are for general chondrogenesis and lack the specific details needed for troubleshooting this compound experiments. The information on the signaling pathway is also still quite general.

Therefore, I need to continue with a focused approach to find this missing quantitative and protocol-specific information. I will also start structuring the existing information and preparing the diagrams based on what is known.## Technical Support Center: this compound Chondrogenesis Experiments

Welcome to the technical support center for this compound-mediated chondrogenesis experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce chondrogenesis?

A1: this compound is a novel indolin-2-one derivative that has been shown to stimulate cartilage matrix synthesis by chondrocytes without pushing them towards terminal differentiation.[1] Its mechanism of action involves the upregulation of key chondrogenic markers and the activation of specific signaling pathways.

Q2: What is the optimal concentration of this compound for chondrogenesis experiments?

A2: Based on in vitro studies with rabbit primary chondrocytes, a concentration of 1 µM this compound has been shown to stimulate both chondrocyte proliferation and glycosaminoglycan (GAG) synthesis. Conversely, a higher concentration of 10 µM was found to suppress these processes. Therefore, for initial experiments, a concentration of 1 µM is recommended.

Q3: Which cell types are suitable for chondrogenesis experiments with this compound?

A3: Successful chondrogenesis with this compound has been demonstrated in several cell types, including:

  • Rat Articular Chondrocytes: Primary chondrocytes isolated from the knee joints of rats.[1]

  • Rabbit Primary Chondrocytes: Chondrocytes cultured from rabbit articular cartilage.

  • CL-1 Cell Line: A bipotent chondroprogenitor cell line.

Q4: What are the expected effects of this compound on gene expression?

A4: this compound treatment is expected to upregulate the expression of genes associated with hyaline cartilage formation, such as Type II Collagen (COL2A1) and Aggrecan (ACAN) . Simultaneously, it is expected to suppress the expression of genes associated with chondrocyte hypertrophy and terminal differentiation, including Type X Collagen (COL10A1) and Alkaline Phosphatase (ALP) .[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or no induction of chondrogenic markers (e.g., Type II Collagen, Aggrecan). Suboptimal this compound Concentration: Using a concentration that is too high (e.g., 10 µM) can be inhibitory.Titrate the concentration of this compound, starting with the recommended 1 µM. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Culture Conditions: High passage number of chondrocytes can lead to dedifferentiation and loss of chondrogenic potential. Inappropriate seeding density can also affect differentiation.Use low-passage chondrocytes. Optimize cell seeding density to ensure adequate cell-cell contact, which is crucial for chondrogenesis.
Inhibitors in Serum: Components in fetal bovine serum (FBS) can sometimes interfere with chondrogenic induction.Consider reducing the serum concentration or using a serum-free chondrogenic medium after initial cell attachment.
High levels of hypertrophic markers (e.g., Type X Collagen, ALP activity). Spontaneous Hypertrophy: Primary chondrocytes and mesenchymal stem cells can undergo spontaneous hypertrophy in long-term culture.This compound is known to suppress terminal differentiation.[1] Ensure the correct concentration is being used. Consider shortening the culture duration if hypertrophy is consistently observed early.
Contamination with Osteogenic Factors: The culture medium or supplements may be contaminated with factors that promote osteogenesis.Use high-quality, tested reagents. Ensure aseptic technique to prevent contamination.
Low proteoglycan synthesis (as measured by Alcian Blue or Safranin O staining). Insufficient this compound Stimulation: The concentration of this compound may not be sufficient to elicit a strong anabolic response.Confirm the 1 µM concentration of this compound. Ensure proper dissolution and storage of the compound to maintain its activity.
Inadequate Culture Duration: Chondrogenesis and matrix deposition take time.Extend the culture period, assessing proteoglycan content at multiple time points (e.g., 7, 14, and 21 days).
Issues with Staining Protocol: Improper fixation or staining technique can lead to weak or inconsistent results.Review and optimize the Alcian Blue or Safranin O staining protocol. Ensure proper pH and incubation times.
Cell morphology appears fibroblastic instead of chondrocytic. Dedifferentiation: Chondrocytes can dedifferentiate in monolayer culture.Utilize a 3D culture system such as pellet culture or micromass culture to promote a chondrocytic phenotype.
Incorrect Cell Seeding: Low cell density can promote a fibroblastic morphology.Increase the initial cell seeding density to encourage cell aggregation and a rounded morphology.

Data Presentation

Table 1: Summary of Expected Quantitative Effects of this compound (1 µM) on Chondrogenesis Markers

ParameterExpected OutcomeMethod of Analysis
Gene Expression
Type II Collagen (COL2A1)UpregulationqRT-PCR
Aggrecan (ACAN)UpregulationqRT-PCR
Type X Collagen (COL10A1)SuppressionqRT-PCR
Matrix Synthesis
Proteoglycan ContentIncreaseAlcian Blue or Safranin O Staining, DMMB Assay
Enzymatic Activity
Alkaline Phosphatase (ALP)SuppressionALP Activity Assay

Experimental Protocols

Protocol 1: Chondrogenesis of Rat Articular Chondrocytes in Monolayer Culture
  • Cell Isolation: Isolate chondrocytes from the knee joints of 5-week-old Sprague-Dawley rats via enzymatic digestion with pronase and collagenase.

  • Cell Seeding: Plate the isolated chondrocytes at a density of 1 x 10^5 cells/cm^2 in a suitable culture dish.

  • Culture Medium: Culture the cells in DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µg/mL ascorbic acid.

  • This compound Treatment: Once the cells reach confluence, switch to a serum-free medium and add this compound to a final concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 7, 14, or 21 days), changing the medium with fresh this compound every 2-3 days.

  • Endpoint Analysis: Harvest the cells for analysis of gene expression (qRT-PCR), and stain the culture plates for proteoglycan content (Alcian Blue). Analyze the conditioned medium for secreted GAGs.

Protocol 2: Pellet Culture of Rabbit Primary Chondrocytes for Chondrogenesis
  • Cell Expansion: Isolate and expand rabbit primary chondrocytes in monolayer culture.

  • Pellet Formation: Aliquot 2.5 x 10^5 cells into a 15 mL polypropylene (B1209903) conical tube. Centrifuge at 500 x g for 5 minutes to form a cell pellet.

  • Chondrogenic Medium: Gently aspirate the supernatant and add 1 mL of chondrogenic medium (DMEM/F-12, 1% ITS+, 100 nM dexamethasone, 50 µg/mL ascorbic acid, 10 ng/mL TGF-β3) containing 1 µM this compound or vehicle control.

  • Incubation: Loosen the cap of the tube to allow for gas exchange and incubate at 37°C in a 5% CO2 incubator.

  • Medium Change: Change the medium every 2-3 days, being careful not to disturb the pellet.

  • Harvesting: After the desired culture period (e.g., 21 days), harvest the pellets for histological analysis (Safranin O staining) and biochemical assays (DMMB assay for GAG content, ALP activity assay).

Visualizations

AG041R_Signaling_Pathway AG041R This compound TGF_beta TGF-β Induction AG041R->TGF_beta induces BMP2 BMP-2 mRNA ↑ AG041R->BMP2 increases MEK1_Erk MEK1/Erk Pathway AG041R->MEK1_Erk activates p38_MAPK p38 MAP Kinase Pathway TGF_beta->p38_MAPK activates Matrix_Synthesis Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) BMP2->Matrix_Synthesis promotes Terminal_Differentiation Terminal Differentiation MEK1_Erk->Terminal_Differentiation prevents Adipogenesis Adipogenesis MEK1_Erk->Adipogenesis suppresses Chondrogenesis Chondrogenesis p38_MAPK->Chondrogenesis promotes Proliferation Chondrocyte Proliferation Chondrogenesis->Proliferation Chondrogenesis->Matrix_Synthesis Hypertrophy Chondrocyte Hypertrophy (Type X Collagen, ALP) Terminal_Differentiation->Hypertrophy

Caption: this compound Signaling Pathway in Chondrogenesis.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Isolation Cell Isolation (e.g., Rat Articular Chondrocytes) Cell_Culture Cell Culture/Expansion Cell_Isolation->Cell_Culture AG041R_Treatment This compound (1 µM) Treatment Cell_Culture->AG041R_Treatment Gene_Expression Gene Expression Analysis (qRT-PCR) AG041R_Treatment->Gene_Expression Matrix_Staining Matrix Staining (Alcian Blue/Safranin O) AG041R_Treatment->Matrix_Staining Biochemical_Assays Biochemical Assays (DMMB, ALP Activity) AG041R_Treatment->Biochemical_Assays

Caption: General Experimental Workflow for this compound Chondrogenesis.

Troubleshooting_Logic A Inconsistent Chondrogenesis? B Optimal this compound Concentration? A->B Check C Low Passage Cells? B->C Yes Sol1 Action: Titrate this compound (Start with 1 µM) B->Sol1 No D 3D Culture System? C->D Yes Sol2 Action: Use low passage chondrocytes C->Sol2 No E Sufficient Culture Time? D->E Yes Sol3 Action: Switch to pellet or micromass culture D->Sol3 No Sol4 Action: Extend culture duration (e.g., to 21 days) E->Sol4 No Success Consistent Results E->Success Yes Sol1->B Sol2->C Sol3->D Sol4->E

Caption: Troubleshooting Logic for Inconsistent Results.

References

Long-term stability of AG-041R stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of AG-041R stock solutions, along with troubleshooting advice for common issues encountered during its use in experimental settings.

Disclaimer: Publicly available, peer-reviewed data on the long-term stability of this compound stock solutions is limited. The following recommendations are based on general best practices for handling and storing organic small molecule compounds in a research environment. For critical experiments, it is always recommended to use freshly prepared solutions or to perform a functional validation of stored solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its broad solubilizing capacity for organic molecules. Ensure the DMSO is of high purity and anhydrous to minimize degradation of the compound.

2. What are the recommended storage temperatures for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or, for extended periods, at -80°C. Storage at lower temperatures helps to minimize solvent evaporation and slow down potential degradation pathways.

3. How long can I expect my this compound stock solution to be stable?

The stability of this compound in solution is dependent on the solvent, storage temperature, and handling conditions. The following table provides a summary of expected stability based on general principles for similar compounds.

Storage TemperatureSolventConcentrationExpected Stability (with <10% degradation)
4°CDMSO10 mMUp to 1 week
-20°CDMSO10 mMUp to 6 months
-80°CDMSO10 mMUp to 24 months

4. What are the visual signs of this compound degradation or precipitation?

  • Precipitation: The appearance of solid particles or crystals in the solution. This is more likely to occur at lower temperatures or with highly concentrated stocks.

  • Color Change: Any noticeable change from the initial color of the solution may indicate chemical degradation.

  • Cloudiness: A hazy or cloudy appearance can suggest either precipitation or the formation of degradation byproducts.

5. How should I handle the this compound powder and stock solutions?

  • Powder: Handle the solid compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stock Solutions: To minimize contamination and degradation, use sterile pipette tips when working with stock solutions. Ensure the vial cap is securely tightened after each use to prevent solvent evaporation and exposure to atmospheric moisture.

6. Can I subject my this compound stock solution to multiple freeze-thaw cycles?

It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and can affect the concentration of the solution due to solvent evaporation and condensation. The best practice is to aliquot the stock solution into smaller, single-use volumes upon initial preparation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation observed in the stock solution upon removal from storage. The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution may be too high.Gently warm the solution to room temperature and vortex briefly to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a lower concentration.
The color of the stock solution has changed over time. This may be an indication of chemical degradation of this compound.It is recommended to discard the solution and prepare a fresh stock. Using a potentially degraded solution can lead to unreliable experimental results.
Inconsistent or no biological activity observed in experiments. The this compound may have degraded due to improper storage or handling. The stock solution may not have been fully dissolved. The concentration may be inaccurate due to solvent evaporation.Prepare a fresh stock solution of this compound. Validate the activity of the new stock solution in a reliable assay. Ensure the compound is fully dissolved before use.

Experimental Protocols & Workflows

Experimental Workflow for Assessing Stock Solution Stability

The following diagram outlines a general workflow for researchers to assess the stability of their this compound stock solutions if there are concerns about their integrity.

G A Stored this compound Stock Solution B Visual Inspection (Precipitate, Color Change?) A->B C Precipitate Observed B->C Yes D No Precipitate B->D No E Warm & Vortex C->E H Perform Functional Assay (e.g., Cell-based Reporter Assay) D->H F Redissolved? E->F F->D Yes G Discard Solution F->G No I Compare Activity to Freshly Prepared this compound Solution H->I J Activity within Expected Range? I->J K Use Stored Solution J->K Yes L Prepare Fresh Solution J->L No

Workflow for assessing this compound stock solution stability.
This compound Mechanism of Action: Gastrin/CCK-B Receptor Signaling

This compound is an antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the Gastrin receptor. The diagram below illustrates a simplified signaling pathway that is inhibited by this compound.

G cluster_membrane Cell Membrane Receptor Gastrin/CCK-B Receptor Gq Gq protein Receptor->Gq Activates Gastrin Gastrin Gastrin->Receptor Activates AG041R This compound AG041R->Receptor Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Simplified Gastrin/CCK-B receptor signaling pathway inhibited by this compound.

AG-041R Technical Support Center: Troubleshooting Chondrogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AG-041R in chondrogenesis assays. Given that this compound is a novel stimulator of chondrogenesis, this guide focuses on addressing variability and ensuring robust experimental design in common assays used to assess cartilage formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

This compound was initially developed as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist. However, subsequent studies revealed its potent ability to stimulate chondrogenesis, the process of cartilage formation. This chondrogenic activity is an intrinsic property of the molecule and is independent of its effects on CCK2/gastrin receptors[1][2].

Q2: What are the common in vitro assays to measure the chondrogenic potential of this compound?

Common in vitro assays to assess the chondrogenic effects of this compound include:

  • Micromass Culture: High-density cell cultures that mimic embryonic limb bud condensation and differentiation.

  • Pellet Culture: Centrifugation of mesenchymal stem cells (MSCs) or chondrocytes to form a three-dimensional pellet that differentiates into cartilage-like tissue.

  • Alginate Bead Culture: Encapsulation of cells in alginate beads to provide a 3D environment for chondrogenesis.

  • Gene Expression Analysis: Quantitative PCR (qPCR) to measure the expression of key chondrogenic marker genes such as SOX9, Collagen type II (COL2A1), and Aggrecan (ACAN).

  • Biochemical Assays: Measurement of glycosaminoglycan (GAG) and collagen content, which are major components of the cartilage extracellular matrix.

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. As with many small molecules, protecting solutions from light can prevent photodegradation[3].

Q4: How can I be sure that the observed effects are due to this compound and not the solvent?

It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound in the cell culture medium. This will help to distinguish the effects of this compound from any potential effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: High Variability in Glycosaminoglycan (GAG) Content Between Replicates

High variability in GAG content, often measured by the dimethylmethylene blue (DMMB) assay, can obscure the true effect of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure accurate cell counting and uniform mixing of the cell suspension before seeding.
Variable Pellet/Micromass Size Optimize centrifugation speed and time for pellet cultures. For micromass cultures, ensure precise pipetting of the high-density cell suspension.
Incomplete Digestion of Pellets Ensure complete digestion of the pellets with papain or a similar enzyme before performing the GAG assay. Incomplete digestion will lead to an underestimation of GAG content.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of reagents and samples.
Issue 2: Low or No Induction of Chondrogenic Marker Genes (SOX9, COL2A1, ACAN) with this compound Treatment

Failure to observe an increase in the expression of key chondrogenic marker genes may indicate a problem with the experimental setup or the cells themselves.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing chondrogenesis in your specific cell type.
Incorrect Timepoint for Analysis The expression of chondrogenic markers varies over time. Conduct a time-course experiment to identify the peak expression of your genes of interest.
Low Chondrogenic Potential of Cells Ensure that the mesenchymal stem cells (MSCs) or other progenitor cells used have a high chondrogenic potential. Test their differentiation capacity with a known inducer of chondrogenesis, such as TGF-β.
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Control Experiments

To ensure the validity of your results when assessing the chondrogenic activity of this compound, the following control experiments are recommended:

Control Type Purpose Description
Negative Control To establish a baseline for chondrogenesis.Cells cultured in basal medium without any chondrogenic inducers.
Vehicle Control To control for the effects of the solvent.Cells cultured in basal medium with the same concentration of the solvent (e.g., DMSO) used for this compound.
Positive Control To confirm the chondrogenic potential of the cells and the validity of the assay.Cells cultured with a well-characterized inducer of chondrogenesis, such as TGF-β1 or BMP-2.

Experimental Protocols

Protocol 1: Human Mesenchymal Stem Cell (hMSC) Pellet Culture for Chondrogenesis
  • Cell Culture: Culture hMSCs in expansion medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS) and detach them using Trypsin-EDTA. Neutralize the trypsin with expansion medium, centrifuge the cells, and resuspend them in chondrogenic induction medium.

  • Pellet Formation: Aliquot 2.5 x 10^5 cells into 15 mL conical tubes. Centrifuge at 500 x g for 5 minutes to form a pellet at the bottom of the tube.

  • Treatment: Loosen the caps (B75204) of the conical tubes to allow for gas exchange. Add 1 mL of chondrogenic induction medium containing either this compound (at the desired concentration), the vehicle control, or a positive control (e.g., 10 ng/mL TGF-β1).

  • Incubation: Incubate the pellets at 37°C in a 5% CO2 incubator for 21 days. Change the medium every 2-3 days.

  • Analysis: After 21 days, harvest the pellets for histological analysis (e.g., Safranin O staining for GAGs), biochemical assays (e.g., DMMB assay for GAG content), or gene expression analysis (qPCR).

Protocol 2: Glycosaminoglycan (GAG) Quantification using DMMB Assay
  • Pellet Digestion: Wash the harvested pellets with DPBS. Add 200 µL of papain digestion buffer and incubate at 60°C for 16-18 hours.

  • Standard Preparation: Prepare a standard curve using known concentrations of chondroitin (B13769445) sulfate.

  • Assay: Add 20 µL of the digested sample or standard to a 96-well plate. Add 200 µL of DMMB reagent to each well.

  • Measurement: Immediately measure the absorbance at 525 nm and 595 nm using a microplate reader.

  • Calculation: Determine the GAG content in the samples by comparing their absorbance values to the standard curve. Normalize the GAG content to the DNA content of the pellet.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (21 Days) cluster_analysis Analysis hMSC_culture hMSC Culture cell_harvest Cell Harvesting hMSC_culture->cell_harvest pellet_formation Pellet Formation cell_harvest->pellet_formation neg_control Negative Control veh_control Vehicle Control ag041r_treat This compound pos_control Positive Control (TGF-β1) histology Histology neg_control->histology biochemistry Biochemistry (GAG) neg_control->biochemistry qpcr Gene Expression (qPCR) neg_control->qpcr veh_control->histology veh_control->biochemistry veh_control->qpcr ag041r_treat->histology ag041r_treat->biochemistry ag041r_treat->qpcr pos_control->histology pos_control->biochemistry pos_control->qpcr

Caption: Experimental workflow for assessing the chondrogenic effect of this compound using a pellet culture system.

troubleshooting_tree cluster_causes cluster_solutions start High Variability in Results? cell_seeding Inconsistent Cell Seeding start->cell_seeding Yes reagent_prep Reagent Preparation Error start->reagent_prep Yes pipetting Pipetting Inaccuracy start->pipetting Yes assay_proc Assay Procedure Deviation start->assay_proc Yes end Proceed with Analysis start->end No verify_count Verify Cell Count & Mix cell_seeding->verify_count fresh_reagents Prepare Fresh Reagents reagent_prep->fresh_reagents calibrate_pipette Calibrate Pipettes pipetting->calibrate_pipette review_protocol Review Protocol assay_proc->review_protocol

Caption: A decision tree for troubleshooting high variability in experimental results.

signaling_pathway AG041R This compound Receptor Unknown Receptor AG041R->Receptor IntraSignal Intracellular Signaling Cascade Receptor->IntraSignal SOX9 SOX9 Activation IntraSignal->SOX9 COL2A1_ACAN COL2A1 & ACAN Expression SOX9->COL2A1_ACAN Chondrogenesis Chondrogenesis COL2A1_ACAN->Chondrogenesis

Caption: A simplified hypothetical signaling pathway for this compound-induced chondrogenesis.

References

Identifying and minimizing impurities in AG-041R synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of AG-041R.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound via the organocatalytic Mannich reaction route?

The synthesis of this compound through the organocatalytic Mannich reaction of an isatin-derived N-Boc ketimine and ethyl nitroacetate (B1208598), followed by denitration and deprotection, can potentially generate several impurities.[1][2] These can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted isatin-derived N-Boc ketimine and ethyl nitroacetate.

  • Process-Related Impurities:

    • Incomplete Denitration Product: The intermediate containing the nitro group may not be fully converted to the final product.

    • N-Boc Protected this compound: Incomplete removal of the Boc protecting group.

    • Hydrolysis Product: Hydrolysis of the isatin-derived ketimine back to the corresponding isatin.[3]

  • Stereoisomers: Diastereomers and enantiomers other than the desired (+)-AG-041R isomer.[1]

  • Side-Product Impurities: Byproducts from the degradation of reagents or intermediates, such as those arising from the instability of ethyl nitroacetate.[4]

Q2: During the N-Boc deprotection step, I am observing unexpected byproducts. What could be the cause?

The acidic conditions required for N-Boc deprotection, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can sometimes lead to side reactions. A common issue is the formation of byproducts due to the tert-butyl cation, a reactive intermediate generated during the cleavage of the Boc group. This cation can alkylate other nucleophilic sites on the this compound molecule or react with solvents or other species present in the reaction mixture.

To minimize these side reactions, consider the following:

  • Use of Scavengers: Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.

  • Optimization of Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature can sometimes reduce the rate of side reactions more than the deprotection reaction.

  • Alternative Deprotection Methods: Explore milder deprotection conditions if sensitive functional groups are present.

Q3: My final product shows the presence of diastereomers. How can I improve the stereoselectivity of the synthesis?

In the asymmetric synthesis of this compound, the presence of diastereomers indicates a lack of complete stereocontrol during the key bond-forming reactions.

  • For the Mannich Reaction Route: The diastereoselectivity is influenced by the chiral organocatalyst, solvent, and reaction temperature. Ensure the catalyst is of high purity and the reaction is carried out under the optimized conditions reported in the literature.

  • For the Asymmetric Alkylation Route: This pathway relies on a chiral auxiliary (l-menthol) to direct the stereochemistry. The purity of the chiral auxiliary is critical. Additionally, the base used to form the oxindole (B195798) enolate and the reaction temperature can significantly impact the diastereomeric ratio.

To improve stereoselectivity:

  • Catalyst/Auxiliary Purity: Verify the purity and enantiomeric excess of the chiral catalyst or auxiliary.

  • Temperature Control: Maintain strict control over the reaction temperature, as small variations can affect stereoselectivity.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition state of the stereodetermining step. Ensure the use of high-purity, anhydrous solvents.

Troubleshooting Guides

Problem 1: Low Yield of the Mannich Reaction Product
Potential Cause Troubleshooting Step
Degradation of Isatin-derived Ketimine The ketimine can be sensitive to moisture and may hydrolyze back to the isatin. Ensure all reagents and solvents are anhydrous. Prepare the ketimine fresh if possible.
Inactive Catalyst The organocatalyst may have degraded. Use a fresh batch of catalyst or verify the activity of the current batch.
Suboptimal Reaction Temperature The reaction may be sensitive to temperature fluctuations. Ensure precise temperature control throughout the reaction.
Poor Quality Ethyl Nitroacetate Ethyl nitroacetate can be unstable. Use a high-purity grade and consider purification before use if necessary.
Problem 2: Incomplete Denitration
Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent is used.
Reaction Time Too Short Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.
Catalyst Poisoning (if applicable) If a catalyst is used for the reduction, ensure it is not poisoned by impurities from the previous step.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Presence of Closely Eluting Impurities Optimize the chromatographic conditions (e.g., solvent system, gradient, column type) for better separation. Consider using a different chromatographic technique (e.g., preparative HPLC, SFC).
Product is an Oil or Difficult to Crystallize Attempt different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography is the primary alternative.
Residual Acid from Deprotection Ensure proper workup and neutralization after the deprotection step to remove any residual acid, which can affect chromatography and product stability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a general guideline and may require optimization for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Interpretation: The retention time of the main peak should correspond to a pure standard of this compound. Any other peaks are potential impurities. The peak area percentage can be used to estimate the relative purity.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity. A common starting point for oxindole derivatives is a mixture of hexanes and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Packing and Elution: Pack the column with silica gel slurried in the initial, low-polarity eluent. Load the sample onto the column and begin elution, collecting fractions.

  • Analysis of Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

AG041R_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification & Analysis Isatin Ketimine Isatin Ketimine Mannich Reaction Mannich Reaction Isatin Ketimine->Mannich Reaction Ethyl Nitroacetate Ethyl Nitroacetate Ethyl Nitroacetate->Mannich Reaction Nitro Intermediate Nitro Intermediate Mannich Reaction->Nitro Intermediate Denitration Denitration Nitro Intermediate->Denitration Boc-AG-041R Boc-AG-041R Denitration->Boc-AG-041R Deprotection Deprotection Boc-AG-041R->Deprotection Crude this compound Crude this compound Deprotection->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Analysis Analysis Pure this compound->Analysis QC Pass QC Pass Analysis->QC Pass

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting Impurity Detected Impurity Detected Identify Impurity Identify Impurity Impurity Detected->Identify Impurity Starting Material Starting Material Identify Impurity->Starting Material Side Product Side Product Identify Impurity->Side Product Intermediate Intermediate Identify Impurity->Intermediate Modify Synthesis Modify Synthesis Starting Material->Modify Synthesis Side Product->Modify Synthesis Intermediate->Modify Synthesis Optimize Purification Optimize Purification Modify Synthesis->Optimize Purification Re-analyze Re-analyze Optimize Purification->Re-analyze Re-analyze->Identify Impurity Purity Not Met Pass Pass Re-analyze->Pass Purity Met

Caption: Logical workflow for troubleshooting impurities in synthesis.

References

Validation & Comparative

Validating the Chondrogenic Effects of AG-041R with Alcian Blue Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cartilage biology and regenerative medicine, identifying and validating novel chondrogenic agents is a critical step in developing new therapies for conditions like osteoarthritis. This guide provides a comparative overview of AG-041R, a compound noted for its cartilage-inducing properties, and contrasts its effects with established chondrogenic factors. The primary validation method discussed is Alcian Blue staining, a widely used technique for detecting and quantifying sulfated glycosaminoglycans (GAGs), a key component of the cartilage extracellular matrix.

Comparative Efficacy of Chondrogenic Agents

While direct head-to-head studies comparing this compound with other chondrogenic agents using standardized Alcian Blue quantification are limited, existing research provides insights into their respective chondrogenic potentials. This compound has been shown to stimulate cartilage matrix synthesis.[1][2] For comparison, Transforming Growth Factor-beta 3 (TGF-β3) and Bone Morphogenetic Protein 6 (BMP-6) are well-established potent inducers of chondrogenesis.[3][4] The following table summarizes the observed effects of these agents on chondrogenesis.

FeatureThis compoundTGF-β3BMP-6
Primary Mechanism Induces endogenous BMP-2 expression and activates the MEK1/Erk signaling pathway.[1]Activates Smad2/3 signaling pathway, a central pathway in chondrogenesis.Activates Smad1/5/8 signaling pathway, promoting chondrocyte differentiation.
Reported Effects Stimulates proteoglycan and type II collagen synthesis; prevents terminal differentiation of chondrocytes.Potent inducer of chondrogenesis in mesenchymal stem cells (MSCs).Promotes chondrogenesis and can accelerate mineral maturation in later stages.
Alcian Blue Staining Increases Alcian Blue stainable extracellular matrix accumulation.Significantly increases Alcian Blue staining intensity in MSC pellet cultures.Enhances Alcian Blue staining, indicating increased GAG deposition.
Quantitative Data At 1 µM, stimulates glycosaminoglycan synthesis.A key component in many chondrogenic differentiation media that consistently yields high GAG content.Shown to increase the size and weight of engineered cartilage tissue.
Considerations Effect can be concentration-dependent, with higher concentrations (10 µM) showing suppressive effects on GAG synthesis.Can sometimes lead to hypertrophic differentiation, which is not always desirable for articular cartilage repair.Can also promote osteogenesis, requiring careful control of the cellular environment.

Experimental Protocols

Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines a general method for inducing chondrogenesis in a pellet culture system, which is a common 3D culture technique that promotes cell-cell interaction and matrix deposition.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Complete MSC expansion medium

  • Chondrogenic induction medium:

    • High-glucose DMEM

    • 10% ITS+ Premix

    • 100 µM Ascorbate-2-phosphate

    • 1 mM Sodium Pyruvate

    • 100 nM Dexamethasone

    • Test compound (e.g., 1 µM this compound) or positive control (e.g., 10 ng/mL TGF-β3)

  • 15 mL polypropylene (B1209903) conical tubes

  • Centrifuge

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture and expand MSCs in their complete expansion medium to a sufficient number.

  • Harvest the cells using trypsin and resuspend them in the chondrogenic induction medium at a concentration of 5 x 10^5 cells/mL.

  • Aliquot 0.5 mL of the cell suspension into each 15 mL polypropylene conical tube. This will result in 2.5 x 10^5 cells per pellet.

  • Centrifuge the tubes at 150 x g for 5 minutes to form a loose pellet at the bottom. Do not aspirate the supernatant.

  • Loosen the caps (B75204) of the tubes to allow for gas exchange and place them in a humidified incubator at 37°C and 5% CO2.

  • The cells will form a spherical aggregate at the bottom of the tube within 24-48 hours.

  • Replace the chondrogenic induction medium every 2-3 days, being careful not to disturb the pellet.

  • Culture the pellets for 14-21 days to allow for sufficient extracellular matrix deposition.

Alcian Blue Staining of MSC Pellets

This protocol is for the histological staining of the MSC pellets to visualize the sulfated glycosaminoglycan-rich matrix.

Materials:

  • MSC pellets

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 3% Acetic acid in distilled water

  • Alcian Blue staining solution (1% Alcian Blue 8GX in 3% acetic acid, pH 2.5)

  • Nuclear Fast Red solution (optional, for counterstaining)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene or a xylene substitute

  • Mounting medium and glass slides

Procedure:

  • Carefully remove the MSC pellets from the culture tubes.

  • Wash the pellets twice with PBS.

  • Fix the pellets in 4% PFA for 30-60 minutes at room temperature.

  • Wash the fixed pellets twice with PBS.

  • For histological sectioning, dehydrate the pellets through a graded ethanol series, clear with xylene, and embed in paraffin (B1166041) wax. Section the paraffin-embedded pellets at 5-7 µm thickness and mount on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to distilled water.

  • Rinse the slides in 3% acetic acid for 3 minutes.

  • Stain the sections with the Alcian Blue solution for 30 minutes.

  • Wash the slides in running tap water for 2 minutes to remove excess stain.

  • If desired, counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.

  • Wash again in running tap water for 1 minute.

  • Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a coverslip using a resinous mounting medium.

  • The sulfated GAGs in the extracellular matrix will stain blue.

Quantification of Alcian Blue Staining

This protocol allows for the quantification of GAGs by extracting the Alcian Blue dye from the stained pellets.

Materials:

  • Stained MSC pellets

  • Guanidine (B92328) hydrochloride (6 M)

  • Spectrophotometer or plate reader

Procedure:

  • After staining with Alcian Blue and washing as described above (steps 8 and 9 of the staining protocol), place individual pellets into microcentrifuge tubes.

  • Add 500 µL of 6 M guanidine hydrochloride to each tube.

  • Incubate the tubes at room temperature for 6-8 hours or overnight with gentle agitation to extract the dye.

  • Centrifuge the tubes to pellet any debris.

  • Transfer 200 µL of the supernatant from each sample to a 96-well plate.

  • Measure the absorbance at a wavelength of 620 nm using a spectrophotometer or plate reader.

  • The absorbance values are directly proportional to the amount of sulfated GAGs in the pellets. A standard curve using known concentrations of chondroitin (B13769445) sulfate (B86663) can be prepared to determine the absolute GAG content.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams illustrate the signaling pathway of this compound and the general workflow for its validation.

AG041R_Signaling_Pathway AG041R This compound MEK1 MEK1 AG041R->MEK1 Activates BMP2 BMP-2 (endogenous) AG041R->BMP2 Upregulates mRNA CellMembrane BMPR BMP Receptor Smads Smad Proteins BMPR->Smads Activates Erk Erk MEK1->Erk Activates Nucleus Nucleus Erk->Nucleus Translocates to BMP2->BMPR Binds Smads->Nucleus Translocates to Chondrogenesis Chondrogenesis (Type II Collagen, Aggrecan) Nucleus->Chondrogenesis Promotes Gene Expression TerminalDiff Terminal Differentiation (Type X Collagen, ALP) Nucleus->TerminalDiff Suppresses Gene Expression

Caption: Proposed signaling pathway of this compound in chondrocytes.

Chondrogenesis_Validation_Workflow start Start: Isolate & Culture MSCs pellet Create MSC Pellets (3D Culture) start->pellet treat Treat with Chondrogenic Media pellet->treat groups control Control (Basal Medium) groups->control positive Positive Control (e.g., TGF-β3) groups->positive ag041r Test Compound (this compound) groups->ag041r culture Culture for 14-21 Days control->culture positive->culture ag041r->culture harvest Harvest Pellets culture->harvest analysis Analysis harvest->analysis stain Alcian Blue Staining (Histology) analysis->stain quantify Alcian Blue Quantification (Spectrophotometry) analysis->quantify gene Gene Expression Analysis (qPCR for Col2A1, ACAN) analysis->gene end End: Compare Results stain->end quantify->end gene->end

Caption: Experimental workflow for validating chondrogenic compounds.

References

A Comparative Analysis of AG-041R and BMP-2 in the Promotion of Chondrogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chondrogenic agents is paramount for advancing cartilage repair and regeneration strategies. This guide provides a detailed, data-driven comparison of two such agents: AG-041R, a novel synthetic compound, and Bone Morphogenetic Protein-2 (BMP-2), a well-established growth factor.

This analysis delves into their mechanisms of action, effects on key chondrogenic markers, and their differential impact on chondrocyte hypertrophy and terminal differentiation. The information is presented to facilitate an objective evaluation for therapeutic development.

At a Glance: this compound vs. BMP-2 in Chondrogenesis

FeatureThis compoundBMP-2
Compound Type Novel indoline-2-one derivativeGrowth factor (TGF-β superfamily)
Primary Mechanism Induces TGF-β1 and -β2; Activates p38 and Erk MAP kinases.[1]Binds to BMP receptors, activating Smad and non-Smad pathways.[2]
Chondrogenic Markers Upregulates Collagen Type II and Aggrecan mRNA.[1]Stimulates expression of Collagen Type II, Aggrecan, and GAGs.[2]
Hypertrophy/Terminal Differentiation Suppresses terminal differentiation markers like ALP activity and Collagen Type X expression.[3]Promotes hypertrophic differentiation, indicated by increased Collagen Type X, ALP, and Runx2.
Therapeutic Potential Potential as a therapeutic agent for articular cartilage disorders due to its ability to stimulate matrix synthesis without promoting terminal differentiation.Used for bone regeneration; its role in cartilage repair is complicated by its tendency to induce endochondral ossification.

Delving Deeper: Mechanism of Action

The divergent signaling pathways initiated by this compound and BMP-2 are central to their distinct effects on chondrogenesis.

This compound operates through a mechanism that appears to be independent of its original design as a gastrin/CCK-B receptor antagonist. Its chondrogenic activity is mediated by the induction of endogenous Transforming Growth Factor-beta (TGF-β) and the subsequent activation of Mitogen-Activated Protein (MAP) kinase pathways, specifically p38 and Erk (p44/42). The activation of the p38 MAP kinase pathway is crucial for its chondrogenic effects, while the Erk pathway is implicated in the suppression of adipogenesis.

BMP-2 , a member of the TGF-β superfamily, initiates signaling by binding to its specific receptors on the cell surface. This binding leads to the activation of two primary downstream pathways: the canonical Smad pathway (involving Smad1/5/8) and the non-canonical non-Smad pathways. These pathways converge to upregulate key transcription factors for chondrogenesis, such as Sox9. However, BMP-2 also induces Runx2, a key transcription factor for osteogenesis and chondrocyte hypertrophy.

Signaling Pathway Diagrams

AG041R_Signaling AG041R This compound TGFb TGF-β Induction AG041R->TGFb p38 p38 MAPK Activation TGFb->p38 Erk Erk (p44/42) Activation TGFb->Erk Chondrogenesis Chondrogenesis p38->Chondrogenesis Adipogenesis Adipogenesis Suppression Erk->Adipogenesis

This compound Signaling Pathway in Chondrogenesis.

BMP2_Signaling BMP2 BMP-2 BMPR BMP Receptors BMP2->BMPR Smad Smad Pathway (Smad1/5/8) BMPR->Smad NonSmad Non-Smad Pathways BMPR->NonSmad Sox9 Sox9 Upregulation Smad->Sox9 Runx2 Runx2 Upregulation Smad->Runx2 NonSmad->Sox9 NonSmad->Runx2 Chondrogenesis Chondrogenesis Sox9->Chondrogenesis Hypertrophy Hypertrophy & Endochondral Ossification Runx2->Hypertrophy

BMP-2 Signaling Pathway in Chondrogenesis.

Comparative Effects on Chondrocyte Differentiation and Matrix Synthesis

Both this compound and BMP-2 have demonstrated the ability to stimulate the production of key components of the cartilage extracellular matrix.

This compound has been shown to increase the intensity of Alcian blue staining, indicating enhanced glycosaminoglycan (GAG) content, and to upregulate the mRNA expression of both collagen type II and aggrecan in the bipotent chondroprogenitor cell line CL-1. In studies with rat articular chondrocytes, this compound stimulated cartilage matrix synthesis.

BMP-2 is a potent inducer of chondrogenesis in mesenchymal stromal cells (MSCs), promoting the expression of chondrocyte-specific genes such as collagen type II, aggrecan, and GAGs. It has been shown to be effective in various in vitro models, including alginate bead cultures of human bone marrow MSCs.

The Critical Distinction: Hypertrophic Differentiation

A significant point of divergence between this compound and BMP-2 lies in their influence on the terminal differentiation of chondrocytes, a critical factor for the development of stable articular cartilage.

This compound appears to have a favorable profile in this regard. Studies have shown that it suppresses markers of terminal differentiation, including alkaline phosphatase (ALP) activity, mineralization, and the gene expression of type X collagen and Cbfa1 (also known as Runx2). This suggests that this compound promotes a more stable chondrocyte phenotype, which is desirable for repairing articular cartilage defects.

Conversely, BMP-2 is known to promote chondrocyte hypertrophy. It stimulates the expression of hypertrophy-specific genes such as collagen type X, alkaline phosphatase, and matrix metalloproteinases. This can lead to endochondral ossification, a process where cartilage is replaced by bone, which is detrimental to the goal of regenerating smooth, durable articular cartilage. While BMP-2 is a strong inducer of chondrogenesis, its tendency to push chondrocytes towards a hypertrophic fate is a significant limitation for its use in articular cartilage repair.

Experimental Methodologies

The findings presented are based on a variety of in vitro experimental models. Below are generalized protocols representative of the research conducted on this compound and BMP-2.

General Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis CellIsolation Cell Isolation (e.g., MSCs, Chondrocytes) CellCulture Cell Culture & Expansion CellIsolation->CellCulture Treatment Treatment with This compound or BMP-2 CellCulture->Treatment GeneExpression Gene Expression Analysis (RT-qPCR) Treatment->GeneExpression ProteinAnalysis Protein Analysis (Western Blot, IHC) Treatment->ProteinAnalysis MatrixProduction Matrix Production (Alcian Blue, Safranin O) Treatment->MatrixProduction Hypertrophy Hypertrophy Assessment (ALP Activity, Alizarin Red) Treatment->Hypertrophy

Generalized Experimental Workflow for Chondrogenesis Studies.

1. Cell Culture and Chondrogenic Induction:

  • Cell Types: Mesenchymal stromal cells (from bone marrow or adipose tissue), chondroprogenitor cell lines (e.g., CL-1), or primary articular chondrocytes.

  • Culture Conditions: Cells are typically cultured in high-density micromass pellets or encapsulated in hydrogels (e.g., alginate) to promote a three-dimensional environment conducive to chondrogenesis.

  • Induction Media: A basal chondrogenic medium is used, often containing dexamethasone, ascorbate-2-phosphate, and a supplement like ITS+ (Insulin-Transferrin-Selenium). This compound or BMP-2 is then added to this medium at various concentrations.

2. Analysis of Chondrogenesis:

  • Histology and Immunohistochemistry: At the end of the culture period, cell pellets or hydrogels are fixed, sectioned, and stained. Alcian blue or Safranin O staining is used to visualize glycosaminoglycan-rich extracellular matrix. Immunohistochemistry is performed to detect the presence of key proteins like collagen type II.

  • Gene Expression Analysis: Total RNA is extracted from the cultured cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of chondrogenic marker genes (e.g., COL2A1, ACAN, SOX9) and hypertrophic marker genes (e.g., COL10A1, RUNX2, MMP13).

  • Biochemical Assays: The total GAG content can be quantified using the dimethylmethylene blue (DMMB) assay. DNA content is also measured to normalize GAG content to the number of cells. Alkaline phosphatase (ALP) activity assays are performed to assess hypertrophic differentiation.

Conclusion

Both this compound and BMP-2 demonstrate significant chondrogenic potential. However, their distinct mechanisms of action and differential effects on chondrocyte hypertrophy position them for different therapeutic applications.

BMP-2 is a potent initiator of the chondrogenic lineage but carries the significant drawback of promoting a hypertrophic phenotype, making it a less ideal candidate for the regeneration of stable articular cartilage.

This compound , in contrast, emerges as a promising candidate for articular cartilage repair. Its ability to stimulate cartilage matrix synthesis while simultaneously suppressing the terminal differentiation of chondrocytes addresses a key challenge in the field. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating cartilage defects and degenerative joint diseases. This comparative analysis underscores the importance of looking beyond simple chondrogenic induction and considering the long-term phenotypic stability of the resulting chondrocytes.

References

A Comparative Guide: AG-041R versus FGF-2 in Stimulating Cartilage Matrix Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of AG-041R and Fibroblast Growth Factor-2 (FGF-2) on the production of cartilage matrix. The information presented is based on available experimental data to assist researchers and professionals in the field of cartilage biology and drug development in making informed decisions.

At a Glance: this compound vs. FGF-2

FeatureThis compoundFGF-2
Primary Effect on Cartilage Matrix Anabolic: Stimulates proteoglycan and type II collagen synthesis.[1]Complex and species-dependent: Can be anabolic or catabolic.[2][3]
Effect on Chondrocyte Differentiation Prevents terminal differentiation of chondrocytes.[1]Can delay the loss of chondrogenic potential in mesenchymal stem cells.[4]
Primary Signaling Pathways Increases BMP-2 mRNA and activates the MEK1/Erk pathway.Primarily signals through FGF receptors (FGFRs), activating pathways like Ras/MAPK (including ERK1/2), PKCδ, p38, and JNK.
Known Catabolic Effects Not reported to have significant catabolic effects.In human articular cartilage, often upregulates matrix metalloproteinases (MMPs) and aggrecanases, leading to matrix degradation.
Receptor-Dependent Activity Primarily known as a gastrin/CCK-B antagonist, but its effects on chondrocytes are mediated by other pathways.Effects are highly dependent on the FGF receptor subtype activated (FGFR1 vs. FGFR3).

Quantitative Data Summary

The following tables summarize quantitative findings from studies on this compound and FGF-2. It is important to note that these results are from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: Effects of this compound on Chondrocyte Function

ParameterConcentrationResultCell TypeReference
Proteoglycan Synthesis ([35S]sulfate incorporation)1 µMStimulatedRabbit Primary Chondrocytes
Glycosaminoglycan (GAG) Synthesis1 µMStimulatedRabbit Primary Chondrocytes
GAG Synthesis10 µMSuppressedRabbit Primary Chondrocytes
Chondrocyte Proliferation1 µMStimulatedRabbit Primary Chondrocytes
Chondrocyte Proliferation10 µMSuppressedRabbit Primary Chondrocytes
Gene Expression (Type II Collagen, Aggrecan)Not specifiedUp-regulatedRat Articular Chondrocytes
Gene Expression (Type X Collagen, Cbfa1)Not specifiedSuppressedRat Articular Chondrocytes
ALP Activity & MineralizationNot specifiedSuppressedRat Articular Chondrocytes

Table 2: Effects of FGF-2 on Chondrocyte and Cartilage Function

ParameterEffectContextCell/Tissue TypeReference
Proteoglycan SynthesisInhibitedIn vitro and ex vivo studiesHuman Articular Chondrocytes
Matrix Metalloproteinase (MMP)-1 & MMP-13 ProductionUp-regulatedIn vitro studiesHuman OA Chondrocytes
Aggrecan & Type II Collagen ExpressionDown-regulatedIn vitro studiesHuman OA Chondrocytes
Chondrocyte ProliferationStimulatedAt the margins of wounded cartilageBovine Articular Cartilage
Chondrogenesis of Mesenchymal Stem CellsSuppressedIn vitroMurine Mesenchymal Stem Cells

Signaling Pathways

The mechanisms of action for this compound and FGF-2 in chondrocytes involve distinct signaling pathways.

This compound Signaling Pathway

This compound stimulates cartilage matrix synthesis through a pathway that involves the upregulation of Bone Morphogenetic Protein-2 (BMP-2) and activation of the Mitogen-activated protein kinase kinase 1 (MEK1)/Extracellular signal-regulated kinase (Erk) pathway. This pathway promotes the synthesis of key cartilage matrix components while simultaneously inhibiting the progression of chondrocytes to a terminal, hypertrophic state.

AG041R_Signaling AG041R This compound Chondrocyte Articular Chondrocyte AG041R->Chondrocyte BMP2 BMP-2 mRNA (Upregulation) Chondrocyte->BMP2 MEK1_Erk MEK1/Erk Pathway (Activation) Chondrocyte->MEK1_Erk Matrix_Synthesis Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) BMP2->Matrix_Synthesis MEK1_Erk->Matrix_Synthesis Terminal_Differentiation Terminal Differentiation (Suppression) MEK1_Erk->Terminal_Differentiation

Caption: this compound signaling cascade in articular chondrocytes.

FGF-2 Signaling Pathway

The effects of FGF-2 on chondrocytes are multifaceted and depend on the cellular context and the specific FGF receptor (FGFR) that is activated. In human articular cartilage, FGF-2 binding to FGFR1 is often associated with catabolic events. This interaction triggers downstream signaling cascades, including the Ras-MAPK and PKCδ pathways, which converge to activate transcription factors that upregulate the expression of matrix-degrading enzymes like MMP-13. Conversely, FGF-2 binding to FGFR3 has been suggested to mediate anabolic, chondroprotective effects, though this is more established in murine models.

FGF2_Signaling cluster_receptors FGF Receptors cluster_pathways Downstream Signaling cluster_outcomes Biological Outcomes FGFR1 FGFR1 Ras_MAPK Ras/MAPK (ERK1/2) FGFR1->Ras_MAPK PKC_delta PKCδ FGFR1->PKC_delta FGFR3 FGFR3 Anabolism Anabolism (↑ Matrix Synthesis) FGFR3->Anabolism Anabolic (species-dependent) FGF2 FGF-2 FGF2->FGFR1 FGF2->FGFR3 Catabolism Catabolism (↑ MMPs, ↓ Matrix Synthesis) Ras_MAPK->Catabolism p38_JNK p38/JNK PKC_delta->p38_JNK p38_JNK->Catabolism

Caption: Dual signaling pathways of FGF-2 in chondrocytes.

Experimental Protocols

This section outlines common methodologies used in the assessment of cartilage matrix production as described in the cited literature.

Chondrocyte Isolation and Culture
  • Tissue Source : Articular cartilage is harvested from the knee joints of animals (e.g., rats, rabbits) or from human donors undergoing joint replacement surgery.

  • Digestion : The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to isolate the chondrocytes.

  • Culture : Isolated chondrocytes are cultured in a suitable medium, often supplemented with fetal bovine serum and antibiotics. For three-dimensional culture, cells can be embedded in matrices like alginate or collagen gels.

Assessment of Cartilage Matrix Synthesis
  • Proteoglycan Synthesis : This is commonly measured by the incorporation of a radiolabeled precursor, such as [35S]sulfate, into newly synthesized proteoglycans.

  • Glycosaminoglycan (GAG) Quantification : The total GAG content in the cell culture medium and the cell-associated matrix can be quantified using a dimethylmethylene blue (DMMB) dye-binding assay.

  • Histological Staining : Alcian blue staining is used to visualize the accumulation of sulfated proteoglycans in the extracellular matrix.

  • Gene Expression Analysis : The expression levels of key cartilage matrix genes, such as type II collagen (COL2A1) and aggrecan (ACAN), as well as markers for hypertrophy (e.g., type X collagen, COL10A1) and catabolism (e.g., MMPs), are analyzed using techniques like Northern blotting or quantitative real-time PCR (qPCR).

  • Collagen Quantification : The amount of collagen can be determined by measuring the hydroxyproline (B1673980) content in the cartilage matrix.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of compounds like this compound and FGF-2 on cartilage matrix production in vitro.

Experimental_Workflow cluster_assays Analytical Methods start Start: Harvest Articular Cartilage isolate Isolate Chondrocytes (Enzymatic Digestion) start->isolate culture 3D Culture (e.g., Alginate Gel) isolate->culture treatment Treatment with This compound or FGF-2 culture->treatment analysis Analysis of Matrix Production treatment->analysis GAG_assay GAG Quantification (DMMB Assay) analysis->GAG_assay S35_incorp [35S]Sulfate Incorporation analysis->S35_incorp gene_expr Gene Expression (qPCR) analysis->gene_expr histology Histology (Alcian Blue) analysis->histology

Caption: In vitro workflow for assessing cartilage matrix synthesis.

Conclusion

This compound and FGF-2 exhibit markedly different profiles in their effects on cartilage matrix production. This compound consistently demonstrates anabolic properties by stimulating the synthesis of key matrix components while preventing the terminal differentiation of chondrocytes. This profile suggests its potential as a therapeutic agent for cartilage repair.

In contrast, the role of FGF-2 is more complex and often contradictory. In the context of human articular cartilage, FGF-2 is frequently associated with catabolic processes that lead to matrix degradation, particularly through the FGFR1 signaling pathway. However, its potential for anabolic activity, especially when signaling through FGFR3, and its influence on mesenchymal stem cells, indicate that its therapeutic application would require a more nuanced, targeted approach.

For researchers and drug development professionals, the choice between targeting pathways activated by this compound or modulating FGF-2 signaling will depend on the specific therapeutic strategy. The consistent anabolic and anti-hypertrophic effects of this compound make it a promising candidate for promoting cartilage regeneration. The multifaceted nature of FGF-2 signaling presents both challenges and opportunities, potentially requiring the development of receptor-specific agonists or antagonists to harness its therapeutic potential while avoiding its detrimental catabolic effects.

References

A Comparative Guide to Assessing the Purity of Synthesized AG-041R Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of compound purity is a critical step in the drug discovery and development pipeline. For novel therapeutic agents such as AG-041R, a potent and selective tyrosine kinase inhibitor (TKI), ensuring high purity is paramount for accurate in vitro and in vivo studies, as well as for meeting stringent regulatory standards. This guide provides a comprehensive comparison of HPLC-based methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and comparative data to aid in method selection.

Mechanism of Action: this compound as a Tyrosine Kinase Inhibitor

This compound is designed to target and inhibit the activity of specific tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, division, and survival.[1][2] In many cancers, these signaling pathways become dysregulated, leading to uncontrolled cell proliferation.[1] By blocking the ATP-binding site of the target tyrosine kinase, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby halting cancer cell proliferation and potentially inducing cell death.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., Ras-MAPK Pathway) Receptor->Downstream Activates AG041R This compound AG041R->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Purity Assessment

The purity of each synthesized batch of this compound must be rigorously assessed. The general workflow involves synthesis, purification, sample preparation, and subsequent analysis by HPLC. This process ensures that impurities generated during synthesis or purification are identified and quantified.

Synthesis Chemical Synthesis of this compound Purification Crude Product Purification Synthesis->Purification SamplePrep Sample Preparation (Dissolution & Dilution) Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Analysis (Peak Integration & Purity Calculation) HPLC->Data Report Final Purity Report Data->Report

Caption: General workflow for this compound purity assessment.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common and robust method for the purity analysis of small molecule drugs like this compound. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. This is then diluted to an appropriate concentration for analysis.

Hypothetical Purity Data for Synthesized this compound Batches

The following table summarizes the purity analysis of three different batches of this compound using the described RP-HPLC method. Purity is calculated using the area normalization method.

Batch IDRetention Time (min)Peak Area (mAU*s)Purity (%)Major Impurity (RT, min)
This compound-B19.521254.899.18.75
This compound-B29.511302.198.58.74, 10.12
This compound-B39.531288.599.58.76

Comparison with an Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

For higher throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a powerful alternative to traditional HPLC. UPLC systems utilize columns with smaller particle sizes (<2 µm) and can operate at higher pressures, resulting in faster and more efficient separations.

Comparative Performance: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, considering factors like sample throughput, the complexity of the sample matrix, and budget constraints.

FeatureHPLCUPLC
Resolution GoodExcellent
Analysis Time 15-30 min1-10 min
Sensitivity GoodHigher
Solvent Consumption HighLow
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)
Initial Cost ModerateHigh
Best For Routine QC, less complex samplesHigh-throughput screening, complex impurity profiles

Conclusion

For routine purity assessment of synthesized this compound, a well-developed RP-HPLC method provides reliable and accurate results. It is a cost-effective and robust technique suitable for most quality control laboratories. However, for applications requiring higher throughput, such as in high-throughput screening (HTS) or when dealing with complex impurity profiles, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The selection of the most appropriate method should be based on a careful evaluation of the analytical requirements, available resources, and the stage of drug development.

References

Unveiling Chondrogenesis: A Comparative Analysis of AG-041R and Standard Induction Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and reliable chondrogenic agents is paramount in the development of therapies for cartilage repair and regeneration. This guide provides a comparative analysis of AG-041R against established chondrogenic inducers, Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein-2 (BMP-2), with a focus on gene expression profiles as a confirmation of induced chondrogenesis.

This document summarizes experimental data on the expression of key chondrogenic marker genes, offers detailed experimental protocols for gene expression analysis, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Gene Expression Analysis

The induction of chondrogenesis is characterized by the upregulation of specific marker genes. The following table summarizes the reported effects of this compound, TGF-β, and BMP-2 on the expression of key chondrogenic and hypertrophic markers. While direct quantitative comparisons are limited in the available literature, this table provides a qualitative and semi-quantitative overview based on existing studies.

Gene MarkerFunction in ChondrogenesisThis compoundTGF-βBMP-2
SOX9 Master transcription factor for chondrogenesis; essential for Col2a1 and Acan expression.UpregulatedUpregulated (~1.5 to 5-fold)[1][2]Upregulated (~4.8-fold)[1]
Collagen, Type II (Col2a1) Major collagenous component of cartilage extracellular matrix; a key marker of differentiated chondrocytes.Upregulated[3]Upregulated (~2.2 to 100-fold)[2]Upregulated (significant increase)
Aggrecan (Acan) Major proteoglycan in cartilage, providing compressive strength.UpregulatedUpregulated (significant increase)Upregulated (significant increase)
Collagen, Type X (Col10a1) Marker for hypertrophic chondrocytes, a stage often preceding endochondral ossification.SuppressedVariableUpregulated

Note: Fold changes for TGF-β and BMP-2 are approximate and can vary significantly based on cell type, concentration, and duration of treatment. Data for this compound is primarily qualitative based on current literature.

Signaling Pathways in Chondrogenesis

The induction of chondrogenic gene expression is orchestrated by complex intracellular signaling cascades. Below are diagrams illustrating the known pathway for this compound and a generalized pathway for TGF-β/BMP-2.

AG041R_Signaling_Pathway AG041R This compound Receptor Unknown Receptor AG041R->Receptor binds BMP2_mRNA BMP-2 mRNA AG041R->BMP2_mRNA increases MEK1 MEK1 Receptor->MEK1 activates ERK ERK MEK1->ERK phosphorylates SOX9 SOX9 ERK->SOX9 activates Hypertrophy_Genes Hypertrophic Genes (Col10a1) ERK->Hypertrophy_Genes inhibits BMP2_Protein BMP-2 (endogenous) BMP2_mRNA->BMP2_Protein BMP2_Protein->SOX9 activates Chondrogenic_Genes Chondrogenic Genes (Col2a1, Acan) SOX9->Chondrogenic_Genes upregulates

Caption: this compound signaling pathway in chondrocytes.

TGFB_BMP_Signaling_Pathway cluster_TGFB TGF-β Pathway cluster_BMP BMP-2 Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 SMAD2/3 TGFBR->SMAD23 phosphorylates SMAD4_1 SMAD4 SMAD23->SMAD4_1 binds Complex1 SMAD2/3/4 Complex SMAD4_1->Complex1 Nucleus Nucleus Complex1->Nucleus BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR SMAD158 SMAD1/5/8 BMPR->SMAD158 phosphorylates SMAD4_2 SMAD4 SMAD158->SMAD4_2 binds Complex2 SMAD1/5/8/4 Complex SMAD4_2->Complex2 Complex2->Nucleus SOX9 SOX9 Nucleus->SOX9 Chondrogenic_Genes Chondrogenic Genes (Col2a1, Acan) SOX9->Chondrogenic_Genes upregulates Experimental_Workflow start Cell Culture with Chondrogenic Inducers rna_isolation Total RNA Isolation start->rna_isolation rna_quantification RNA Quantification and Quality Control rna_isolation->rna_quantification cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quantification->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis end Gene Expression Results data_analysis->end

References

In Vivo Comparative Analysis of AG-041R and Other Cartilage Repair Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of AG-041R with other prominent cartilage repair agents. The analysis is based on available experimental data from preclinical studies, primarily in rabbit and rat models of osteochondral defects. Direct head-to-head comparative studies are limited; therefore, this guide synthesizes data from individual studies to draw comparative insights.

Overview of this compound

This compound is a novel indolin-2-one derivative that has demonstrated chondrogenic activity. In vivo studies have shown that it can induce systemic hyaline cartilage hyperplasia in rats. It is recognized for its dual action of stimulating cartilage matrix synthesis while preventing the terminal differentiation of chondrocytes, a critical factor for maintaining the integrity of articular cartilage.

Comparative Data of Cartilage Repair Agents

The following tables summarize quantitative and qualitative data from in vivo studies on this compound and other common cartilage repair agents, including growth factors like Transforming Growth Factor-beta 1 (TGF-β1) and Bone Morphogenetic Protein-2 (BMP-2), as well as Mesenchymal Stem Cells (MSCs).

Table 1: In Vivo Performance of Different Cartilage Repair Agents in Rabbit Osteochondral Defect Models

AgentAnimal ModelDefect SizeDelivery MethodKey FindingsHistological Score
This compound Rabbit4 mm diameterLocal administration with an osmotic pump (1 µM)Significantly higher quantity of glycosaminoglycan and chondroitin (B13769445) sulfate; suppressed cartilage degeneration around the defect.[1]Significantly higher than untreated group.[1]
TGF-β1 Rabbit3 mm diameter, 2 mm depthCollagen scaffold with 20 ng/20 µl of TGF-β1Complete resurfacing of the defect with tissue resembling hyaline cartilage; significant increase in collagen type II and aggrecan.[2]Improved healing based on ICRS assessment scale compared to control.[2]
BMP-2 RabbitCricoid cartilage defectAbsorbable collagen spongeInduced marked chondrogenesis, but led to new bone formation in the defect at 4 weeks. In another study, it did not improve cartilage regeneration and caused ectopic bone formation.Not applicable due to bone formation.
Mesenchymal Stem Cells (MSCs) - Bone Marrow Derived (BM-MSCs) RabbitFull-thickness cartilage defectsCollagen gelProduced abundant cartilage matrix, comparable to synovium-derived MSCs.Effective cartilage defect improvement at 4 weeks.
Mesenchymal Stem Cells (MSCs) - Synovium Derived RabbitFull-thickness cartilage defectsCollagen gelHigh proliferation potential and produced abundant cartilage matrix.Showed greater in vivo chondrogenic potential than adipose- and muscle-MSCs.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the outcomes of different studies. Below are representative experimental protocols for evaluating cartilage repair agents in vivo.

This compound in Rabbit Osteochondral Defect Model

  • Animal Model : New Zealand White rabbits.

  • Defect Creation : A cylindrical osteochondral defect (4 mm in diameter) is created in the patellar groove of the knee joint.

  • Treatment Administration : At the time of surgery, 100 µl of 1 µM this compound is administered to the defect, followed by continuous delivery of 200 µl for 14 days via an osmotic pump.

  • Evaluation : Histological and biochemical evaluations are performed at 12 and 24 weeks post-surgery.

  • Outcome Measures : Histological scoring, quantification of glycosaminoglycan (GAG), and the ratio of chondroitin sulfate.

TGF-β1 in Rabbit Articular Cartilage Defect Model

  • Animal Model : New Zealand White rabbits (6-7 months old, 1-2 kgs).

  • Defect Creation : An articular cartilage defect of 3 mm in diameter and 2 mm in depth is created in the femoral groove of the femoropatellar joint.

  • Treatment Administration : A collagen scaffold (10µg/cm²) is placed in the defect, followed by the application of 20ng/20µl of TGF-β1.

  • Evaluation : Assessment of cartilage repair at different time points.

  • Outcome Measures : Gross observation using the International Cartilage Repair Society (ICRS) assessment scale, and analysis of proteoglycan synthesis, collagen type II, and aggrecan levels in the repaired tissue.

Mesenchymal Stem Cells in Rabbit Cartilage Defect Model

  • Cell Isolation and Culture : MSCs are isolated from various tissues (e.g., bone marrow, adipose, ear) of rabbits and expanded in vitro.

  • Defect Creation : A critical-sized cartilage defect is created on the articular cartilage of the rabbit's distal femur.

  • Treatment Administration : MSCs are seeded in a collagen carrier and then transplanted into the defect.

  • Evaluation : Histological and gene expression analyses are performed 4 weeks post-transplantation.

  • Outcome Measures : Histological assessment of cartilage regeneration and gene expression analysis of chondrogenic markers.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound in Chondrocytes

The following diagram illustrates the proposed signaling pathway through which this compound promotes cartilage matrix synthesis while inhibiting chondrocyte hypertrophy.

AG041R_Signaling_Pathway cluster_cell Articular Chondrocyte AG041R This compound BMP2_mRNA BMP-2 mRNA (Increased) AG041R->BMP2_mRNA MEK1_Erk MEK1/Erk Pathway (Activated) AG041R->MEK1_Erk Endogenous_BMPs Endogenous BMPs BMP2_mRNA->Endogenous_BMPs Cartilage_Matrix_Synthesis Cartilage Matrix Synthesis (Type II Collagen, Aggrecan) (Stimulated) Endogenous_BMPs->Cartilage_Matrix_Synthesis Terminal_Differentiation Terminal Differentiation (Type X Collagen, ALP) (Inhibited) MEK1_Erk->Terminal_Differentiation

Caption: Proposed signaling pathway of this compound in articular chondrocytes.

Experimental Workflow for In Vivo Cartilage Repair Studies

This diagram outlines a typical experimental workflow for evaluating the efficacy of cartilage repair agents in an animal model.

Experimental_Workflow cluster_setup Pre-Clinical Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal_model 1. Select Animal Model (e.g., Rabbit) defect_creation 2. Create Osteochondral Defect (e.g., Femoral Groove) animal_model->defect_creation agent_prep 3. Prepare Repair Agent (e.g., this compound, MSCs, Growth Factors) defect_creation->agent_prep administration 4. Administer Agent (e.g., Injection, Scaffold) agent_prep->administration healing_period 5. Healing Period (e.g., 4-24 weeks) administration->healing_period analysis 6. Macroscopic & Histological Analysis healing_period->analysis biochem_analysis 7. Biochemical & Gene Expression Analysis healing_period->biochem_analysis outcome 8. Evaluate Repair Outcome analysis->outcome biochem_analysis->outcome

Caption: General experimental workflow for in vivo cartilage repair studies.

Concluding Remarks

This compound demonstrates a promising mechanism of action by promoting the synthesis of essential cartilage matrix components while preventing the undesirable terminal differentiation of chondrocytes. When compared to other biological agents such as TGF-β1 and MSCs, this compound offers the advantage of being a small molecule, which can have implications for manufacturing and delivery.

TGF-β1 and various sources of MSCs also show significant potential in promoting the formation of hyaline-like cartilage. However, the response to BMP-2 appears to be more complex, with some studies indicating a risk of bone formation within the cartilage defect.

The choice of a suitable cartilage repair agent will depend on various factors, including the nature of the cartilage defect, the desired therapeutic outcome, and the delivery method. Further direct comparative studies are necessary to definitively establish the relative efficacy and long-term performance of this compound against other cartilage repair strategies.

References

Comparative Analysis of AG-041R's Effect on Primary Chondrocyte Viability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the dose-dependent effects of AG-041R on primary chondrocytes, with a comparative assessment against alternative chondrogenic compounds.

This guide provides an objective comparison of the in vitro effects of this compound on primary chondrocytes, with a focus on its impact on cell viability and proliferation. Experimental data is presented to contextualize its performance against other molecules investigated for cartilage repair and regeneration, such as Kartogenin. Detailed experimental protocols for standard cytotoxicity assays are also included to support the design and interpretation of related studies.

Executive Summary

This compound, an indolin-2-one derivative, has been identified as a potent stimulator of cartilage matrix synthesis.[1] It promotes the production of essential cartilage components like proteoglycans and type II collagen while preventing the terminal differentiation of chondrocytes.[1] However, the concentration of this compound is a critical determinant of its biological activity. While lower concentrations exhibit anabolic effects, higher concentrations have been shown to suppress key chondrocyte functions, indicating a narrow therapeutic window. This guide explores this dose-dependent duality and compares it with other agents used in chondrocyte research.

Comparative Data on Chondrocyte Viability and Proliferation

The following table summarizes the observed effects of this compound and comparator molecules on primary chondrocyte viability and proliferation. It is important to note that direct cytotoxicity, as measured by IC50 values from assays like MTT or LDH, is not extensively published for this compound. The available data points towards a suppression of metabolic activity and proliferation at higher concentrations rather than overt cell death.

CompoundConcentrationEffect on Primary ChondrocytesAssay TypeReference
This compound 1 µMStimulated proliferation and glycosaminoglycan synthesis.Proliferation and GAG Synthesis Assays[2][3]
10 µMSuppressed proliferation and glycosaminoglycan synthesis.Proliferation and GAG Synthesis Assays[2]
Kartogenin (KGN) 10 nM - 100 nMNo significant cytotoxic effects observed.CCK-8 Assay
up to 100 µMReported to have no toxic effect on various cell types.Not specified
Fibroblast Growth Factor-2 (FGF-2) Not specifiedCan inhibit chondrocyte proliferation.DNA Synthesis Assay
Transforming Growth Factor-β1 (TGF-β1) Not specifiedCan have both stimulatory and inhibitory effects on proliferation depending on context.Proliferation Assays

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

AG041R_Signaling_Pathway AG041R This compound BMP2 BMP-2 mRNA (Increased) AG041R->BMP2 MEK1_Erk MEK1/Erk Pathway (Activated) AG041R->MEK1_Erk Cartilage_Synthesis Cartilage Matrix Synthesis (Stimulated) BMP2->Cartilage_Synthesis Terminal_Differentiation Terminal Differentiation (Prevented) MEK1_Erk->Terminal_Differentiation

This compound Signaling Pathway in Chondrocytes.

Cytotoxicity_Assay_Workflow start Primary Chondrocyte Culture treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Cytotoxicity/Viability Assay (e.g., MTT, LDH, Live/Dead) incubation->assay data_analysis Data Analysis (e.g., Absorbance Reading, Cell Counting) assay->data_analysis results Results (Dose-Response Curve) data_analysis->results

General Experimental Workflow for Cytotoxicity Assay.

Detailed Experimental Protocols

For researchers planning to conduct their own comparative studies, the following are detailed protocols for common cytotoxicity and viability assays for primary chondrocytes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed primary chondrocytes in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's manual (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Live/Dead Viability/Cytotoxicity Assay (Calcein AM/Ethidium Homodimer-1)

This fluorescence-based assay distinguishes live cells from dead cells.

  • Cell Plating and Treatment: Culture and treat cells as described for the MTT assay.

  • Staining Solution Preparation: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Staining: Remove the culture medium and wash the cells with PBS. Add the staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantification: Count the number of live (green) and dead (red) cells in several fields of view for each condition to determine the percentage of viable cells.

Conclusion

This compound demonstrates a concentration-dependent effect on primary chondrocytes, with stimulatory effects at lower concentrations and inhibitory effects at higher concentrations. This contrasts with compounds like Kartogenin, which appear to be non-cytotoxic across a broader range of concentrations while promoting chondrogenesis. This comparative guide highlights the importance of careful dose-response studies in the development of therapeutic agents for cartilage repair. The provided protocols and diagrams serve as a resource for researchers to further investigate the effects of this compound and other novel compounds on chondrocyte viability and function.

References

Unraveling the Reproducibility of AG-041R's Chondrogenic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's activity is paramount. This guide provides a comprehensive comparison of the experimental data on the chondrogenic activity of AG-041R, a novel indoline-2-one derivative, across different preclinical studies. By presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways, this document aims to offer an objective assessment of the reproducibility of this compound's effects on cartilage formation.

This compound has emerged as a promising small molecule that stimulates chondrogenesis, the process of cartilage development. Initially identified as a cholecystokinin-B/gastrin receptor antagonist, its cartilage-forming properties were an unexpected discovery.[1] Subsequent studies have consistently demonstrated its ability to promote the synthesis of cartilage matrix components and influence chondrocyte differentiation. This guide synthesizes the findings from key in vitro studies to evaluate the consistency of these chondrogenic effects.

Quantitative Assessment of Chondrogenic Activity

The chondrogenic potential of this compound has been evaluated using various cell types and quantitative measures. The following tables summarize the key findings from different studies, providing a side-by-side comparison of the compound's efficacy.

Study (Cell Type)Concentration of this compoundKey Quantitative OutcomesReference
Kitamura et al. (Bipotent Chondroprogenitor Cell Line CL-1)Not specified in abstractIncreased Alcian Blue pH 1.0 intensity, Increased mRNA expression of Collagen Type II and Aggrecan[2]
Okazaki et al. (Rat Articular Chondrocytes)Not specified in abstractAccelerated proteoglycan synthesis (measured by [³⁵S]sulfate incorporation and Alcian Blue staining), Up-regulated gene expression of Type II Collagen, Aggrecan, and Tenascin[3]
Yanada et al. (Rabbit Primary Chondrocytes)1 µMStimulated proliferation and glycosaminoglycan (GAG) synthesis[1][4]
Yanada et al. (Rabbit Primary Chondrocytes)10 µMSuppressed proliferation and GAG synthesis

Table 1: Summary of this compound's Effect on Chondrogenesis.

A notable finding is the dose-dependent effect of this compound. While a 1 µM concentration was found to be stimulatory for rabbit primary chondrocytes, a higher concentration of 10 µM had an inhibitory effect on proliferation and glycosaminoglycan synthesis. This highlights a critical parameter for reproducibility and designing future experiments.

Comparison with Alternative Compounds

A key aspect of evaluating a compound's activity is to compare it with other molecules. In one study, the chondrogenic activity of this compound was compared with other CCK2/gastrin receptor antagonists. The results were clear: none of the other tested antagonists exhibited chondrogenic activity, suggesting that this effect of this compound is independent of its CCK2/gastrin receptor antagonism.

Experimental Protocols

The reproducibility of scientific findings is intrinsically linked to the experimental methodologies employed. Below are the detailed protocols from the key studies on this compound's chondrogenic activity.

Study 1: Kitamura et al. (2005)
  • Cell Line: Bipotent chondroprogenitor cell line CL-1.

  • Chondrogenesis Induction: this compound was added to the cell culture.

  • Assessment of Chondrogenesis:

    • Histology: Visual examination of cell morphology.

    • Alcian Blue Staining (pH 1.0): To quantify sulfated glycosaminoglycans.

    • mRNA Expression Analysis: To measure the levels of cartilage matrix proteins such as Collagen Type II and Aggrecan.

  • Mechanism of Action Studies:

    • ELISA: To measure the induction of TGF-β1 and TGF-β2 proteins.

    • Western Blotting: To examine the activation of MAP kinases (Erk and p38).

    • Inhibitor Studies: A TGF-β neutralizing antibody and inhibitors for latent TGF-β activation (plasmin inhibitor and metalloproteinase inhibitor) were used to confirm the role of TGF-β. MAP kinase inhibitors (PD98059 for Erk and SB202190 for p38) were used to investigate the involvement of these pathways.

Study 2: Okazaki et al. (2003)
  • Cell Source: Articular chondrocytes isolated from the knee joints of 5-week-old SD rats.

  • Culture Conditions: Primary culture of isolated chondrocytes.

  • Assessment of Cartilage Matrix Synthesis:

    • [³⁵S]Sulfate Incorporation: To measure proteoglycan synthesis.

    • Alcian Blue Staining: To visualize and quantify extracellular matrix accumulation.

    • Northern Blotting: To analyze the gene expression of cartilage matrix components (Type II Collagen, Aggrecan, Tenascin).

  • Assessment of Terminal Differentiation:

    • Alkaline Phosphatase (ALP) Activity and Mineralization Assays: To assess hypertrophic markers.

    • Gene Expression Analysis: To measure markers for hypertrophic chondrocytes (Type X Collagen and Cbfa1).

  • Mechanism of Action Studies:

    • Neutralizing Soluble Receptors: To investigate the role of endogenous TGF-β/BMPs.

    • MEK1 Inhibitor: To study the involvement of the MEK1/Erk signaling pathway.

Study 3: Yanada et al. (2001)
  • Cell Source: Rabbit primary chondrocytes.

  • Culture System: Chondrocytes were cultured in type I collagen gel composites.

  • Assessment of Proliferation and Matrix Formation:

    • Cell Proliferation Assay: To determine the effect on chondrocyte division.

    • Glycosaminoglycan (GAG) Synthesis Assay: To measure the production of a key cartilage matrix component.

  • Assessment of Cartilage Maturation: The ratio of chondroitin-6-sulfate to chondroitin-4-sulfate was determined as an indicator of cartilage maturation.

  • Gene Expression Analysis: To assess the relative expression levels of chondrocyte markers (Type II Collagen, Aggrecan) and markers for other lineages (Type I Collagen for osteoblasts, PPARγ for adipocytes).

Signaling Pathways and Experimental Workflow

The chondrogenic activity of this compound is mediated by specific intracellular signaling pathways. The diagrams below illustrate the proposed mechanism of action and a generalized experimental workflow for assessing chondrogenesis.

G cluster_0 This compound Signaling Pathway AG041R This compound TGFb_BMP Induction of TGF-β and BMP-2 AG041R->TGFb_BMP MAPK Activation of MAP Kinases AG041R->MAPK p38 p38 TGFb_BMP->p38 MAPK->p38 Erk Erk (p44/42) MAPK->Erk Chondrogenesis Chondrogenesis (Collagen II, Aggrecan ↑) p38->Chondrogenesis Adipogenesis_Suppression Suppression of Adipogenesis Erk->Adipogenesis_Suppression Terminal_Differentiation_Suppression Suppression of Terminal Differentiation Erk->Terminal_Differentiation_Suppression

Caption: Proposed signaling pathway of this compound-induced chondrogenesis.

G cluster_1 Experimental Workflow for Chondrogenesis Assessment Cell_Isolation Cell Isolation (e.g., Chondrocytes, Progenitor Cells) Cell_Culture Cell Culture with This compound Treatment Cell_Isolation->Cell_Culture Biochemical_Assays Biochemical Assays (e.g., Alcian Blue, GAG quantification) Cell_Culture->Biochemical_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR for SOX9, COL2A1, ACAN) Cell_Culture->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot for signaling proteins) Cell_Culture->Protein_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

References

A Head-to-Head Comparison of AG-041R with Known Chondrogenic Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of regenerative medicine, particularly in the context of cartilage repair, small molecules that can induce chondrogenesis are of significant interest to researchers and drug development professionals. This guide provides an objective, data-driven comparison of AG-041R, a novel indoline-2-one derivative, with other well-characterized chondrogenic small molecules, including Kartogenin (KGN) and TD-198946. Additionally, we will contrast its performance with the established chondrogenic agents, Transforming Growth Factor-beta 3 (TGF-β3) and Dexamethasone.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its comparators, offering a snapshot of their efficacy and mechanisms of action.

Table 1: Efficacy and Potency of Chondrogenic Small Molecules

CompoundEffective ConcentrationKey Efficacy MarkersCell Types Tested
This compound 1 µM[1][2]Increased Collagen Type II & Aggrecan mRNA, GAG synthesis[1][3]Bipotent chondroprogenitor cell line (CL-1), Rat articular chondrocytes, Rabbit primary chondrocytes[3]
Kartogenin (KGN) EC50: 100 nMIncreased Collagen Type II & Aggrecan expression, GAG productionHuman mesenchymal stem cells (hMSCs), Cartilage-derived mesenchymal progenitor cells (CPCs)
TD-198946 1-10 µM (for marker expression), <1 nM (with TGF-β3)Upregulation of SOX9, S100, & Collagen Type II; Enhanced GAG productionHuman synovium-derived stem cells (hSSCs), C3H10T1/2 cells, ATDC5 cells, primary mouse chondrocytes
TGF-β3 10 ng/mLUpregulation of Aggrecan, Collagen Type II, & SOX9Human mesenchymal stem cells (hMSCs), Ovine bone marrow-derived MSCs
Dexamethasone 100 nM (often used with TGF-β)Potentiates TGF-β induced GAG accumulationMesenchymal stromal cells (MSCs) from various sources

Table 2: Mechanistic Comparison of Chondrogenic Small Molecules

CompoundPrimary Mechanism of ActionDownstream EffectsPrevention of Hypertrophy
This compound Induction of TGF-β1 and TGF-β2; Activation of Erk (p44/42) and p38 MAP kinasesIncreased Collagen Type II and Aggrecan expressionYes, suppresses terminal differentiation markers like Type X Collagen and Cbfa1
Kartogenin (KGN) Binds to Filamin A, disrupting its interaction with CBFβ, leading to CBFβ-RUNX1 transcriptional activationInduction of chondrocyte-specific gene expressionYes, inhibits hypertrophic terminal differentiation
TD-198946 Regulation of Runx1 expression; potential involvement of NOTCH3 signaling pathwayStrong induction of chondrogenic differentiation markersYes, strongly induces chondrogenic differentiation without promoting hypertrophy
TGF-β3 Binds to TGF-β receptors (TβRI/TβRII), activating the Smad signaling pathwayUpregulation of key chondrogenic transcription factors and matrix proteinsCan induce hypertrophy under certain conditions
Dexamethasone Synthetic glucocorticoid, potentiates growth factor-induced chondrogenesisEnhances GAG accumulation in the presence of TGF-βEffects are dose and context-dependent; high doses can be pro-hypertrophic

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental processes, the following diagrams are provided.

AG041R_Pathway This compound Signaling Pathway AG041R This compound TGFb_Induction Induction of TGF-β1 & TGF-β2 AG041R->TGFb_Induction MAPK_Activation Activation of Erk (p44/42) & p38 AG041R->MAPK_Activation Chondrogenesis Chondrogenesis (Collagen II, Aggrecan ↑) TGFb_Induction->Chondrogenesis MAPK_Activation->Chondrogenesis Adipogenesis_Suppression Suppression of Adipogenesis MAPK_Activation->Adipogenesis_Suppression

This compound Signaling Pathway

KGN_Pathway Kartogenin (KGN) Signaling Pathway cluster_nucleus Nuclear Translocation KGN Kartogenin (KGN) FilaminA_CBFb Filamin A - CBFβ Complex KGN->FilaminA_CBFb disrupts CBFb CBFβ FilaminA_CBFb->CBFb releases RUNX1 RUNX1 CBFb->RUNX1 interacts with Chondrogenic_Genes Chondrogenic Gene Transcription RUNX1->Chondrogenic_Genes Nucleus Nucleus

Kartogenin (KGN) Signaling Pathway

TD198946_Pathway TD-198946 Signaling Pathway TD198946 TD-198946 Runx1 Regulation of Runx1 Expression TD198946->Runx1 NOTCH3 NOTCH3 Signaling Pathway (potential) TD198946->NOTCH3 Chondrogenesis Chondrogenic Differentiation (SOX9, Collagen II ↑) Runx1->Chondrogenesis NOTCH3->Chondrogenesis No_Hypertrophy No Hypertrophy Chondrogenesis->No_Hypertrophy

TD-198946 Signaling Pathway

Experimental_Workflow General Experimental Workflow for Chondrogenesis cluster_analysis Analysis Methods Cell_Seeding 1. Cell Seeding (Micromass/Pellet Culture) Treatment 2. Treatment with Small Molecule Cell_Seeding->Treatment Incubation 3. Incubation (e.g., 21-28 days) Treatment->Incubation Analysis 4. Analysis Incubation->Analysis Histology Histology (Alcian Blue, Safranin-O) Analysis->Histology Gene_Expression Gene Expression (qRT-PCR for SOX9, COL2A1, ACAN) Analysis->Gene_Expression Biochemical Biochemical Assays (GAG quantification) Analysis->Biochemical

Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess chondrogenesis. Specific concentrations and incubation times should be optimized based on the small molecule and cell type being investigated.

Mesenchymal Stem Cell (MSC) Pellet Culture for Chondrogenesis

This protocol is a standard method for inducing chondrogenesis in a three-dimensional environment.

  • Cell Preparation: Culture MSCs to passage 3-5. Harvest cells by trypsinization and resuspend in chondrogenic medium at a density of 2.5 x 10^5 cells per 15 mL conical tube.

  • Pellet Formation: Centrifuge the cell suspension at 150 x g for 5 minutes to form a pellet at the bottom of the tube. Loosen the cap to allow for gas exchange.

  • Chondrogenic Induction: Culture the pellets in a defined serum-free chondrogenic medium. A typical basal medium consists of high-glucose DMEM supplemented with ITS+1, 100 nM dexamethasone, 50 µg/mL L-ascorbic acid-2-phosphate, 1 mM sodium pyruvate, and 40 µg/mL L-proline. Add the small molecule of interest (e.g., this compound, KGN, TD-198946) or TGF-β3 (10 ng/mL) to the medium.

  • Culture Maintenance: Incubate the pellets at 37°C in a 5% CO2 humidified incubator for 21-28 days. Change the medium every 2-3 days.

  • Analysis: After the culture period, harvest the pellets for histological, biochemical, and gene expression analysis.

Histological Staining for Cartilage Matrix

Histological analysis provides a qualitative assessment of cartilage matrix deposition.

  • Sample Preparation: Fix cell pellets in 4% paraformaldehyde, dehydrate through a graded ethanol (B145695) series, and embed in paraffin. Section the embedded pellets at a thickness of 5 µm.

  • Alcian Blue Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Alcian blue solution (pH 2.5) for 30 minutes to detect sulfated glycosaminoglycans (GAGs).

    • Rinse with water.

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Dehydrate and mount the sections.

  • Safranin-O Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.

    • Rinse and differentiate in acid alcohol.

    • Stain with 0.001% Fast Green solution for 5 minutes.

    • Rinse and stain with 0.1% Safranin-O solution for 5 minutes.

    • Dehydrate and mount the sections.

Quantitative Glycosaminoglycan (GAG) Assay

This assay quantifies the amount of GAGs produced by the cells.

  • Sample Digestion: Digest the cell pellets or micromass cultures in a papain digestion buffer (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na2EDTA, 5 mM L-cysteine HCl) at 60°C overnight.

  • DMMB Assay:

    • Add the digested sample to a 96-well plate.

    • Add 1,9-dimethylmethylene blue (DMMB) dye solution.

    • Immediately measure the absorbance at 525 nm and 595 nm.

    • Calculate the GAG concentration based on a standard curve generated using known concentrations of chondroitin (B13769445) sulfate.

    • Normalize the GAG content to the total DNA content of the sample, which can be quantified using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Gene Expression

qRT-PCR is used to quantify the expression levels of key chondrogenic marker genes.

  • RNA Extraction: Extract total RNA from cell pellets using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a thermocycler with specific primers for chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.

This comprehensive guide provides a detailed comparison of this compound with other prominent chondrogenic small molecules. The data presented, along with the experimental protocols and pathway diagrams, should serve as a valuable resource for researchers in the field of cartilage regeneration and osteoarthritis drug discovery.

References

Safety Operating Guide

Prudent Disposal of AG-041R: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of AG-041R, a gastrin/CCK-B receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous waste, is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance. This protocol is based on established best practices for the disposal of analogous indole (B1671886) derivatives and other potentially hazardous chemical waste.

Hazard Assessment and Classification

Due to the lack of specific toxicological and environmental hazard data for this compound, it must be handled as a substance with potential hazards. The precautionary principle dictates that researchers should assume the compound may exhibit properties common to other complex organic molecules used in pharmaceutical research, including potential toxicity, reactivity, and environmental persistence.

Table 1: Assumed Hazard Profile for this compound

Hazard CategoryPotential Risks
Acute Toxicity May be harmful if ingested, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation upon direct contact.
Eye Damage/Irritation May cause serious eye irritation or damage.
Carcinogenicity/Mutagenicity Potential long-term health effects are unknown.
Environmental Hazard Potential for persistence and toxicity in aquatic environments.
**Step-by-Step Disposal Protocol

The following procedure must be strictly adhered to for the disposal of this compound and any contaminated materials.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and vials), must be designated as hazardous waste.

  • This waste stream must be kept separate from all other laboratory waste, including non-hazardous and other types of chemical waste, to prevent unforeseen chemical reactions.

2. Personal Protective Equipment (PPE):

  • At a minimum, personnel handling this compound waste must wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.

  • If there is a risk of generating dust or aerosols, a properly fitted respirator and face shield are required.

3. Waste Containment:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from external contamination.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used. Do not overfill containers; allow for at least 10% headspace to accommodate expansion.

  • Labeling: All waste containers must be clearly and indelibly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.

  • The storage area should have secondary containment to control any potential leaks or spills.

5. Professional Disposal:

  • The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste. Provide them with a complete and accurate description of the waste.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1]

6. Decontamination:

  • All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Use a suitable solvent (e.g., ethanol, followed by soap and water) to clean the surfaces. The cleaning materials (e.g., wipes, solvent rinsate) must also be collected and disposed of as hazardous waste.

Emergency Procedures: Spill and Exposure
  • Minor Spill: In the event of a small spill, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully collect the contaminated material into a labeled hazardous waste container. Ventilate the area and decontaminate the spill surface.

  • Major Spill: For a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately. Prevent the spill from entering drains.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Visual Guide: this compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

AG041R_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Storage & Disposal cluster_cleanup Final Steps start Start: Generation of this compound Waste ppe Wear Appropriate PPE start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Other Waste identify->segregate contain Contain in Labeled, Sealed Container segregate->contain store Store in Designated Secure Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal decontaminate Decontaminate Equipment & Surfaces disposal->decontaminate end End: Disposal Complete decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-041R
Reactant of Route 2
Reactant of Route 2
AG-041R

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.